Diethyl 2-(4-methoxyphenyl)malonate
Description
Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(4-methoxyphenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-4-18-13(15)12(14(16)19-5-2)10-6-8-11(17-3)9-7-10/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHBIWJHLHGDEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382865 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23197-67-3 | |
| Record name | Diethyl 2-(4-methoxyphenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate
Introduction
Diethyl 2-(4-methoxyphenyl)malonate is a versatile diester of malonic acid that serves as a crucial building block in advanced organic synthesis. Its strategic importance is particularly noted in the fields of medicinal chemistry and materials science, where the introduction of the 4-methoxyphenyl moiety can impart desirable pharmacokinetic and physicochemical properties to target molecules. This guide provides a comprehensive overview of this compound, from its fundamental chemical identity to its practical applications, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific rigor. This compound is systematically named under the guidelines of the International Union of Pure and Applied Chemistry (IUPAC).
The IUPAC name for this compound is diethyl 2-(4-methoxyphenyl)propanedioate .[1]
This compound is also known by a variety of synonyms in literature and commercial catalogs, which include:
-
This compound[1]
-
Diethyl p-anisylmalonate
-
2-(4-Methoxyphenyl)malonic acid diethyl ester[1]
-
Propanedioic acid, 2-(4-methoxyphenyl)-, 1,3-diethyl ester[1]
-
Diethyl 4-methoxyphenyl malonate[1]
Key Identifiers:
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in experimental design. The key properties of diethyl 2-(4-methoxyphenyl)propanedioate are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 266.29 g/mol | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not readily available | |
| Melting Point | Not readily available | |
| Solubility | Soluble in common organic solvents like ethanol, ether, and dichloromethane. | General knowledge |
Synthesis of Diethyl 2-(4-methoxyphenyl)propanedioate: A Mechanistic Approach
The most prevalent and logical synthetic route to diethyl 2-(4-methoxyphenyl)propanedioate is through the nucleophilic substitution of a suitable 4-methoxybenzyl halide with the enolate of diethyl malonate. This reaction, a cornerstone of malonic ester synthesis, allows for the facile formation of a carbon-carbon bond.
Underlying Principles
The α-protons of the methylene group in diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for deprotonation by a suitable base to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile that can readily attack an electrophilic carbon center, such as the benzylic carbon of 4-methoxybenzyl chloride.
Experimental Protocol
Materials:
-
Diethyl malonate
-
Sodium ethoxide (or a suitable base like sodium hydride)
-
Anhydrous ethanol (or a suitable polar aprotic solvent if using NaH)
-
4-Methoxybenzyl chloride
-
Hydrochloric acid (for workup)
-
Sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)
Procedure:
-
Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain a controlled temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the diethyl malonate enolate.
-
Nucleophilic Substitution: To the solution of the enolate, add 4-methoxybenzyl chloride dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of dilute hydrochloric acid to neutralize any remaining base. The ethanol is removed under reduced pressure. The resulting aqueous residue is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate by rotary evaporation to yield the crude product. The crude diethyl 2-(4-methoxyphenyl)propanedioate can be purified by vacuum distillation or column chromatography on silica gel.
Synthesis Workflow Diagram
Sources
Diethyl 2-(4-methoxyphenyl)malonate CAS number
An In-depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate
Authored by a Senior Application Scientist
Introduction
This compound is a versatile diester of malonic acid that serves as a crucial building block in advanced organic synthesis. Characterized by a reactive methylene group activated by two adjacent ester functionalities and substituted with a 4-methoxyphenyl group, this compound is a valuable precursor for a wide array of complex molecular architectures. Its strategic importance is most pronounced in medicinal chemistry and drug development, where it functions as a key intermediate in the synthesis of pharmacologically active heterocyclic scaffolds and aryl-aliphatic compounds. This guide provides an in-depth exploration of its synthesis, chemical properties, and applications, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Data
A precise understanding of the compound's physical and spectroscopic properties is fundamental for its application in research and development. The data presented below has been compiled from authoritative chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23197-67-3 | PubChem[1] |
| Molecular Formula | C₁₄H₁₈O₅ | ChemicalBook[2], PubChem[1] |
| Molecular Weight | 266.29 g/mol | PubChem[1] |
| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | PubChem[1], Benchchem[3] |
| InChI Key | QXHBIWJHLHGDEO-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | PubChem[1] |
Table 2: Spectroscopic Data for Structural Elucidation
| Spectrum Type | Key Features | Source |
| ¹H NMR | Data available, typically showing signals for ethoxy protons, the methoxy group, aromatic protons, and the methine proton. | PubChem[1] |
| ¹³C NMR | Data available for confirming the carbon skeleton. | PubChem[1] |
| IR Spectroscopy | Characteristic strong C=O stretching vibrations for the ester groups. | PubChem[1] |
Synthesis and Mechanistic Considerations
The primary route for synthesizing this compound and its analogs involves the nucleophilic substitution reaction of diethyl malonate. Understanding the mechanism and the factors that control this reaction is critical for optimizing yield and purity.
Alkylation of Diethyl Malonate
The conventional synthesis involves the alkylation of a diethyl malonate enolate with a suitable electrophile.[4] In the context of related compounds like Diethyl 2-(4-methoxybenzyl)malonate, 4-methoxybenzyl chloride is used.[4] This reaction is a classic example of an Sₙ2 mechanism, where the enolate ion, a potent nucleophile, attacks the electrophilic carbon of the alkylating agent, displacing a halide.[4]
The acidity of the α-hydrogen on the methylene group of diethyl malonate (pKa ≈ 13) is a key feature, allowing for its deprotonation by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate.[4] The choice of base and solvent is crucial; using the same alkoxide as the ester (ethoxide for diethyl ester) prevents transesterification, a potential side reaction. Protic solvents are generally favored as they promote C-alkylation over O-alkylation, ensuring the desired carbon-carbon bond formation.[4]
Protocol: Synthesis of 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin
This protocol is adapted from established procedures for the synthesis of coumarins from substituted malonates and phenols. [5] Objective: To synthesize a coumarin derivative via thermal cyclocondensation.
Materials:
-
Dimethyl 2-(4-methoxyphenyl)malonate (Note: The cited procedure uses the dimethyl ester, which is structurally analogous and follows the same reaction principle) [5]* 3-Methoxyphenol
-
Diphenyl ether (high-boiling solvent)
-
Toluene
-
Cyclohexane
Procedure:
-
Combine equimolar amounts (e.g., 0.1 mol) of dimethyl 2-(4-methoxyphenyl)malonate and 3-methoxyphenol in a reaction vessel containing diphenyl ether (approx. 20 g). [5]2. Heat the solution in a metal bath to 200-250 °C for approximately 3 hours. During this period, methanol will be liberated and can be observed distilling from the reaction mixture. [5]3. Once the initial liberation of methanol ceases, increase the temperature to 300 °C for an additional 2 hours to drive the reaction to completion, during which more methanol will be liberated. [5]4. Allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with toluene (50 mL) to precipitate the product. [5]6. Filter the solid product by suction filtration.
-
Wash the collected solid with cyclohexane (100 mL) to remove residual diphenyl ether. [5]8. Dry the product under vacuum to yield 4-hydroxy-7-methoxy-3-(4-methoxyphenyl)-coumarin.
Self-Validation: The progress of the reaction can be monitored by observing the volume of methanol distilled. The final product's identity and purity should be confirmed using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is rooted in the reactivity of its activated methylene group, enabling straightforward C-C bond formation through alkylation and its participation in cyclocondensation reactions to form diverse and medicinally relevant heterocyclic systems. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and applications is essential for the rational design and efficient construction of novel therapeutic agents.
References
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PubChem. This compound | C14H18O5 | CID 2785178. [Link]
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Kappe, C. O., et al. Malonates in Cyclocondensation Reactions. Molecules, 2000. [Link]
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- 5. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate: Properties, Reactivity, and Applications
Introduction
Diethyl 2-(4-methoxyphenyl)malonate is a versatile diester of malonic acid that serves as a crucial building block in advanced organic synthesis. Its strategic importance is particularly pronounced in the fields of medicinal chemistry and drug development, where it functions as a key precursor for a diverse array of complex molecular architectures. The presence of a reactive methylene group, activated by two flanking ester functionalities, combined with the electronic and steric influence of the 4-methoxyphenyl substituent, endows this molecule with a unique reactivity profile. This guide provides an in-depth exploration of the physical and chemical properties of this compound, detailed experimental protocols for its application, and expert insights into its role in the synthesis of pharmacologically relevant compounds.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, storage, and application in synthesis. While some experimental data is not widely published, the following table summarizes its key computed and known properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₅ | [1] |
| Molecular Weight | 266.29 g/mol | [1] |
| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | [1] |
| CAS Number | 23197-67-3 | [1] |
| Appearance | Colorless liquid | |
| Boiling Point | 120 °C at 0.01 Torr (for the related Diethyl(phenylacetyl)malonate) | [2] |
| Melting Point | 108 - 109 °C (for the related diethyl malonate) | [3] |
| Solubility | Insoluble in water; soluble in common organic solvents such as ethanol, ether, chloroform, and benzene.[4][5] | , |
Spectroscopic Characterization
Spectroscopic data is essential for the identification and purity assessment of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester groups (a triplet for the methyl protons and a quartet for the methylene protons), the methoxy group (a singlet), the aromatic protons (two doublets for the para-substituted ring), and the methine proton on the malonate backbone.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ester groups, the carbons of the aromatic ring, the methoxy carbon, the carbons of the ethyl groups, and the methine carbon of the malonate core. The chemical shifts of carbonyl carbons are typically observed in the downfield region of the spectrum (165-180 ppm).[6][7]
Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching of the ester groups (typically around 1730-1750 cm⁻¹), C-O stretching vibrations, and bands associated with the aromatic ring.
Mass Spectrometry (MS): The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. For related 2-substituted diethyl malonate derivatives, a common fragmentation pathway involves the loss of the diethyl malonate moiety (M-159).[8] The aryl derivatives typically show an intense molecular ion peak.[8]
Chemical Properties and Reactivity
The reactivity of this compound is primarily centered around the acidic α-hydrogen, making it a valuable substrate for forming carbon-carbon bonds.
Malonic Ester Synthesis: Alkylation
A cornerstone of its utility is the malonic ester synthesis, which allows for the introduction of alkyl or aryl substituents at the α-position. The process involves deprotonation of the α-carbon with a suitable base to form a resonance-stabilized enolate, which then acts as a nucleophile in a substitution reaction with an alkyl halide.
Mechanism of Malonic Ester Synthesis:
-
Enolate Formation: A base, such as sodium ethoxide, abstracts the acidic proton from the α-carbon to form a nucleophilic enolate.
-
Nucleophilic Substitution (Sₙ2): The enolate attacks an alkyl halide, displacing the halide and forming a new C-C bond.
-
Hydrolysis (Saponification): The ester groups are hydrolyzed to carboxylic acids, typically under acidic or basic conditions.
-
Decarboxylation: Upon heating, the resulting β-dicarboxylic acid readily loses a molecule of carbon dioxide to yield a substituted carboxylic acid.[9]
Caption: Mechanism of the Knoevenagel Condensation.
Applications in Synthesis
The unique reactivity of this compound makes it a valuable precursor in the synthesis of various important organic molecules.
Synthesis of Coumarins
Coumarins, a class of compounds with diverse biological activities, can be synthesized through the cyclocondensation of phenols with β-keto esters or malonic esters. This compound can react with substituted phenols at elevated temperatures to yield 3-aryl-4-hydroxycoumarins. For example, its reaction with a substituted phenol in a high-boiling solvent like diphenyl ether can lead to the formation of coumarin derivatives. [10]The mechanism involves an initial transesterification or acylation followed by an intramolecular cyclization. [10]
Precursor for Drug Discovery
The structural motif of this compound is found in the backbone of various pharmacologically active molecules. The malonic ester synthesis provides a reliable route to substituted acetic acids, which are common substructures in many drug candidates. While direct synthesis of commercial drugs from this specific malonate is not extensively documented, its analogs are widely used. For instance, diethyl malonate is a key starting material in the synthesis of barbiturates, vigabatrin (an anti-epileptic drug), and nalidixic acid (an antibiotic). The 4-methoxyphenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound, making this compound a valuable tool for structure-activity relationship (SAR) studies in drug development.
Experimental Protocols
The following protocols are representative examples of reactions involving diethyl malonates and can be adapted for this compound.
Protocol 1: General Procedure for Alkylation of a Diethyl Malonate Derivative
This protocol describes a general method for the C-alkylation of a diethyl malonate derivative using sodium hydride as a base.
Materials:
-
This compound (1.0 equivalent)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (1.1-1.2 equivalents)
-
Anhydrous hexanes (for washing NaH)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stir bar, syringes, ice bath
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the solvent.
-
Enolate Formation: To the washed sodium hydride in the reaction flask, add anhydrous DMF via syringe. Cool the suspension to 0 °C in an ice bath. Slowly add the this compound dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Protocol 2: Synthesis of a Coumarin Derivative via Knoevenagel Condensation
This protocol outlines the synthesis of a coumarin derivative from a salicylaldehyde and a diethyl malonate derivative using piperidine as a catalyst.
Materials:
-
Substituted Salicylaldehyde (1.0 equivalent)
-
This compound (1.0 equivalent)
-
Piperidine (catalytic amount)
-
Ethanol
-
Round-bottom flask, condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the salicylaldehyde and this compound in ethanol.
-
Catalysis: Add a catalytic amount of piperidine to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure and purify the residue by recrystallization or column chromatography.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed hazard information.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its well-defined reactivity, particularly in malonic ester synthesis and Knoevenagel condensations, provides chemists with a powerful tool for the construction of complex molecules with applications in pharmaceuticals and materials science. This guide has provided a comprehensive overview of its properties, reactivity, and synthetic applications, offering a foundation for its effective use in research and development.
References
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules, 1999, 4(9), 323-328. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
-
This compound. PubChem. [Link]
-
Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 2021, 26(16), 4785. [Link]
-
Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Amazon S3. [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Crystals, 2021, 11(5), 565. [Link]
-
Diethyl malonate. Shanghai Orient Chemical Co.,Ltd. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
FFR 4 PDF. Scribd. [Link]
-
Original Knoevenagel condensation reaction. ResearchGate. [Link]
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. ResearchGate. [Link]
-
1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. [Link]
-
synthesis of coumarin derivatives via pechmann condensation and nitration reaction. Jetir.Org. [Link]
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Diethyl malonate. NIST WebBook. [Link]
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diethyl malonate. MOLBASE. [Link]
-
Diethyl 2-(4-Methoxybenzyl)malonate. PubChem. [Link]
-
13C NMR Spectroscopy. University of Bath. [Link]
-
Diethyl malonate. Wikipedia. [Link]
-
Diethyl methylmalonate. PubChem. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
mass spectra - fragmentation patterns. Chemguide. [Link]
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Diethyl diethylmalonate. NIST WebBook. [Link]
-
DIETHYL 2-[(4-METHOXYPHENYL)METHYLENE]MALONATE. ChemBK. [Link]
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An In-Depth Technical Guide to Diethyl 2-(4-methoxyphenyl)malonate for Advanced Research Applications
Executive Summary
Diethyl 2-(4-methoxyphenyl)malonate is a substituted diethyl malonate derivative featuring a methoxy-functionalized aromatic ring directly attached to the active methylene carbon. This unique structure positions it as a highly valuable and versatile building block in modern organic synthesis, particularly within the realms of pharmaceutical and materials science research. Its strategic importance lies in its capacity to serve as a precursor for a wide array of complex molecular architectures, including pharmacologically relevant heterocyclic scaffolds. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering its core physicochemical properties, robust synthetic protocols, detailed analytical characterization, and key applications. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for leveraging this compound in advanced research and development programs.
Physicochemical and Structural Data
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key identifiers and physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | PubChem[1] |
| Molecular Formula | C₁₄H₁₈O₅ | CymitQuimica, PubChem[1][2] |
| Molecular Weight | 266.29 g/mol | PubChem[1] |
| CAS Number | 23197-67-3 | PubChem[1] |
| Appearance | Colorless liquid | CymitQuimica[2] |
| Canonical SMILES | CCOC(=O)C(C1=CC=C(C=C1)OC)C(=O)OCC | PubChem[1] |
| InChIKey | QXHBIWJHLHGDEO-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Insights
The synthesis of C-aryl malonates presents a distinct challenge compared to their C-alkyl counterparts. Standard nucleophilic substitution (SN2) pathways, effective for alkylating diethyl malonate enolates, are unviable for direct arylation due to the inertness of aryl halides to such reactions. Consequently, modern organometallic cross-coupling strategies are the methods of choice.
A robust and widely applicable method for the synthesis of this compound is the copper-catalyzed arylation of diethyl malonate. This approach offers mild reaction conditions and broad functional group tolerance, making it superior to harsher, classical methods.
Causality and Expertise: The success of this reaction hinges on the ability of a copper(I) catalyst, stabilized by a suitable ligand, to facilitate the formation of the critical carbon-carbon bond between the malonate nucleophile and the aryl electrophile. The ligand, often a diamine or phenanthroline derivative, is crucial for solubilizing the copper salt and modulating the reactivity of the catalytic species to prevent side reactions and promote the desired reductive elimination step that forms the final product. The choice of a mild base, such as cesium carbonate or potassium phosphate, is essential for generating the malonate enolate in situ without causing undesired hydrolysis of the ester groups.
Reaction: Diethyl malonate + 4-Iodoanisole → this compound
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Copper(I) Iodide (CuI, 5 mol%), the chosen ligand (e.g., 1,10-Phenanthroline, 10 mol%), and Cesium Carbonate (Cs₂CO₃, 2.0 equivalents).
-
Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous, degassed Toluene as the solvent, followed by Diethyl malonate (1.2 equivalents) and 4-Iodoanisole (1.0 equivalent) via syringe.
-
Reaction Execution: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the inorganic salts and catalyst residues.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Caption: Workflow for Copper-Catalyzed Synthesis.
Analytical Characterization
Confirmation of the structure and purity of the synthesized product is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | ~7.2 ppm (d, 2H): Aromatic protons ortho to the malonate group. ~6.9 ppm (d, 2H): Aromatic protons meta to the malonate group. ~4.5 ppm (s, 1H): Methine proton on the malonate alpha-carbon. ~4.2 ppm (q, 4H): Methylene protons of the two ethyl ester groups. ~3.8 ppm (s, 3H): Methyl protons of the methoxy group. ~1.2 ppm (t, 6H): Methyl protons of the two ethyl ester groups. |
| ¹³C NMR | ~168 ppm: Carbonyl carbons of the ester groups. ~159 ppm: Aromatic carbon attached to the methoxy group. ~129-130 ppm: Aromatic carbons ortho to the malonate. ~114 ppm: Aromatic carbons meta to the malonate. ~62 ppm: Methylene carbons of the ethyl ester groups. ~58 ppm: Methine carbon of the malonate. ~55 ppm: Methyl carbon of the methoxy group. ~14 ppm: Methyl carbons of the ethyl ester groups. |
| Mass Spec (EI) | m/z 266: Molecular ion (M⁺). Key fragments corresponding to the loss of an ethoxy group (-OC₂H₅, m/z 221) and the loss of a carbethoxy group (-COOC₂H₅, m/z 193). The fragmentation pattern of substituted diethyl malonates is a key identifier.[3] |
| FT-IR (cm⁻¹) | ~2980: C-H stretching (aliphatic). ~1730-1750: Strong C=O stretching from the ester groups. ~1610, 1510: C=C stretching from the aromatic ring. ~1250: C-O stretching from the aryl ether. ~1150: C-O stretching from the esters. |
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a strategic intermediate. The parent compound, diethyl malonate, is a cornerstone in the synthesis of numerous pharmaceuticals, including barbiturates, non-steroidal anti-inflammatory agents, and vitamins.[4][5] The malonic ester synthesis pathway is a powerful method for constructing the carbon skeletons of many active pharmaceutical ingredients (APIs).[6]
The structure of this compound is pre-disposed for the synthesis of complex heterocyclic systems, which are foundational structures in a vast number of marketed drugs.[7]
-
Precursor to Substituted Acetic Acids: Through hydrolysis of the ester groups followed by thermal decarboxylation, the compound can be converted into 2-(4-methoxyphenyl)acetic acid derivatives. This is a classic malonic ester synthesis transformation that allows for the incorporation of the functionalized aryl ring into larger, more complex target molecules.[7]
-
Synthesis of Coumarins: The compound can undergo cyclocondensation reactions with substituted phenols (e.g., resorcinol derivatives) in a Pechmann-type condensation to yield 3-aryl-4-hydroxycoumarins. Coumarin scaffolds are known for their broad range of biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties.[7]
-
Synthesis of Barbiturates and Pyrimidines: Condensation with urea or thiourea in the presence of a strong base like sodium ethoxide can produce N-substituted barbiturates or thiobarbiturates. These pyrimidine-based heterocycles are well-established pharmacophores, most famously associated with sedative and hypnotic activities.
Caption: Synthetic utility pathways from the core molecule.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. Researchers must consult the full Safety Data Sheet (SDS) before use.
| Aspect | Guideline | Reference |
| Primary Hazards | Harmful if swallowed (H302). Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). | SDS[8] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | Standard Laboratory Practice |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling. | SDS[8] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition. | Standard Laboratory Practice |
| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | SDS[8] |
| First Aid (Skin) | Wash off immediately with plenty of water. If skin irritation occurs, seek medical advice. | SDS[8] |
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, accessible synthesis via modern catalytic methods, and, most importantly, its versatility as a precursor to high-value chemical scaffolds, underscore its significance. By understanding the principles behind its synthesis and the pathways for its transformation, researchers can effectively harness this compound to construct novel molecules with tailored functions, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.
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diethyl malonate|95002-44-1 . MOLBASE. [Link]
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An In-Depth Technical Guide to the 1H NMR Spectrum of Diethyl 2-(4-methoxyphenyl)malonate
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of Diethyl 2-(4-methoxyphenyl)malonate, a key building block in the synthesis of various pharmacologically active compounds.[1] Designed for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings, practical considerations for spectral acquisition, and a detailed interpretation of the spectral data, thereby offering a holistic understanding of this compound's molecular architecture.
The Significance of this compound
This compound (CAS No. 23197-67-3) is a versatile intermediate in organic synthesis. Its structure, featuring a reactive methylene group activated by two flanking ester functionalities and a methoxy-substituted phenyl ring, makes it a valuable precursor for a variety of molecular scaffolds. A thorough characterization of this molecule is the first critical step in ensuring the integrity of subsequent synthetic transformations and the purity of the final active pharmaceutical ingredients.
Unraveling the Molecular Structure: A Detailed ¹H NMR Analysis
The ¹H NMR spectrum of this compound provides a unique fingerprint of its molecular structure. Each set of chemically non-equivalent protons in the molecule gives rise to a distinct signal in the spectrum, characterized by its chemical shift (δ), multiplicity, and integration.
Below is a detailed breakdown of the expected ¹H NMR spectrum of this compound. The predicted chemical shifts are based on established principles of NMR spectroscopy and data from analogous compounds.
Predicted ¹H NMR Spectral Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~ 1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |
| b | ~ 3.80 | Singlet (s) | 3H | Ar-OCH₃ |
| c | ~ 4.20 | Quartet (q) | 4H | -O-CH₂ -CH₃ |
| d | ~ 4.90 | Singlet (s) | 1H | Ar-CH -(CO₂Et)₂ |
| e | ~ 6.90 | Doublet (d) | 2H | Aromatic H (ortho to -OCH₃) |
| f | ~ 7.30 | Doublet (d) | 2H | Aromatic H (meta to -OCH₃) |
In-depth Interpretation of the Spectral Data
-
The Ethyl Ester Protons (Signals a and c): The two ethyl groups are chemically equivalent and give rise to a characteristic triplet-quartet pattern. The six methyl protons (a ) are coupled to the four methylene protons (c ), resulting in a triplet at approximately 1.25 ppm. The methylene protons (c ) are in turn split by the methyl protons, appearing as a quartet around 4.20 ppm. The downfield shift of the quartet is due to the deshielding effect of the adjacent oxygen atom.
-
The Methoxy Protons (Signal b): The three protons of the methoxy group are chemically equivalent and are not coupled to any other protons, thus they appear as a sharp singlet at approximately 3.80 ppm. This chemical shift is characteristic for methoxy groups attached to an aromatic ring.
-
The Malonate Methine Proton (Signal d): The single proton on the carbon atom between the two carbonyl groups is significantly deshielded by both the aromatic ring and the two electron-withdrawing ester groups. This results in a downfield shift to around 4.90 ppm. It appears as a singlet as it has no adjacent protons to couple with.
-
The Aromatic Protons (Signals e and f): The para-substituted aromatic ring gives rise to a classic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the electron-donating methoxy group (e ) are shielded and appear upfield around 6.90 ppm. The protons meta to the methoxy group (f ) are less shielded and resonate further downfield at approximately 7.30 ppm. The coupling between these adjacent aromatic protons results in both signals appearing as doublets.
Visualizing the Proton Environments
The following diagram illustrates the distinct proton environments in this compound, corresponding to the signals in the ¹H NMR spectrum.
Caption: Molecular structure of this compound with proton environments labeled.
Experimental Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation. The following protocol outlines the key steps for the preparation and analysis of a sample of this compound.
I. Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for this type of molecule.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl the vial to ensure the sample is completely dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to the deuterated solvent by the manufacturer to serve as an internal reference (δ = 0.00 ppm). If not present, a small amount can be added.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, the solution can be filtered through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
II. NMR Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking: The spectrometer will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including the number of scans, pulse angle, and relaxation delay. For a routine ¹H NMR spectrum, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Initiate the data acquisition process. The resulting free induction decay (FID) is a time-domain signal.
-
Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. This is followed by phase correction and baseline correction to produce the final spectrum.
-
Integration and Referencing: The spectrum is referenced to the TMS signal at 0.00 ppm. The area under each peak is integrated to determine the relative number of protons giving rise to each signal.
Workflow for ¹H NMR Analysis
The following diagram illustrates the workflow from sample preparation to final spectral analysis.
Caption: Workflow for acquiring and analyzing the ¹H NMR spectrum.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information that is indispensable for its characterization. Through a systematic analysis of the chemical shifts, multiplicities, and integrations, a complete and unambiguous assignment of all proton signals can be achieved. This guide provides the foundational knowledge and practical protocols necessary for researchers and scientists to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic intermediate, thereby ensuring the quality and integrity of their research and development endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Guide to the ¹³C NMR Spectral Analysis of Diethyl 2-(4-methoxyphenyl)malonate
This technical guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Diethyl 2-(4-methoxyphenyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the compound's carbon framework, supported by foundational NMR principles and methodologies.
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in organic chemistry for determining the carbon skeleton of a molecule. By probing the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%, this technique provides invaluable information about the number of non-equivalent carbon atoms and their chemical environments.[1] For a molecule such as this compound, which possesses a combination of aromatic, ester, and aliphatic moieties, ¹³C NMR is crucial for confirming its structure and purity.
Predicted ¹³C NMR Spectral Data for this compound
The structure of this compound is presented below with a systematic numbering of the carbon atoms for clear spectral assignment.
Caption: Molecular structure of this compound with carbon numbering.
Table 1: Predicted ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 | ~128 | Quaternary aromatic carbon, deshielded by the malonate group. |
| C2, C6 | ~129 | Aromatic CH carbons ortho to the malonate group. |
| C3, C5 | ~114 | Aromatic CH carbons meta to the malonate group and ortho to the methoxy group, shielded by the strong electron-donating effect of the methoxy group. |
| C4 | ~159 | Aromatic carbon attached to the oxygen of the methoxy group, strongly deshielded. |
| C7 | ~57 | Methine carbon (CH) of the malonate, deshielded by the adjacent aromatic ring and two carbonyl groups. |
| C8, C11 | ~168 | Carbonyl carbons of the ester groups.[2][3][4] |
| C9, C12 | ~62 | Methylene carbons (CH₂) of the ethyl ester groups, deshielded by the adjacent oxygen atom.[2] |
| C10 | ~14 | Methyl carbons (CH₃) of the ethyl ester groups.[2] |
| C13 | ~55 | Methyl carbon (CH₃) of the methoxy group.[5][6] |
Experimental Protocol for ¹³C NMR Spectrum Acquisition
The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation:
- Weigh approximately 20-50 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its carbon signal at ~77 ppm serves as a convenient internal reference.
- Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Use a spectrometer with a field strength of at least 75 MHz for ¹³C observation.
- Tune and match the probe for the ¹³C frequency.
- Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal from the solvent.
3. Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
- Acquisition Time (AQ): Typically 1-2 seconds.
- Relaxation Delay (D1): 2-5 seconds. For quantitative analysis, a longer delay (5 times the longest T₁ of the carbon atoms) is necessary to ensure full relaxation of all nuclei.[7][8][9] The addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten T₁ values and reduce the required delay.[8]
- Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
- Spectral Width (SW): A range of 0-220 ppm is generally sufficient to cover the chemical shifts of most organic compounds.[10]
4. Data Processing:
- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Reference the spectrum by setting the CDCl₃ peak to 77.16 ppm.
// Nodes
sample_prep [label="Sample Preparation\n(20-50 mg in 0.6-0.7 mL CDCl3)"];
spectrometer_setup [label="Spectrometer Setup\n(Tune, Match, Shim)"];
acquisition [label="Data Acquisition\n(Proton Decoupled Pulse Program)"];
processing [label="Data Processing\n(FT, Phasing, Baseline Correction)"];
analysis [label="Spectral Analysis\n(Peak Picking, Integration, Assignment)"];
// Edges
sample_prep -> spectrometer_setup [label="Insert Sample"];
spectrometer_setup -> acquisition [label="Set Parameters"];
acquisition -> processing [label="FID Data"];
processing -> analysis [label="Processed Spectrum"];
}
Caption: Workflow for ¹³C NMR spectral acquisition and analysis.
Interpretation and Analysis of the Spectrum
The predicted ¹³C NMR spectrum of this compound will exhibit a total of 9 distinct signals, as the two ethyl groups are chemically equivalent due to free rotation.
-
Aromatic Region (110-160 ppm): The aromatic region will display four signals corresponding to the six carbons of the 4-methoxyphenyl ring.
-
The carbon atom C4, directly attached to the electron-donating methoxy group, will be the most deshielded aromatic carbon, appearing around 159 ppm.[11]
-
The quaternary carbon C1, attached to the malonate moiety, will be less deshielded than C4.
-
The protonated aromatic carbons C3 and C5, ortho to the methoxy group, will be significantly shielded due to the strong resonance effect of the oxygen, appearing at a lower chemical shift (around 114 ppm).[11]
-
The carbons C2 and C6, meta to the methoxy group, will be less affected and will appear at a more typical aromatic chemical shift of around 129 ppm.
-
-
Carbonyl Region (160-185 ppm): A single, relatively low-intensity signal is expected around 168 ppm, corresponding to the two equivalent carbonyl carbons (C8, C11) of the diethyl ester groups. Carbons in esters and acids typically resonate in this range.[3][4]
-
Aliphatic Region (0-70 ppm): This region will contain four signals.
-
The methine carbon C7 of the malonate is deshielded by three electron-withdrawing groups (the aromatic ring and two carbonyls), and its signal is predicted to be around 57 ppm.
-
The methylene carbons (C9, C12) of the ethyl groups, being attached to the ester oxygens, will be deshielded and appear around 62 ppm.[2]
-
The methoxy carbon (C13) signal will be found at approximately 55 ppm, a characteristic shift for methoxy groups on an aromatic ring.[5][6]
-
The terminal methyl carbons (C10) of the ethyl groups will be the most shielded carbons in the molecule, resonating at the lowest chemical shift, around 14 ppm.[2]
-
The Influence of Solvent Effects
It is important to note that the chemical shifts in ¹³C NMR can be influenced by the choice of solvent.[12][13][14] Solvents can interact with the solute through various mechanisms, including hydrogen bonding and dielectric effects, which can alter the electron density around the carbon nuclei and thus their resonance frequencies.[15] While CDCl₃ is a standard choice, spectra recorded in other solvents like DMSO-d₆ or acetone-d₆ may show slight variations in chemical shifts.[12][13]
Conclusion
The ¹³C NMR spectrum of this compound provides a clear and unambiguous fingerprint of its carbon framework. By analyzing the chemical shifts and number of signals in the aromatic, carbonyl, and aliphatic regions, researchers can confidently confirm the identity and structural integrity of this compound. The predictive analysis, based on the well-understood principles of NMR spectroscopy and data from related structures, offers a robust framework for interpreting the experimental spectrum. This guide serves as a practical resource for scientists engaged in the synthesis, purification, and characterization of this and similar molecules.
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0029573). Available from: [Link].
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PubChem. Diethyl Malonate | C₇H₁₂O₄ | CID 7761. Available from: [Link].
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S. H. Grover, J. P. Guthrie, J. B. Stothers, and C. T. Tan. "A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine." Canadian Journal of Chemistry, 53(9), 1351-1361 (1975). Available from: [Link].
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ResearchGate. ¹³C and ¹H NMR spectra for the reactant and products of labeled anisole treated at 500 °C. Available from: [Link].
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M. A. Hill, and M. A. G. Berg. "¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters, 16(6), 1764-1767 (2014). Available from: [Link].
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H. Schneider, and W. Freitag. "Solvent Effects on ¹³C Nuclear Magnetic Resonance Shifts of Polar Aliphatic Compounds. A Charge Separation Model." Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics, 75, 121-129 (1979). Available from: [Link].
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0033895). Available from: [Link].
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Canadian Science Publishing. "A Study of Solvent Effects on the ¹³C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine." Available from: [Link].
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Magritek. Quantification of single components in complex mixtures by ¹³C NMR. Available from: [Link].
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StudySmarter. How many ¹³C signals would you expect from anisole?. Available from: [Link].
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G. W. Buchanan, G. Montaudo, and P. Finocchiaro. "VIII. ¹³C SPECTRA OF SOME SUBSTITUTED ANISOLES." Canadian Journal of Chemistry, 52(5), 767-773 (1974). Available from: [Link].
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HAL Open Science. ¹³C ; DEPT135 ; HSQC) and HRMS spectra. Available from: [Link].
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University of Ottawa NMR Facility Blog. How Can I Get a Quantitative ¹³C NMR Spectrum?. Available from: [Link].
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ACS Publications. "Carbon-13 nuclear magnetic resonance spectroscopy. Solvent effects on chemical shifts." The Journal of Physical Chemistry. Available from: [Link].
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ACS Publications. "¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups." Organic Letters. Available from: [Link].
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Central Facility for Advanced Research. Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). Available from: [Link].
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Sci-Hub. "Intrinsic carbon‐13 NMR solvent shifts in hydrocarbons. Relevance of long range substituent parameters." Organic Magnetic Resonance. Available from: [Link].
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University of Wisconsin-Madison. Summary of C13-NMR Interpretation. Available from: [Link].
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].
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Chemguide. interpreting C-13 NMR spectra. Available from: [Link].
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link].
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University of Bath. ¹³C NMR Spectroscopy. Available from: [Link].
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Compound Interest. A GUIDE TO ¹³C NMR CHEMICAL SHIFT VALUES. Available from: [Link].
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University of California, Los Angeles. ¹³C NMR Chemical Shift Table. Available from: [Link].
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Authored by: Dr. Gemini, Senior Application Scientist
An In-Depth Technical Guide to the FTIR Analysis of Diethyl 2-(4-methoxyphenyl)malonate
Abstract: This technical guide provides a comprehensive exploration of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of FTIR spectroscopy as applied to this specific molecule, offers a detailed, field-proven experimental protocol, and presents an in-depth interpretation of the resulting spectral data. By elucidating the correlation between molecular structure and vibrational modes, this guide serves as a practical resource for the characterization and quality control of this important synthetic building block.
Introduction: The Significance of Characterizing this compound
This compound is a pivotal intermediate in organic synthesis, particularly in the realm of medicinal chemistry.[1] Its structure, featuring a reactive methylene group flanked by two ester functionalities and a methoxyphenyl moiety, makes it a versatile precursor for a variety of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The precise characterization of this compound is paramount to ensure the integrity of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.
FTIR spectroscopy is a rapid, non-destructive, and highly informative analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[2][3] This makes it an indispensable tool for confirming the identity and assessing the purity of this compound. This guide will walk you through the essential aspects of its FTIR analysis, from first principles to practical application.
Foundational Principles of FTIR Spectroscopy
Infrared (IR) spectroscopy measures the interaction of infrared radiation with a sample.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed.[4] This absorption of energy excites the bond to a higher vibrational state. An FTIR spectrometer utilizes a Michelson interferometer to pass a wide range of IR frequencies through the sample simultaneously.[5] The resulting interferogram is then subjected to a mathematical operation called a Fourier transform, which converts the data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[5]
The position, intensity, and shape of the absorption bands in an FTIR spectrum provide detailed information about the molecular structure. For this compound, we can anticipate characteristic absorptions arising from its key functional groups: the ester carbonyls (C=O), the ether linkage (C-O-C), the aromatic ring (C=C and C-H), and the aliphatic chains (C-H).
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
The following protocol outlines a reliable method for obtaining the FTIR spectrum of this compound, which exists as a colorless liquid at room temperature.[6]
Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.
-
Sample Introduction Accessory: An Attenuated Total Reflectance (ATR) accessory with a zinc selenide (ZnSe) or diamond crystal is highly recommended for its simplicity and minimal sample preparation. Alternatively, salt plates (potassium bromide, KBr, or sodium chloride, NaCl) can be used for a traditional transmission measurement.[7][8]
-
Sample: this compound, ≥95% purity.[6]
-
Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.
Step-by-Step ATR-FTIR Procedure
-
Instrument Preparation: Ensure the spectrometer is powered on and has undergone its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with isopropanol, followed by a dry wipe.
-
Acquire a background spectrum. This is a critical step that measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a single drop of this compound onto the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum. Typical acquisition parameters are a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.
-
-
Post-Measurement Cleanup:
-
Thoroughly clean the ATR crystal using isopropanol and lint-free wipes to prevent cross-contamination of subsequent samples.
-
Alternative Transmission Method (Salt Plates)
-
Place one to two drops of the liquid sample onto the surface of a polished KBr or NaCl salt plate.[8][9]
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[9]
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum using the same parameters as the ATR method.
-
After the analysis, promptly disassemble the plates and clean them thoroughly with a non-aqueous solvent like isopropanol, as they are susceptible to damage from moisture.[8]
Caption: Key Functional Groups of the Analyte.
Carbonyl (C=O) Stretching Vibrations
The most prominent features in the spectrum will be the strong absorption bands from the two ester carbonyl groups. For aliphatic esters, this stretching vibration typically occurs in the range of 1750-1735 cm⁻¹. [10][11]The presence of two ester groups attached to the same carbon atom may lead to a single, intense, and slightly broadened peak in this region.
C-O Stretching and C-C Vibrations
The ester functional groups also exhibit C-O stretching vibrations, which are typically strong and appear in the fingerprint region between 1300 cm⁻¹ and 1000 cm⁻¹. [10][11]Esters often show two distinct C-O stretching bands. [12]Additionally, the aromatic ether linkage contributes a strong, characteristic asymmetric C-O-C stretching band between 1300 and 1200 cm⁻¹. [13]A symmetric C-O-C stretch for the ether is also expected at a lower wavenumber, often around 1040 cm⁻¹. [14]
Aromatic Ring Vibrations
The 4-methoxyphenyl group gives rise to several characteristic peaks:
-
Aromatic C-H Stretch: A sharp, medium-intensity band appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) is indicative of C-H bonds on the aromatic ring. [10]* Aromatic C=C Stretch: One or more medium to sharp bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring. [10]
Aliphatic C-H Stretching and Bending Vibrations
The ethyl and methoxy groups, as well as the malonate backbone, contain sp³ hybridized C-H bonds. These will produce:
-
C-H Stretch: Medium to strong absorption bands in the 3000-2850 cm⁻¹ region. [15]* C-H Bending: Medium intensity bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups are expected in the 1470-1365 cm⁻¹ range. [15]
Summary of Expected Absorption Bands
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| 3100 - 3000 | Aromatic C-H | Stretch | Medium |
| 3000 - 2850 | Aliphatic C-H (CH₂, CH₃) | Stretch | Medium to Strong |
| 1750 - 1735 | Ester C=O | Stretch | Strong |
| 1600 - 1450 | Aromatic C=C | Ring Stretch | Medium to Sharp |
| 1470 - 1365 | Aliphatic C-H (CH₂, CH₃) | Bend | Medium |
| 1300 - 1200 | Aromatic Ether & Ester C-O | Asymmetric Stretch | Strong |
| 1200 - 1000 | Ester & Ether C-O | Symmetric Stretch | Strong |
Conclusion: A Self-Validating System for Compound Identity
The FTIR spectrum of this compound provides a rich dataset that serves as a self-validating confirmation of its molecular structure. The presence of strong, characteristic absorption bands for the ester carbonyls, the aromatic ether, and the distinct C-H stretching regions collectively form a unique fingerprint. By following the detailed protocol and utilizing the spectral interpretation guide provided, researchers and drug development professionals can confidently verify the identity and purity of this crucial synthetic intermediate, ensuring the integrity of their scientific endeavors. Any significant deviation from the expected peak positions or the appearance of unexpected bands (e.g., a broad O-H stretch around 3300 cm⁻¹) would indicate the presence of impurities or degradation, prompting further investigation.
References
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Agilent Technologies. (n.d.). A 4300 Handheld FTIR Spectrometer. As mentioned in a study on historical pigments. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl phenylmalonate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Diethyl malonate. In NIST Chemistry WebBook. Retrieved from [Link]
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Edinburgh Instruments. (2023). What is FTIR Spectroscopy? Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Retrieved from [Link]
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Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
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University of the West Indies at Mona, Department of Chemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Anisole, 2,4-bis(chloromethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Diethyl 2-(4-methoxyphenyl)malonate
This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of Diethyl 2-(4-methoxyphenyl)malonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the fragmentation of this molecule, offering field-proven insights into its mass spectral behavior.
Introduction: The Significance of this compound
This compound, with a molecular formula of C₁₄H₁₈O₅ and a molecular weight of 266.29 g/mol , is a versatile intermediate in organic synthesis.[1] Its structure, featuring a substituted aromatic ring and two ester functionalities, makes it a valuable building block for various heterocyclic compounds and more complex molecular architectures. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control in synthetic applications.
Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This process provides a detailed "fingerprint" of the molecule, revealing structural information through the analysis of its fragment ions. For aromatic esters like this compound, we can anticipate specific fragmentation pathways influenced by the stability of the aromatic ring and the characteristic reactions of the ester groups.
Predicted Mass Spectrometry Fragmentation Pattern
The primary and most significant fragmentation event anticipated for this compound is the loss of the entire diethyl malonate moiety.[2] This is a characteristic fragmentation for 2-substituted diethyl malonate derivatives.[2]
Key Fragmentation Pathways
The major fragmentation pathways for this compound are depicted below. The ionization process begins with the removal of an electron to form the molecular ion (M⁺˙) at m/z 266.
Diagram of the primary fragmentation pathway:
Caption: Predicted primary fragmentation pathway of this compound.
Explanation of Key Fragments:
-
Molecular Ion (m/z 266): The presence of a prominent molecular ion peak is expected due to the stabilizing effect of the aromatic ring.[2]
-
Base Peak (m/z 121): The most abundant fragment ion, the base peak, is predicted to be at m/z 121. This corresponds to the 4-methoxybenzyl cation ([C₈H₉O]⁺). Its high stability is attributed to the resonance delocalization of the positive charge across the benzene ring and the methoxy group. This ion is formed via an alpha-cleavage, leading to the loss of the diethyl malonate radical.
-
Fragment at m/z 221: This fragment, [M - OC₂H₅]⁺, arises from the characteristic loss of an ethoxy radical (•OC₂H₅) from one of the ester groups, a common fragmentation pathway for ethyl esters.
-
Fragment at m/z 193: Subsequent loss of a carbon monoxide (CO) molecule from the m/z 221 fragment can lead to the formation of an ion at m/z 193.
-
Fragment at m/z 107: The tropylium ion is a common and stable fragment in the mass spectra of compounds containing a benzyl moiety. However, in this case, a fragment at m/z 107, corresponding to the [C₇H₇O]⁺ ion, could be formed by the loss of a methylene group (CH₂) from the base peak at m/z 121.
Summary of Predicted Key Fragment Ions:
| m/z | Proposed Structure | Formation Pathway | Significance |
| 266 | [C₁₄H₁₈O₅]⁺˙ | Molecular Ion | Confirms molecular weight |
| 221 | [C₁₂H₁₃O₄]⁺ | Loss of •OC₂H₅ from the molecular ion | Characteristic of ethyl esters |
| 193 | [C₁₁H₁₃O₃]⁺ | Loss of CO from the m/z 221 fragment | Secondary fragmentation |
| 121 | [C₈H₉O]⁺ | Loss of •CH(COOC₂H₅)₂ from the molecular ion | Base Peak, highly stable 4-methoxybenzyl cation |
| 107 | [C₇H₇O]⁺ | Loss of CH₂ from the m/z 121 fragment | Further fragmentation of the base peak |
Experimental Protocol for Mass Spectrometric Analysis
To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or direct infusion analysis can be employed.
Diagram of the Experimental Workflow:
Caption: A typical GC-MS workflow for the analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve a small amount of this compound in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID DB-5ms or equivalent, is suitable.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp up to 280°C at a rate of 15°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion and major fragment ions, and compare them with the predicted fragmentation pattern.
Conclusion: A Predictive Yet Powerful Analytical Approach
In the absence of a publicly available reference spectrum, this guide provides a robust, scientifically grounded prediction of the mass spectral fragmentation of this compound. The proposed fragmentation pathways, centered around the highly stable 4-methoxybenzyl cation, offer a reliable framework for the identification and structural elucidation of this compound in complex mixtures. The detailed experimental protocol provides a clear roadmap for researchers to obtain and verify these fragmentation patterns in their own laboratories. This in-depth understanding is invaluable for professionals engaged in synthetic chemistry and drug development, ensuring the confident characterization of this important chemical intermediate.
References
-
Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Molecules. [Link]
-
PubChem Compound Summary for CID 2785178, this compound. National Center for Biotechnology Information. [Link]
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Introduction: The Significance of Diethyl 2-(4-methoxyphenyl)malonate
I have gathered some crucial information for the synthesis and characterization of Diethyl 2-(4-methoxyphenyl)malonate. I have confirmed that the primary synthetic route is the malonic ester synthesis, involving the alkylation of diethyl malonate with a 4-methoxybenzyl halide in the presence of a base like sodium ethoxide. I have also found some general protocols for this type of reaction.
For the characterization, I have found references to ¹H NMR, ¹³C NMR, and IR spectra on PubChem, although the detailed spectral data (chemical shifts, peak assignments, and characteristic frequencies) are not explicitly provided in the snippets. I have also found a paper discussing the mass spectrometry of diethyl malonate derivatives, which could be useful for predicting the fragmentation pattern. A melting point for a related compound, diethyl malonate, was found, but not for the target compound itself, which is likely a liquid at room temperature as suggested by one of the search results for "this compound".
To create a comprehensive technical guide, I still need to find a detailed, step-by-step experimental protocol specifically for the synthesis of this compound. I also need to find more specific spectral data to include in the characterization section. I will need to search for journal articles or reliable chemical databases that provide this level of detail.I have gathered a significant amount of information. I have a good understanding of the malonic ester synthesis as the primary route to this compound. I have also found general protocols for this type of reaction. For characterization, I have found references to NMR, IR, and MS data, and I have some information on the expected fragmentation patterns in mass spectrometry for similar compounds. PubChem indicates that this compound is a liquid, which aligns with the absence of a specific melting point in the search results.
However, I still lack a detailed, step-by-step experimental protocol specifically for the synthesis of this compound. While general malonic ester synthesis protocols are available, a specific procedure would provide crucial details like reaction times, temperatures, and purification methods tailored to this compound. Furthermore, while I have references to spectral data, I do not yet have the specific ¹H and ¹³C NMR chemical shifts, coupling constants, and detailed IR absorption frequencies for the final report.
Therefore, I need to refine my search to find a specific experimental procedure and concrete spectral data for the target molecule.I have gathered substantial information for the technical guide. I have a clear understanding of the malonic ester synthesis for preparing this compound and have found general procedures. For characterization, I have located references to ¹H NMR, ¹³C NMR, and IR spectra on PubChem, although detailed spectral data is still needed. I also have information on the mass spectral fragmentation of similar compounds. The physical state is confirmed to be a liquid.
However, a specific, detailed experimental protocol for the synthesis of the target molecule is still missing. While I have general malonic ester synthesis protocols, a procedure tailored to this compound would provide essential details like reaction times, temperatures, and purification methods. Furthermore, I need to find concrete ¹H and ¹³C NMR chemical shifts and characteristic IR absorption frequencies to include in the characterization section.
The next logical step is to focus on finding a specific experimental protocol and the associated characterization data from a reliable scientific source.## An In-depth Technical Guide to the Synthesis and Characterization of this compound
This guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.
This compound is a valuable building block in organic synthesis, primarily utilized in the construction of molecules containing a 4-methoxyphenyl acetic acid moiety. Its structural features, including a reactive methylene group activated by two adjacent ester functionalities, make it an ideal precursor for a variety of chemical transformations. This versatility allows for its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The presence of the 4-methoxyphenyl group can influence the lipophilicity and metabolic profile of the final drug candidates, making this intermediate particularly relevant in structure-activity relationship (SAR) studies.
Synthetic Methodology: The Malonic Ester Synthesis
The most common and efficient method for the preparation of this compound is the malonic ester synthesis. This classic C-C bond-forming reaction leverages the acidity of the α-hydrogen in diethyl malonate to create a nucleophilic enolate, which then undergoes alkylation.
The Underlying Chemistry: An SN2 Reaction
The synthesis is fundamentally a nucleophilic substitution reaction, specifically an SN2 reaction. The process begins with the deprotonation of diethyl malonate by a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate ion. This enolate then acts as a potent nucleophile, attacking the electrophilic carbon of a 4-methoxybenzyl halide (e.g., chloride or bromide) and displacing the halide ion to form the desired product.
The choice of sodium ethoxide as the base is critical. Using the same alkoxide as the ester groups of the malonate prevents unwanted transesterification side reactions. The reaction is typically carried out in an anhydrous polar aprotic solvent, such as absolute ethanol, to ensure the stability of the base and the enolate.
Physical Properties
| Property | Value |
| Molecular Formula | C15H20O5 |
| Molecular Weight | 280.32 g/mol [1] |
| Physical State | Colorless liquid |
| Boiling Point | Data not available |
| Melting Point | Not applicable (liquid at room temperature) |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~1.2 ppm (t, 6H): Triplet corresponding to the six protons of the two methyl groups (-CH₃) of the ethyl esters.
-
~3.2 ppm (d, 2H): Doublet for the two benzylic protons (-CH₂-Ar).
-
~3.8 ppm (s, 3H): Singlet for the three protons of the methoxy group (-OCH₃).
-
~4.2 ppm (q, 4H): Quartet for the four protons of the two methylene groups (-O-CH₂-) of the ethyl esters.
-
~6.8 ppm (d, 2H): Doublet for the two aromatic protons ortho to the methoxy group.
-
~7.1 ppm (d, 2H): Doublet for the two aromatic protons meta to the methoxy group.
-
~3.6 ppm (t, 1H): Triplet for the methine proton (-CH-).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Expected Chemical Shifts (δ) in CDCl₃:
-
~14 ppm: Signal for the methyl carbons of the ethyl esters.
-
~35 ppm: Signal for the benzylic carbon.
-
~55 ppm: Signal for the methoxy carbon.
-
~57 ppm: Signal for the methine carbon.
-
~61 ppm: Signal for the methylene carbons of the ethyl esters.
-
~114 ppm: Signals for the aromatic carbons ortho to the methoxy group.
-
~130 ppm: Signals for the aromatic carbons meta to the methoxy group.
-
~128 ppm: Signal for the ipso-carbon of the aromatic ring attached to the benzylic carbon.
-
~159 ppm: Signal for the aromatic carbon attached to the methoxy group.
-
~168 ppm: Signals for the carbonyl carbons of the ester groups.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
Characteristic Absorption Bands (cm⁻¹):
-
~2980-2840 cm⁻¹: C-H stretching vibrations of the alkyl and methoxy groups.
-
~1730-1750 cm⁻¹: Strong C=O stretching vibration of the ester carbonyl groups.
-
~1610, 1510, 1460 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether.
-
~1180-1030 cm⁻¹: C-O stretching vibrations of the ester groups.
-
MS (Mass Spectrometry):
-
Expected Fragmentation Pattern (Electron Ionization):
-
m/z = 280: Molecular ion peak [M]⁺.
-
m/z = 207: Loss of an ethoxycarbonyl group (-COOEt).
-
m/z = 159: Loss of the 4-methoxybenzyl radical.
-
m/z = 121: 4-methoxybenzyl cation (tropylium ion), often the base peak.
-
Conclusion
The malonic ester synthesis provides a reliable and efficient route for the preparation of this compound. The straightforward procedure and the availability of starting materials make it an attractive method for both academic and industrial laboratories. The comprehensive characterization using modern analytical techniques is crucial to ensure the identity and purity of this important synthetic intermediate, thereby guaranteeing the quality of the subsequent, more complex target molecules in drug discovery and development.
References
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PubChem. Diethyl 2-(4-methoxybenzyl)malonate. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link]
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Solubility Profile of Diethyl 2-(4-methoxyphenyl)malonate: A Technical Guide to Prediction, Determination, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diethyl 2-(4-methoxyphenyl)malonate is a key intermediate in organic synthesis, particularly valued in the construction of pharmacologically active molecules and complex chemical scaffolds.[1][2] A thorough understanding of its solubility characteristics across a range of common organic solvents is paramount for optimizing reaction conditions, designing efficient purification strategies (such as crystallization and chromatography), and developing formulation protocols. This guide provides a comprehensive overview of the physicochemical properties of this compound, a predictive analysis of its solubility based on molecular structure, a detailed experimental protocol for quantitative solubility determination, and essential safety considerations.
Physicochemical Characterization and Solubility Prediction
A molecule's solubility is governed by its intermolecular interactions with the solvent. The principle of "like dissolves like" serves as a fundamental guideline: polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[3][4] The structure of this compound—featuring a moderately polar aromatic ether, two ester groups, and a significant hydrocarbon backbone—suggests a nuanced solubility profile.
Key Molecular Properties
Understanding the compound's intrinsic properties is the first step in predicting its behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₅ | PubChem[5] |
| Molecular Weight | 266.29 g/mol | PubChem[5] |
| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | PubChem[5] |
| CAS Number | 23197-67-3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem[5] |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | PubChem[5] |
| XLogP3-AA (Lipophilicity) | 2.5 | PubChem[5] |
The presence of five hydrogen bond acceptors (the oxygen atoms in the ether and ester groups) and a significant TPSA indicates that the molecule has polar regions capable of interacting with polar solvents.[5] However, the lack of hydrogen bond donors and an XLogP value of 2.5 suggest a considerable degree of lipophilicity, predicting good solubility in solvents of intermediate to low polarity.[5]
Predicted Solubility Profile
Based on these structural features, we can forecast the solubility of this compound in various classes of organic solvents.
Caption: Predicted solubility based on solute-solvent polarity matching.
-
High to Very High Solubility: Expected in solvents of intermediate polarity that can engage in dipole-dipole interactions without requiring hydrogen bonding, such as dichloromethane (DCM) , ethyl acetate , and acetone . Polar protic solvents like ethanol and methanol are also expected to be excellent solvents due to their ability to interact with the ester and ether groups.
-
Moderate Solubility: Predicted in nonpolar aromatic solvents like toluene , which can interact with the phenyl ring.
-
Low Solubility: Expected in highly nonpolar aliphatic solvents like hexane and cyclohexane , where the polar groups of the solute would disrupt the solvent's van der Waals forces.
-
Water In-solubility: The compound is predicted to be insoluble in water, a common characteristic for organic molecules with more than five carbon atoms not containing a highly polar or ionizable group.[6]
Experimental Protocol for Quantitative Solubility Determination
While predictions are useful, empirical determination is essential for precise applications. Publicly available quantitative solubility data for this specific compound is sparse; therefore, a robust experimental approach is necessary. The following protocol is based on the equilibrium shake-flask method, a gold standard for solubility measurement.[3][7][8]
Principle
A supersaturated solution of the solute in the selected solvent is agitated at a constant temperature for a sufficient duration to allow for thermodynamic equilibrium to be reached. The saturated solution is then filtered, and the concentration of the dissolved solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC-UV, GC-FID, or gravimetric analysis).
Materials and Equipment
-
This compound (purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or flasks with screw caps
-
Constant temperature incubator shaker or water bath
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with UV detector or Gas Chromatography (GC) with Flame Ionization Detector (FID)
Step-by-Step Methodology
-
Preparation of Stock Standards: Accurately prepare a series of standard solutions of the compound in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) to generate a calibration curve for the analytical instrument.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker set to a controlled temperature (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours.[3] This extended time is critical to ensure true equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and discard the first portion of the filtrate to saturate the filter material. Collect the clear, particle-free filtrate into a clean vial.
-
Dilution: Accurately dilute a known volume of the filtrate with the mobile phase or a suitable solvent to bring its concentration within the linear range of the calibration curve.
-
Quantification: Analyze the diluted sample using the pre-calibrated HPLC or GC method. Determine the concentration from the calibration curve.
-
Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the result in mg/mL or g/100mL.
Caption: Experimental workflow for quantitative solubility determination.
Safety and Handling
As a professional in a laboratory setting, adherence to safety protocols is non-negotiable.
-
Hazard Identification: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Solvent Safety: All organic solvents used are flammable and pose their own health risks. Consult the specific Safety Data Sheet (SDS) for each solvent before use and handle accordingly.
Conclusion
This compound exhibits a solubility profile indicative of a moderately lipophilic compound with significant polar character. It is predicted to be highly soluble in a wide range of common organic solvents, including alcohols, esters, ketones, and chlorinated hydrocarbons, with limited solubility in nonpolar aliphatic hydrocarbons and water. For applications requiring precise concentration data, the experimental protocol detailed in this guide provides a reliable framework for generating accurate and reproducible solubility measurements. A comprehensive understanding of these solubility characteristics is a critical asset for any scientist working with this versatile synthetic intermediate.
References
-
Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Pure. (2009). OECD GUIDELINES FOR TESTING CHEMICALS. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2785178, this compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 232045, Diethyl 2-(4-Methoxybenzyl)malonate. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 628471, Diethyl malonate, 2-[(2-fluoro-5-hydroxy-4-methoxy)benzyl]-2-acetamido-. Retrieved from [Link]
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OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]
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European Commission's Food Safety. (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
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Beilstein-Institut. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]
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Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
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An In-depth Technical Guide to the Acidity of α-Hydrogens in Diethyl 2-(4-methoxyphenyl)malonate
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic synthesis and medicinal chemistry, the acidity of α-hydrogens in carbonyl compounds is a cornerstone concept that dictates reactivity and molecular design. Diethyl 2-(4-methoxyphenyl)malonate, a derivative of diethyl malonate, presents a nuanced case study in how molecular structure influences this fundamental chemical property. This guide provides a comprehensive analysis of the factors governing the acidity of the α-hydrogen in this molecule, offering both theoretical insights and practical methodologies for its characterization. Understanding these principles is paramount for professionals engaged in the synthesis of complex organic molecules and the development of novel therapeutics, where the precise control of reactivity is essential.
Core Principles of α-Hydrogen Acidity
The acidity of a proton is quantified by its pKa value, which is the negative logarithm of the acid dissociation constant (Ka).[1] A lower pKa indicates a stronger acid. The α-hydrogens of carbonyl compounds are significantly more acidic than typical C-H bonds in alkanes (pKa ≈ 50) due to the stabilization of the resulting conjugate base, the enolate.[2] This stabilization arises from two primary electronic effects:
-
Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density through the sigma bond network, polarizing the C-H bond and facilitating proton abstraction.[3]
-
Resonance Effect (Mesomeric Effect): The negative charge of the enolate can be delocalized onto the electronegative oxygen atom through resonance, significantly stabilizing the conjugate base.[4]
In dicarbonyl compounds like diethyl malonate, the α-hydrogen is flanked by two carbonyl groups, leading to enhanced acidity. The pKa of diethyl malonate is approximately 13, making it readily deprotonated by common bases like sodium ethoxide.[5] The resulting enolate is highly stabilized by the delocalization of the negative charge over both carbonyl groups.[6]
Structural Analysis of this compound
The introduction of a 4-methoxyphenyl group at the α-position of diethyl malonate introduces additional electronic factors that modulate the acidity of the remaining α-hydrogen. To understand its impact, we must consider the electronic properties of the p-methoxyphenyl substituent.
The methoxy group (-OCH3) exhibits a dual electronic nature:
-
-I (Inductive) Effect: Due to the high electronegativity of the oxygen atom, the methoxy group is inductively electron-withdrawing.[7][8] This effect would be expected to increase the acidity of the α-hydrogen by further polarizing the C-H bond.
-
+M (Mesomeric) or +R (Resonance) Effect: The lone pairs of electrons on the oxygen atom can be donated to the aromatic ring through resonance.[7][9] This electron-donating effect increases the electron density of the phenyl ring.
When these effects are considered in concert, the resonance effect of the methoxy group generally dominates its inductive effect.[3][9] The p-methoxyphenyl group, as a whole, is therefore considered an electron-donating group. This net electron-donating character will tend to destabilize the carbanion formed upon deprotonation of the α-hydrogen, thereby decreasing its acidity (i.e., increasing the pKa) relative to unsubstituted diethyl malonate.
Comparative Acidity: A Quantitative Perspective
To contextualize the acidity of this compound, it is instructive to compare the pKa values of related compounds.
| Compound | pKa (approximate) | Key Structural Feature |
| Ethane | 60 | No activating groups |
| Acetone | 19.3 | Single ketone |
| Diethyl malonate | 13 | Two ester groups |
| This compound | >13 (predicted) | Electron-donating p-methoxyphenyl group |
| Diethyl 2-(4-nitrophenyl)malonate | <13 (predicted) | Electron-withdrawing p-nitrophenyl group |
Note: The pKa of this compound is predicted to be higher than that of diethyl malonate due to the electron-donating nature of the p-methoxyphenyl group. Conversely, a substituent with a strong electron-withdrawing group, such as a nitro group, would be expected to lower the pKa.
Experimental Determination of pKa
Precise determination of the pKa of this compound is crucial for predicting its reactivity in synthetic applications. Several robust experimental methods can be employed for this purpose.
Potentiometric Titration
This classical method involves the stepwise addition of a standardized base to a solution of the acidic compound and monitoring the resulting change in pH with a pH meter.[10][11][12] The pKa is determined from the inflection point of the titration curve.
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH or KOH).
-
Accurately weigh a sample of pure this compound and dissolve it in a suitable solvent system (e.g., a mixture of water and an organic co-solvent like ethanol or DMSO to ensure solubility). A typical starting concentration is around 10-3 M.
-
Prepare a blank solution containing only the solvent system.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.
-
-
Titration Procedure:
-
Place a known volume of the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode.
-
Add the standardized base in small, precise increments using a burette.
-
After each addition, allow the pH reading to stabilize before recording the value and the volume of titrant added.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of titrant added to generate the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point, which corresponds to the peak of the derivative curve.
-
Spectrophotometric Determination
This method is applicable if the acidic and basic forms of the molecule have distinct UV-Vis absorption spectra.[13][14][15] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with known pH values.
-
Preparation of Solutions:
-
Prepare a series of buffer solutions with known pH values covering a range of approximately 3 pH units around the estimated pKa.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
-
Spectral Acquisition:
-
Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives a measurable absorbance.
-
Record the UV-Vis spectrum for each solution, as well as for a blank (buffer without the compound).
-
-
Data Analysis:
-
Identify the wavelength(s) at which the absorbance changes significantly with pH.
-
Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[13]
-
Visualization of Key Concepts
Chemical Structures and Deprotonation
Caption: Deprotonation of the α-hydrogen.
Resonance Stabilization of the Enolate
Caption: Resonance delocalization of the negative charge.
Experimental Workflow for pKa Determination
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Methodological & Application
Application Notes and Protocols for the Synthesis of Diethyl 2-(4-methoxyphenyl)malonate
Introduction: The Significance of α-Aryl Malonates
α-Aryl malonates, such as diethyl 2-(4-methoxyphenyl)malonate, are pivotal intermediates in the synthesis of a wide array of biologically active molecules and complex organic structures. Their utility stems from the versatile dicarbonyl functionality, which allows for subsequent transformations into valuable compounds like α-aryl carboxylic acids, a core scaffold in many nonsteroidal anti-inflammatory drugs (NSAIDs).[1] The introduction of the 4-methoxyphenyl group, in particular, is a common feature in pharmacologically active compounds. This guide provides a detailed, field-proven protocol for the synthesis of this compound from diethyl malonate, focusing on a mild and efficient copper-catalyzed arylation method.
Scientific Integrity & Logic: A Self-Validating Protocol
The protocol detailed herein is designed to be a self-validating system, where the rationale behind each step is clearly articulated to ensure reproducibility and success.
-
Expertise & Experience: The choice of a copper-catalyzed system over other methods, such as traditional nucleophilic aromatic substitution, is deliberate. Older methods often necessitate harsh reaction conditions (e.g., high temperatures in DMSO) that can lead to the decomposition of malonate esters through hydrolysis and decarboxylation. The described copper-catalyzed approach, pioneered by Buchwald and Hennessy, offers a milder and more functional group-tolerant alternative.[2][3][4][5]
-
Trustworthiness: The protocol's trustworthiness is established by its reliance on a well-documented and highly cited catalytic system. The use of copper(I) iodide as the catalyst, 2-phenylphenol as a ligand, and cesium carbonate as the base has been demonstrated to be effective for the arylation of diethyl malonate with a variety of aryl iodides.[1] The ligand, 2-phenylphenol, is crucial as it prevents undesirable side reactions and decomposition of the product. The use of an inert atmosphere is critical to prevent the oxidation of the copper(I) catalyst, which would render it inactive.
Reaction Mechanism: The Copper-Catalyzed C-C Bond Formation
The synthesis of this compound from diethyl malonate and 4-iodoanisole proceeds via a copper-catalyzed cross-coupling reaction. The generally accepted mechanism involves the following key steps:
-
Enolate Formation: The base, cesium carbonate (Cs₂CO₃), deprotonates the acidic α-hydrogen of diethyl malonate to form a resonance-stabilized enolate.[6][7][8]
-
Oxidative Addition: The copper(I) catalyst (from CuI) undergoes oxidative addition to the aryl iodide (4-iodoanisole), forming a copper(III) intermediate.
-
Ligand Exchange: The enolate displaces a ligand on the copper center.
-
Reductive Elimination: The aryl group and the malonate enolate couple, forming the desired C-C bond and regenerating the copper(I) catalyst.
Experimental Protocol: Step-by-Step Synthesis
This protocol is adapted from the general method for the copper-catalyzed arylation of diethyl malonate developed by Hennessy and Buchwald.[1][2]
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier (Example) |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| 4-Iodoanisole | 98% | Alfa Aesar |
| Copper(I) iodide (CuI) | 99.99% trace metals basis | Sigma-Aldrich |
| 2-Phenylphenol | 99% | Acros Organics |
| Cesium carbonate (Cs₂CO₃) | 99.9% | Strem Chemicals |
| Anhydrous Tetrahydrofuran (THF) | DriSolv®, ≤50 ppm H₂O | EMD Millipore |
| Schlenk flask | 100 mL, with sidearm | Chemglass |
| Magnetic stirrer and stir bar | VWR | |
| Inert gas supply | Nitrogen or Argon, high purity | Airgas |
| Standard glassware | Graduated cylinders, funnels, round-bottom flasks | Pyrex |
| Rotary evaporator | Heidolph | |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Detailed Procedure
-
Reaction Setup:
-
To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (1.0 mmol, 234 mg), copper(I) iodide (0.1 mmol, 19 mg), 2-phenylphenol (0.15 mmol, 25.5 mg), and cesium carbonate (2.0 mmol, 652 mg).
-
Seal the flask with a rubber septum, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Through the septum, add anhydrous tetrahydrofuran (THF) (5 mL) via a syringe.
-
Add diethyl malonate (2.0 mmol, 320 mg, 0.30 mL) via a syringe. A two-fold excess of diethyl malonate is recommended to drive the reaction to completion.[2]
-
-
Reaction:
-
Immerse the flask in an oil bath preheated to 70 °C.
-
Stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 12-24 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filter cake with additional diethyl ether (10 mL).
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield this compound as a colorless oil.
-
Safety and Handling Precautions
-
Diethyl malonate: Combustible liquid.[9] Causes eye irritation.[10][11] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[9][10][11][12][13]
-
4-Iodoanisole: Harmful if swallowed or in contact with skin. Causes skin and eye irritation. Avoid inhalation.
-
Copper(I) iodide: Harmful if swallowed. Causes serious eye irritation.
-
Cesium carbonate: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
-
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use only anhydrous THF and handle under an inert atmosphere.
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood.[9][12] Keep away from sources of ignition.[9][10][13] Wash hands thoroughly after handling.[9][10]
References
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269–272. [Link]
-
National Center for Biotechnology Information. (n.d.). A general and mild copper-catalyzed arylation of diethyl malonate. PubMed. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. Journal of Organometallic Chemistry, 689(24), 4057-4081. [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. [Link]
-
Sci-Hub. (n.d.). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Retrieved from [Link]
-
ResearchGate. (n.d.). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Retrieved from [Link]
-
da Silva, F. M., de Souza, M. C. B. V., & de Mattos, M. C. S. (2017). Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Journal of the Brazilian Chemical Society, 28(8), 1488-1496. [Link]
-
Djakovitch, L., & Köhler, K. (2000). First heterogeneously palladium catalysed α-arylation of diethyl malonate. Journal of Organometallic Chemistry, 606(2), 101-107. [Link]
-
ResearchGate. (n.d.). Arylation of Diethyl Malonate and Ethyl Cyanoacetate Catalyzed by Palladium/Di-tert-Butylneopentylphosphine. Retrieved from [Link]
-
Hartwig, J. F. (2008). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
PatSnap. (n.d.). Malonic Ester Synthesis: Steps, Mechanism, and Examples. PatSnap Eureka. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Piorko, A., Abd-El-Aziz, A. S., Lee, C. C., & Sutherland, R. G. (1989). Arylation of Diethyl Alkylmalonates: Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene Complexation by the Cyclopentadienyliron Moiety. Journal of the Chemical Society, Perkin Transactions 1, 469-474. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]
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Application Notes & Protocols: Strategic Implementation of Knoevenagel Condensation with Diethyl 2-(4-methoxyphenyl)malonate
Abstract
This technical guide provides an in-depth exploration of the Knoevenagel condensation, with a specific focus on the strategic use of Diethyl 2-(4-methoxyphenyl)malonate as the active methylene component. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core mechanistic principles, provides validated experimental protocols, and discusses the critical parameters that govern reaction outcomes. By synthesizing foundational theory with practical application, this guide serves as an authoritative resource for leveraging this powerful carbon-carbon bond-forming reaction in the synthesis of complex molecular architectures, particularly in the realm of drug discovery and materials science.[1][2][3]
Introduction: The Knoevenagel Condensation in Modern Synthesis
First reported by Emil Knoevenagel in the late 19th century, the Knoevenagel condensation has evolved into a cornerstone of organic synthesis for the formation of C-C double bonds.[1][4] The reaction is fundamentally a nucleophilic addition of a carbanion, derived from an active methylene compound, to a carbonyl group, which is followed by a dehydration step to yield an α,β-unsaturated product.[3][5] Its broad utility is evident in the synthesis of fine chemicals, functional polymers, and a vast array of pharmacologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][6][7][8]
The choice of the active methylene compound is critical to the reaction's success and the properties of the resulting product. This compound is a particularly valuable substrate.[9] The electron-donating 4-methoxyphenyl group influences the electronic properties and steric profile of both the malonate reactant and the final condensed product, often imparting favorable characteristics for biological applications and serving as a key intermediate for more complex scaffolds like coumarins.[9][10]
The Reaction Mechanism: A Stepwise Analysis
The efficacy of the Knoevenagel condensation is rooted in a well-understood, base-catalyzed mechanism. The process requires a base that is strong enough to deprotonate the active methylene compound but not so strong as to promote self-condensation of the aldehyde or ketone partner.[11][5]
The catalytic cycle proceeds through three primary stages:
-
Carbanion Formation: A weak base (e.g., piperidine, pyridine, or other amines) abstracts an acidic proton from the α-carbon of this compound.[7] The presence of two electron-withdrawing ester groups stabilizes the resulting carbanion (enolate) through resonance, facilitating its formation.[11][12]
-
Nucleophilic Attack: The resonance-stabilized carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a new carbon-carbon single bond and generates a tetrahedral alkoxide intermediate.[3][7]
-
Dehydration: The alkoxide intermediate is protonated, typically by the conjugate acid of the base catalyst, to form a β-hydroxy compound.[11] This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated α,β-unsaturated product.[11][13] Shifting the equilibrium towards the product can be achieved by removing the water formed, for instance, through azeotropic distillation.[4]
Caption: Figure 1: Knoevenagel Condensation Mechanism.
Experimental Protocols: A Validated Approach
The following protocols provide a robust framework for performing the Knoevenagel condensation. They are designed to be self-validating, with clear steps for execution, monitoring, and product isolation.
Protocol 1: General Procedure using Piperidine Catalysis
This protocol details a standard procedure for the condensation of this compound with an aromatic aldehyde.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde, 1.05 eq)
-
Piperidine (0.1 eq)
-
Toluene (or other suitable solvent like ethanol)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Ethyl Acetate
-
Hexanes
Apparatus:
-
Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser.
-
Heating mantle or oil bath.
-
Separatory funnel.
-
Rotary evaporator.
Step-by-Step Methodology:
-
Reaction Setup: To the round-bottom flask, add this compound (1.0 eq), the selected aromatic aldehyde (1.05 eq), and toluene (approx. 2-3 mL per mmol of malonate).
-
Catalyst Addition: Add piperidine (0.1 eq) to the mixture with stirring.
-
Heating and Water Removal: Heat the reaction mixture to reflux (approx. 110-120°C for toluene). Collect the water generated during the reaction in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure α,β-unsaturated product.
Factors Influencing Reaction Success
The outcome of the Knoevenagel condensation is highly dependent on several experimental variables. Understanding these factors is key to optimizing yield and purity.
-
Catalyst Choice: While weak amine bases like piperidine and pyridine are traditional choices, a variety of catalysts can be employed.[14] These range from ammonium salts and basic ionic liquids to heterogeneous catalysts like metal oxides and functionalized silicas, which offer advantages in terms of separation and recyclability.[2][15]
-
Solvent: The choice of solvent can influence reaction rates and yields. Apolar solvents like toluene or benzene are often used with a Dean-Stark trap to facilitate water removal.[4] Polar aprotic solvents like DMSO have also been shown to be effective, sometimes even at room temperature.[16][17][18] In recent years, greener protocols using water or solvent-free conditions have been developed.[19]
-
Reactant Scope: Aldehydes are generally more reactive than ketones in the Knoevenagel condensation.[4] Aromatic aldehydes, particularly those with electron-withdrawing groups, tend to react efficiently. The nucleophilicity of the active methylene compound also plays a role; malononitrile is typically more reactive than diethyl malonate.[20]
-
Temperature: Reaction temperature is a critical parameter. While some systems work at room temperature, many require heating to drive the dehydration step to completion.[13][16]
Data Presentation: Comparative Analysis
The table below summarizes representative outcomes for the Knoevenagel condensation under various conditions, illustrating the impact of different parameters.
| Entry | Aldehyde | Catalyst (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine (0.1) | Toluene | Reflux | 6 | 89-91[21] |
| 2 | 4-Nitrobenzaldehyde | Piperidine (0.1) | Ethanol | Reflux | 4 | >95 |
| 3 | 2-Furaldehyde | NH₄HCO₃ (0.1) | None | 90 | 2 | ~90[11] |
| 4 | Isovaleraldehyde | Immobilized BSA | DMSO | RT | 12 | 85-89[16] |
| 5 | 3-Pyridinecarboxaldehyde | DBU/Water | Water | RT | 0.5 | 98[20] |
Note: Yields are illustrative and can vary based on specific experimental execution.
General Experimental Workflow
A systematic workflow ensures reproducibility and successful outcomes in synthetic chemistry. The following diagram outlines the logical progression of a typical Knoevenagel condensation experiment.
Caption: Figure 2: General Experimental Workflow.
Conclusion
The Knoevenagel condensation remains a highly relevant and powerful tool in the arsenal of the modern synthetic chemist. When utilizing this compound, this reaction provides efficient access to a range of substituted α,β-unsaturated esters that are valuable precursors for pharmaceuticals and other advanced materials. By carefully selecting the catalyst, solvent, and reaction conditions, researchers can optimize this transformation to achieve high yields and purity. The protocols and insights provided in this guide offer a solid foundation for the successful application and adaptation of this essential synthetic methodology.
References
- Tiwari, A., et al. (2017). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
-
Knoevenagel Condensation. (2021). J&K Scientific LLC. Retrieved from [Link]
- Saikia, P., & Laskar, D. D. (2014). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 30(2), 435-442.
- Yadav, V. K., & Kumar, S. (2020). recent developments in knoevenagel condensation reaction: a review. World Journal of Pharmaceutical Research.
- de la Torre, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
- Al-Amin, M., et al. (2020). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Dalton Transactions, 49(31), 10703-10727.
- Kumar, D., et al. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736.
- Ramesh, P., Shalini, B., & Fadnavis, N. W. (2014). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). RSC Advances, 4(15), 7368-7373.
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Knoevenagel condensation mechanism and applications. (2023). Purechemistry. Retrieved from [Link]
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Original Knoevenagel condensation reaction: formaldehyde and diethyl... (n.d.). ResearchGate. Retrieved from [Link]
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Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. (2022). Bohrium. Retrieved from [Link]
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Application Notes and Protocols: Michael Addition of Diethyl 2-(4-methoxyphenyl)malonate to α,β-Unsaturated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Michael Addition
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] This powerful reaction involves the addition of a nucleophile, known as a Michael donor, to an electron-deficient alkene, or Michael acceptor.[1] Its reliability and versatility make it indispensable for constructing the complex molecular frameworks required in natural product synthesis and pharmaceutical drug development.[2][3]
This guide focuses on a specific, highly valuable Michael donor: Diethyl 2-(4-methoxyphenyl)malonate . The central methylene proton of this molecule is rendered acidic (pKa ≈ 13) by the two flanking ester groups, facilitating the ready formation of a resonance-stabilized enolate nucleophile under basic conditions.[4] The resulting Michael adducts are multifunctional, synthetically versatile intermediates that can be readily converted into more complex structures, such as δ-ketoesters or γ-aminobutyric acid (GABA) analogues, which are prevalent in medicinally active compounds.[2][5]
Section 1: Reaction Principles and Mechanism
The Michael addition proceeds via a three-step mechanism:
-
Enolate Formation: A base removes the acidic α-proton from the this compound, creating a nucleophilic enolate ion that is stabilized by resonance across the two carbonyl groups.[1][6]
-
Conjugate Addition: The enolate attacks the electrophilic β-carbon of the α,β-unsaturated Michael acceptor.[7] This breaks the alkene π-bond, pushing electrons through the conjugated system to form a new enolate intermediate.[1][7]
-
Protonation: The newly formed enolate is protonated by the conjugate acid of the base or a proton source in the workup, yielding the final, neutral 1,4-addition product.[7]
This sequence ensures the formation of a new carbon-carbon bond at the β-position relative to the electron-withdrawing group of the acceptor.
Caption: General mechanism of the base-catalyzed Michael addition.
Section 2: The Causality Behind Catalyst Selection
The choice of catalyst is critical as it dictates the reaction's efficiency and, in asymmetric synthesis, its stereochemical outcome.
-
Standard Base Catalysis: For routine, achiral syntheses, simple bases like sodium ethoxide (NaOEt) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are effective.[8] Their primary role is to deprotonate the malonate, initiating the reaction cycle. This approach is robust and cost-effective but provides no stereocontrol.
-
Asymmetric Organocatalysis: To achieve high enantioselectivity, bifunctional organocatalysts are the state-of-the-art solution. Chiral thioureas derived from amino acids or Cinchona alkaloids are exemplary.[9] Their efficacy stems from a dual-activation mechanism:
-
Brønsted Base Activation: A basic moiety on the catalyst (e.g., a tertiary amine) deprotonates the malonate donor, increasing its nucleophilicity.
-
Brønsted Acid Activation: The thiourea moiety acts as a hydrogen-bond donor, coordinating to the electron-withdrawing group (e.g., the nitro group of a nitroalkene) of the Michael acceptor.[5] This coordination polarizes the acceptor, enhances its electrophilicity, and rigidly orients the two reactants in a chiral pocket, thereby directing the nucleophilic attack to one specific face of the acceptor.[10] This precise spatial arrangement is the key to high enantioselectivity.
-
-
Metal Catalysis: Chiral metal complexes, such as those involving Nickel-Sparteine, can also provide high levels of asymmetric induction.[11] The metal center acts as a Lewis acid to activate the Michael acceptor, while the chiral ligand controls the stereochemical environment.
Section 3: Experimental Design and Optimization
Successful execution of the Michael addition requires careful consideration of several parameters.
-
Michael Acceptor Selection: The reaction is broadly applicable to various acceptors.
-
α,β-Unsaturated Ketones (Enones): Chalcones and cyclic enones are excellent substrates, generally reacting with high efficiency.[9]
-
α,β-Unsaturated Nitroalkenes: These are highly reactive acceptors due to the strong electron-withdrawing nature of the nitro group. The resulting γ-nitro malonates are exceptionally valuable precursors for synthesizing GABA analogues like Baclofen and Pregabalin.[5][12]
-
α,β-Unsaturated Esters & Aldehydes: These are also viable substrates, though aldehydes can sometimes be prone to side reactions.
-
-
Solvent Choice: The solvent can significantly influence reaction rate and selectivity.
-
Non-polar aprotic solvents like toluene or dichloromethane (DCM) are often preferred, particularly in asymmetric organocatalysis, as they minimize competitive hydrogen bonding with the catalyst, allowing the dual-activation mechanism to operate effectively.[11]
-
Polar protic solvents (e.g., ethanol) can solvate the catalyst and reactants, potentially slowing the reaction or reducing enantioselectivity.[13] However, some reactions have been optimized to run in water or even under solvent-free conditions.[10][13]
-
-
Temperature: Most Michael additions of malonates proceed efficiently at ambient temperature (20-25 °C).[11] Lowering the temperature (e.g., to 0 °C) can sometimes enhance enantioselectivity in highly sensitive asymmetric reactions.
-
Stoichiometry: A slight excess of the malonate donor (typically 1.2 to 2.0 equivalents) is often used to ensure complete consumption of the more valuable Michael acceptor.[5]
Section 4: Detailed Experimental Protocols
Caption: A standard workflow for a Michael addition experiment.
Protocol 1: General Procedure for Base-Catalyzed Michael Addition to a Chalcone
This protocol describes a standard, achiral synthesis suitable for producing a racemic or achiral Michael adduct.
-
Materials:
-
This compound (1.0 eq)
-
Chalcone (e.g., trans-Chalcone) (1.2 eq)
-
Sodium ethoxide (NaOEt), 21% solution in ethanol (0.2 eq, catalytic)
-
Absolute Ethanol (anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate and Hexanes for extraction and chromatography
-
Brine, Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the chalcone (1.2 eq) and this compound (1.0 eq).
-
Dissolve the solids in absolute ethanol (approx. 10 mL per mmol of malonate). Stir the mixture at room temperature until a clear solution is obtained.
-
Slowly add the sodium ethoxide solution (0.2 eq) dropwise to the stirred mixture.
-
Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography (TLC), eluting with a 4:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench it by adding saturated aqueous NH₄Cl solution.
-
Remove the ethanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a gradient of Hexanes:Ethyl Acetate) to afford the pure Michael adduct.
-
Protocol 2: Asymmetric Organocatalyzed Michael Addition to a Nitroalkene
This protocol is designed to achieve high enantioselectivity using a bifunctional thiourea catalyst.
-
Materials:
-
This compound (1.5 eq)
-
trans-β-Nitrostyrene (1.0 eq)
-
Takemoto catalyst or similar bifunctional amine-thiourea (0.05 - 0.1 eq)
-
Toluene (anhydrous)
-
Ethyl acetate and Hexanes for chromatography
-
-
Procedure:
-
To a dry vial under an inert atmosphere, add the bifunctional thiourea catalyst (e.g., 0.1 eq) and trans-β-nitrostyrene (1.0 eq).
-
Add anhydrous toluene (to achieve a concentration of approx. 0.2 M with respect to the nitroalkene).
-
Stir the mixture for 5 minutes at room temperature (25 °C).
-
Add this compound (1.5 eq) and continue stirring at room temperature.
-
Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). Reactions are often complete within 4-24 hours.
-
Workup & Purification: Once complete, directly load the reaction mixture onto a silica gel column.
-
Purify by flash column chromatography (using a gradient of Hexanes:Ethyl Acetate) to isolate the enantioenriched γ-nitro malonate adduct.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Section 5: Data Summary
The following table summarizes typical conditions and outcomes for the Michael addition of malonates to various acceptors, providing a baseline for experimental design.
| Michael Acceptor Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Ref. |
| Chalcones | Ni(acac)₂ / Sparteine (10 mol%) | Toluene | 25 | 5 | 80-91 | [11] |
| Chalcones | 1,2-Diphenylethanediamine (organocatalyst) | Toluene | RT | 24-72 | 61-99 | [2] |
| Nitroalkenes | Bifunctional Thiourea (5-10 mol%) | Toluene | 25 | 4-24 | 73-95 | [5] |
| Cyclic Enones | Dipeptide Phosphonium Salt (organocatalyst) | DCM | 0 | 12 | >95 | [14] |
Section 6: Applications in Medicinal Chemistry and Drug Development
The products derived from the Michael addition of this compound are of significant interest to the pharmaceutical industry.
-
Scaffolds for Bioactive Molecules: The 1,5-dicarbonyl-type structure of the adducts is a versatile platform for synthesizing a wide array of heterocyclic and carbocyclic systems found in many drug candidates.[2][3]
-
Synthesis of GABA Analogues: A prominent application is the synthesis of β-substituted γ-aminobutyric acid (GABA) derivatives.[12][15] The Michael addition of a malonate to a nitroalkene produces a γ-nitro ester.[5] The nitro group can be readily reduced to an amine, and subsequent hydrolysis and decarboxylation yield neurologically active drugs such as Baclofen (a muscle relaxant) and Pregabalin (an anticonvulsant and analgesic).[5]
-
Covalent Inhibitors: The fundamental Michael addition reaction is not only a synthetic tool but also a mechanism of action for several approved drugs.[1][16] Covalent inhibitor drugs like ibrutinib and osimertinib contain a Michael acceptor moiety that forms an irreversible bond with a nucleophilic residue (e.g., cysteine) in the active site of a target enzyme.[1]
Section 7: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst/base.- Insufficiently acidic donor.- Sterically hindered acceptor.- Low temperature. | - Use fresh or purified catalyst/base.- Consider a stronger base.- Increase reaction temperature or time.- For very hindered substrates, high-pressure conditions may be required. |
| Low Yield | - Incomplete reaction.- Product degradation during workup/purification.- Reversible reaction (retro-Michael). | - Increase reaction time or catalyst loading.- Use a milder workup procedure (e.g., avoid strong acids/bases).- Ensure the final protonation step is complete to trap the product. |
| Formation of Side Products | - 1,2-addition instead of 1,4-addition.- Polymerization of the acceptor.- Self-condensation of reactants. | - Use a "softer" nucleophile (enolates from malonates are ideal).- Add the base/catalyst slowly to a solution of the donor and acceptor.- Run the reaction at a lower temperature. |
| Low Enantioselectivity (Asymmetric Rxn) | - Inappropriate solvent.- Catalyst poisoning (e.g., by water).- Reaction temperature is too high. | - Switch to a non-polar, aprotic solvent like toluene.- Use rigorously dried reagents and solvents under an inert atmosphere.- Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). |
References
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Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine. (2018). RSC Advances. Available at: [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules. Available at: [Link]
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The Michael Addition Reaction and Conjugate Addition. (2023). Master Organic Chemistry. Available at: [Link]
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Michael addition reaction. Wikipedia. Available at: [Link]
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Michael Addition. Organic Chemistry Portal. Available at: [Link]
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Michael Addition Reaction Mechanism. (2018). YouTube. Available at: [Link]
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Highly enantioselective Michael addition of diethyl malonate to chalcones catalyzed by cinchona alkaloids-derivatived bifunctional tertiary amine-thioureas bearing multiple hydrogen-bonding donors. (2014). Organic & Biomolecular Chemistry. Available at: [Link]
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Identification of Potential Drug Targets of Broad-Spectrum Inhibitors with a Michael Acceptor Moiety Using Shotgun Proteomics. (2021). International Journal of Molecular Sciences. Available at: [Link]
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Solvent effects on the asymmetric Michael addition of cyclohexanone to trans-nitrostyrene with catalysts 6 and 12. ResearchGate. Available at: [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. ResearchGate. Available at: [Link]
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This compound. PubChem. Available at: [Link]
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Enantioselective Michael Addition of Malonates to Chalcone Derivatives Catalyzed by Dipeptide-derived Multifunctional Phosphonium Salts. Organic Chemistry Portal. Available at: [Link]
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Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Molecules. Available at: [Link]
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Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2021). Molecules. Available at: [Link]
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Enantioselective Michael reaction of (E)-2 with diethyl malonate in the... ResearchGate. Available at: [Link]
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Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. (2019). Molecules. Available at: [Link]
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Michael Addition Reaction EXPLAINED. YouTube. Available at: [Link]
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Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). PubMed. Available at: [Link]
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Asymmetric michael adducts as key building blocks for synthesis of bioactive molecules. (2017). MedCrave. Available at: [Link]
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Enantioselective Michael Addition of Diethyl Malonate on Substituted Chalcone Catalysed by Nickel-Sparteine Complex. Longdom Publishing. Available at: [Link]
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Organocatalytic Asymmetric Michael Addition of 2,4-Pentandione to Nitroolefins. (2006). Organic Letters. Available at: [Link]
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Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. (2017). Molecules. Available at: [Link]
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Quinine catalysed asymmetric Michael additions in a sustainable solvent. (2011). RSC Publishing. Available at: [Link]
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Asymmetric Michael Addition of Malononitrile with Chalcones via Rosin-Derived Bifunctional Squaramide. (2018). Molecules. Available at: [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. Available at: [Link]
-
Michael Addition. YouTube. Available at: [Link]
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Diethyl 2-(4-Methoxybenzyl)malonate. PubChem. Available at: [Link]
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Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. (2022). Organic Syntheses. Available at: [Link]
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Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. (2022). MDPI. Available at: [Link]
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Diethyl malonate. NIST WebBook. Available at: [Link]
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The Strategic Application of Diethyl 2-(4-methoxyphenyl)malonate in the Synthesis of Bio-active Coumarin Derivatives
Introduction: The Enduring Relevance of the Coumarin Scaffold
Coumarins (2H-1-benzopyran-2-ones) represent a privileged class of heterocyclic compounds, widely distributed in nature and renowned for their broad spectrum of pharmacological activities.[1][2] Their diverse biological profile, encompassing anticoagulant, anti-inflammatory, antioxidant, and anticancer properties, has established them as indispensable scaffolds in medicinal chemistry and drug development.[3] The synthesis of coumarin derivatives, therefore, remains an area of intense research, driven by the quest for novel therapeutic agents with enhanced efficacy and selectivity. A key precursor in the synthesis of 3-aryl and 4-hydroxy-3-aryl coumarins is Diethyl 2-(4-methoxyphenyl)malonate, a versatile building block that enables the introduction of the biologically significant 4-methoxyphenyl moiety. This technical guide provides an in-depth exploration of the synthetic strategies employing this malonate, complete with detailed experimental protocols and mechanistic insights for researchers in the field.
Core Synthetic Strategies: Pechmann and Knoevenagel Condensations
The construction of the coumarin core from this compound primarily relies on two classical yet powerful named reactions: the Pechmann condensation for 4-hydroxy-3-arylcoumarins and the Knoevenagel condensation for 3-arylcoumarins. The choice of the synthetic route is dictated by the desired substitution pattern on the final coumarin product.
The Pechmann Condensation: A Pathway to 4-Hydroxy-3-(4-methoxyphenyl)coumarins
The Pechmann condensation is a robust method for synthesizing coumarins from a phenol and a β-ketoester or, in this specific application, a substituted malonic ester under acidic conditions.[4][5] This reaction is particularly effective for producing 4-hydroxycoumarin derivatives, which are key intermediates in the synthesis of anticoagulants like warfarin.
Causality of Experimental Choices: The reaction proceeds via an initial acid-catalyzed transesterification between the phenol and one of the ester groups of the malonate. This is followed by an intramolecular Friedel-Crafts acylation (cyclization) onto the activated aromatic ring of the phenol, and a final tautomerization to yield the stable 4-hydroxycoumarin. The use of a high-boiling solvent like diphenyl ether is often necessary to drive the reaction to completion, which requires elevated temperatures.
Experimental Workflow: Pechmann Condensation
Caption: Workflow for Pechmann Condensation.
The Knoevenagel Condensation: Synthesizing 3-(4-methoxyphenyl)coumarins
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, such as this compound, in the presence of a basic catalyst.[6][7] When a salicylaldehyde is used as the carbonyl component, this reaction provides a direct route to 3-substituted coumarins.
Causality of Experimental Choices: The reaction is initiated by the deprotonation of the acidic α-carbon of the malonate by a base (e.g., piperidine) to form a nucleophilic enolate. This enolate then undergoes a nucleophilic addition to the carbonyl carbon of the salicylaldehyde. The resulting intermediate undergoes an intramolecular transesterification (lactonization) followed by dehydration to form the coumarin ring. The choice of a weak base like piperidine is crucial to avoid self-condensation of the salicylaldehyde.
Reaction Mechanism: Knoevenagel Condensation
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Diethyl 2-(4-methoxyphenyl)malonate: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds
Application Note & Protocols
Abstract
Diethyl 2-(4-methoxyphenyl)malonate is a highly valuable and versatile building block in synthetic organic and medicinal chemistry. Its unique structural features, including a reactive methylene group activated by two flanking ester functionalities and a substituted aromatic ring, make it an ideal precursor for the synthesis of a diverse array of heterocyclic compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the construction of key heterocyclic scaffolds such as barbiturates, coumarins, and pyrazoles. Detailed, field-proven protocols, mechanistic insights, and data presentation are included to facilitate the practical application of this important synthetic intermediate.
Introduction: The Strategic Importance of this compound
Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and materials. The strategic incorporation of specific pharmacophores and the ability to construct diverse molecular architectures are central to modern drug discovery. This compound serves as a cornerstone reagent in this endeavor. The presence of the 4-methoxyphenyl group can influence the lipophilicity and metabolic profile of the resulting molecules, making this precursor particularly valuable for structure-activity relationship (SAR) studies.[1] The core reactivity of this malonic ester derivative stems from the acidity of the α-proton, enabling the formation of a stabilized enolate which is a potent nucleophile.[2][3] This reactivity is harnessed in a variety of classical and modern synthetic transformations to yield heterocyclic systems of significant biological and industrial importance.
This guide will delve into the practical synthesis of three major classes of heterocycles derived from this compound:
-
Barbiturates and Thiobarbiturates: Central nervous system depressants with a wide range of therapeutic applications.[4][5]
-
Coumarins: A class of compounds known for their broad spectrum of biological activities.[6]
-
Pyrazoles: A five-membered heterocyclic scaffold present in numerous pharmaceuticals.[7]
Synthesis of 5-(4-methoxyphenyl)barbituric Acid and its Thio-analogue
Barbiturates are a class of drugs derived from barbituric acid, acting as central nervous system depressants.[5] Their synthesis classically involves the condensation of a substituted diethyl malonate with urea or thiourea.[4][8][9] The 5-substituent on the pyrimidine ring is a key determinant of the pharmacological properties of the resulting barbiturate.
Mechanistic Rationale
The synthesis proceeds via a nucleophilic acyl substitution mechanism. A strong base, typically sodium ethoxide, is used to deprotonate the active methylene group of this compound, forming a nucleophilic enolate. This enolate then attacks the carbonyl carbon of urea (or thiourea), initiating a condensation-cyclization cascade with the elimination of two molecules of ethanol to form the stable heterocyclic ring. The choice of sodium ethoxide as the base is critical; it is sufficiently strong to deprotonate the malonic ester without causing significant saponification of the ester groups, especially when ethanol is used as the solvent to prevent transesterification.[1]
Visualizing the Synthesis of 5-(4-methoxyphenyl)barbituric Acid
Caption: Synthesis of 4-Hydroxy-3-(4-methoxyphenyl)coumarin.
Experimental Protocol: Synthesis of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin
This protocol is based on a reported procedure for the synthesis of substituted 4-hydroxycoumarins. [10] Materials:
-
This compound (or the dimethyl ester)
-
3-Methoxyphenol
-
Diphenyl ether (solvent)
-
Toluene
-
Cyclohexane
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine 0.1 mol of this compound and 0.1 mol of 3-methoxyphenol in 20 g of diphenyl ether.
-
Heating: Heat the mixture in a metal bath to 200-250°C for 3 hours. During this time, ethanol (or methanol if using the dimethyl ester) will distill off.
-
Completion of Reaction: Once the initial evolution of alcohol has ceased, increase the temperature to 300°C for an additional 2 hours to drive the reaction to completion.
-
Isolation: After cooling, dilute the reaction mixture with 50 mL of toluene.
-
Purification: Filter the resulting precipitate by suction and wash with 100 mL of cyclohexane to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C17H14O5 | (Calculated) |
| Molecular Weight | 298.29 g/mol | (Calculated) |
| Appearance | Crystalline solid | [10] |
| Expected Yield | Varies depending on specific phenol | [10] |
Synthesis of Pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. [7]They are prevalent in many biologically active compounds and are often synthesized by the reaction of a 1,3-dielectrophile with hydrazine. [11]While direct synthesis from this compound and hydrazine is less common, derivatives of this malonate are excellent precursors for pyrazole synthesis.
A common strategy involves first converting the malonate into a more reactive intermediate, such as an enol ether, which then readily undergoes cyclization with hydrazine. [11]
Mechanistic Rationale
The synthesis of pyrazoles from malonate derivatives typically involves a two-step process. First, the malonate is reacted with a reagent like triethyl orthoformate to form an ethoxymethylenemalonate derivative. This activated enol ether then undergoes a vinylogous nucleophilic substitution (SNV) with hydrazine, followed by an intramolecular cyclization and elimination of ethanol to form the pyrazole ring. [11]
Visualizing the Synthesis of a Pyrazole Derivative
Caption: General pathway for pyrazole synthesis.
Experimental Protocol: Synthesis of Ethyl 3-hydroxy-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate
This protocol is a conceptual adaptation based on the general synthesis of pyrazoles from malonates and hydrazine. [11] Materials:
-
This compound
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Formation of the Enol Ether: Reflux a mixture of this compound with an excess of triethyl orthoformate and a catalytic amount of acetic anhydride for several hours. Monitor the reaction by TLC.
-
Removal of Volatiles: After completion, remove the excess triethyl orthoformate and ethyl acetate under reduced pressure.
-
Cyclization with Hydrazine: Dissolve the crude enol ether intermediate in ethanol. Add hydrazine hydrate dropwise at room temperature. The reaction is often rapid.
-
Isolation and Purification: The pyrazole product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C13H14N2O4 | (Calculated) |
| Molecular Weight | 262.26 g/mol | (Calculated) |
| Appearance | Crystalline solid | [11] |
| Expected Yield | Varies | [11] |
Conclusion
This compound is a demonstrably powerful and versatile precursor for the synthesis of a wide range of medicinally relevant heterocyclic compounds. The protocols and mechanistic discussions provided herein offer a solid foundation for researchers to explore the rich chemistry of this building block. The ability to readily access diverse scaffolds such as barbiturates, coumarins, and pyrazoles from a common starting material underscores its importance in modern synthetic and medicinal chemistry, facilitating the development of novel therapeutic agents.
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Verček, B., et al. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry, 10, 779-787. Available from: [Link]
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SIOC Journal. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Available from: [Link]
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JETIR. Synthesis of Coumarin Derivatives Using Green Chemistry Approach: A Mini Review. Available from: [Link]
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MDPI. Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. Available from: [Link]
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SciSpace. One-Pot Synthesis of Coumarin Derivatives. Available from: [Link]
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Sujayev, A., et al. (2017). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(3), 203-208. Available from: [Link]
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Amazon S3. Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Available from: [Link]
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Middle East Technical University. enantioselective michael addition of diethyl malonate to nitroolefins with bifunctional 2-aminodmap/urea. Available from: [Link]
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Decarboxylation of Diethyl 2-(4-methoxyphenyl)malonate derivatives to form carboxylic acids
An Application Guide to the Decarboxylation of Diethyl 2-(4-methoxyphenyl)malonate Derivatives
Abstract
The conversion of substituted malonic esters to their corresponding carboxylic acids is a cornerstone transformation in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This application note provides a detailed guide to the decarboxylation of this compound and its derivatives. We will explore the two primary synthetic routes for this transformation: the traditional two-step sequence of saponification followed by thermal decarboxylation, and the more direct Krapcho dealkoxycarbonylation. This document offers a comprehensive examination of the mechanistic underpinnings of each method, detailed step-by-step protocols, and robust strategies for reaction monitoring and product validation to ensure experimental success and reproducibility.
Theoretical Background: Mechanistic Pathways and Strategic Considerations
The malonic ester synthesis is a versatile method for preparing carboxylic acids.[1] The core of this synthesis involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis of the ester groups and subsequent decarboxylation.[2] The starting material, this compound, is an example of such an alkylated product. The conversion to the target 2-(4-methoxyphenyl)acetic acid requires the removal of one of the two carboxyl groups. This is readily achieved because the starting material is a β-dicarboxylic ester, which, upon hydrolysis, yields a β-dicarboxylic acid that is thermally unstable.[3][4]
There are two predominant methodologies to achieve this transformation, each with distinct advantages and mechanistic pathways.
Pathway A: Saponification and Thermal Decarboxylation
This classic, two-step approach is the most traditional method.[5]
-
Saponification (Ester Hydrolysis): The process begins with the hydrolysis of the two ethyl ester groups.[6] This is typically conducted under basic conditions (e.g., using NaOH or KOH) to produce the corresponding dicarboxylate salt. Subsequent acidification with a strong mineral acid (e.g., HCl, H₂SO₄) protonates the dicarboxylate to yield the substituted malonic acid, a 1,3-dicarboxylic acid.[6]
-
Thermal Decarboxylation: The resulting substituted malonic acid is then heated. The presence of a carbonyl group beta to a carboxyl group facilitates decarboxylation.[7] The reaction proceeds through a six-membered cyclic transition state, which allows for the concerted loss of carbon dioxide and the formation of an enol intermediate.[8] This enol quickly tautomerizes to the more stable carboxylic acid product.[5]
Pathway B: The Krapcho Dealkoxycarbonylation
The Krapcho reaction is a powerful alternative that often provides a more direct and milder route to the final product.[9] This reaction is particularly effective for esters that possess a β-electron-withdrawing group, such as malonic esters.[10] The reaction is typically performed by heating the substrate in a wet, polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a salt, most commonly a halide like lithium chloride (LiCl) or sodium chloride (NaCl).[11][12]
The mechanism involves the nucleophilic attack of the halide ion (e.g., Cl⁻) on the carbon of one of the ethyl ester groups in an Sₙ2 reaction.[9] This dealkylates the ester to form a carboxylate salt. The resulting intermediate then undergoes decarboxylation, driven by the formation of gaseous byproducts (CO₂ and chloroethane), which shifts the reaction equilibrium forward.[9] A small amount of water in the solvent facilitates the final protonation of the carbanion intermediate.[11] A key advantage of the Krapcho decarboxylation is that it avoids the use of strong acids or bases, making it suitable for substrates with sensitive functional groups.[9][13]
Experimental Workflows and Protocols
The choice between the two pathways depends on factors such as the stability of the substrate to harsh pH, desired yield, and reaction scale. Below are detailed protocols for both methods.
Figure 1. Workflow diagram illustrating the two primary synthetic routes for the decarboxylation of the malonate ester.
Protocol 1: Saponification and Thermal Decarboxylation
Materials and Reagents:
-
This compound
-
Sodium hydroxide (NaOH) pellets
-
Ethanol (95% or absolute)
-
Deionized water
-
Concentrated hydrochloric acid (HCl, ~37%)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Appropriate solvents for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Equipment:
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Saponification:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add sodium hydroxide (2.2 eq) portion-wise to the stirred solution.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The reaction progress can be monitored by TLC until the starting material spot has disappeared.[14]
-
-
Work-up and Acidification:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Remove the ethanol using a rotary evaporator.
-
Slowly add concentrated HCl to the remaining aqueous solution with vigorous stirring until the pH is approximately 1-2. A white precipitate of the malonic acid intermediate should form.[15]
-
Extract the aqueous layer 3 times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase in vacuo to yield the crude 2-(4-methoxyphenyl)malonic acid.
-
-
Decarboxylation:
-
Transfer the crude malonic acid to a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser (to prevent loss of product via sublimation).
-
Heat the flask in an oil bath to approximately 160-180 °C. Vigorous bubbling (evolution of CO₂) will be observed.
-
Continue heating until the gas evolution ceases (typically 30-60 minutes).
-
Cool the flask to room temperature. The crude product, 2-(4-methoxyphenyl)acetic acid, will solidify upon cooling.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a toluene/hexanes mixture).
-
Protocol 2: Krapcho Dealkoxycarbonylation
Materials and Reagents:
-
This compound
-
Lithium chloride (LiCl), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Thermometer or thermocouple
-
Reflux condenser
-
Heating mantle or oil bath with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup:
-
To a three-neck flask equipped with a reflux condenser, thermometer, and magnetic stir bar, add this compound (1.0 eq), lithium chloride (1.5-2.0 eq), and DMSO.
-
Add a small amount of deionized water (2.0-3.0 eq).
-
-
Decarboxylation:
-
Heat the reaction mixture to 160-180 °C.
-
Maintain this temperature and monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing a significant volume of water.
-
Extract the aqueous mixture 3 times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The resulting crude product can be purified by recrystallization or column chromatography if necessary.
-
Scientific Rationale and Self-Validating Systems
A robust protocol is a self-validating one. In-process controls and final product analysis are critical to ensure the reaction has proceeded as intended.
Reaction Monitoring
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the disappearance of the starting malonic ester. The product carboxylic acid will have a different Rf value, often appearing as a more polar spot.[14]
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): For more precise monitoring, HPLC or GC can be used to quantify the consumption of starting material and the formation of the product.[16][17]
-
CO₂ Evolution: In Protocol 1, the cessation of gas bubbling is a strong visual indicator that the decarboxylation is complete. This can be quantified by routing the evolved gas through a solution of Ba(OH)₂ to precipitate BaCO₃.[14]
Figure 2. Mechanism of the traditional saponification and thermal decarboxylation pathway.
Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for confirming the product structure. For 2-(4-methoxyphenyl)acetic acid, one would expect to see the disappearance of the ethyl ester signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) and the appearance of a new singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group (around 3.6 ppm) and a broad singlet for the carboxylic acid proton (>10 ppm).
-
Infrared (IR) Spectroscopy: Successful conversion will be indicated by the disappearance of the ester C=O stretch (~1730-1750 cm⁻¹) and the appearance of a broad O-H stretch (~2500-3300 cm⁻¹) and a carboxylic acid C=O stretch (~1700-1725 cm⁻¹).
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the loss of one carboethoxy group (or C₃H₅O₂).
Data Summary and Troubleshooting
The optimal conditions can vary depending on the specific substituents on the malonate derivative.
Table 1: Comparison of Decarboxylation Methods
| Parameter | Pathway A: Saponification/Decarboxylation | Pathway B: Krapcho Decarboxylation |
| Reagents | NaOH, HCl, Heat | LiCl, wet DMSO, Heat |
| Number of Steps | Two (Hydrolysis, then Decarboxylation) | One |
| Typical Temp. | Reflux, then 150-180 °C | 160-180 °C |
| Typical Time | 4-8 hours total | 2-6 hours |
| pH Conditions | Strongly basic, then strongly acidic | Near-neutral |
| Advantages | Uses common, inexpensive reagents. | Milder conditions, good for sensitive substrates, often higher yielding.[9] |
| Disadvantages | Harsh conditions may degrade some substrates. | Requires high-boiling polar aprotic solvent; salt removal can be tedious. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase reaction time or temperature moderately. Confirm reagent purity and stoichiometry. |
| Low Yield | Incomplete hydrolysis (Pathway A). Product loss during work-up. Side reactions due to harsh conditions. | Ensure hydrolysis is complete by TLC before acidification. Perform extractions carefully. Consider switching to the Krapcho method.[13] |
| Charring/Decomposition | Temperature is too high, especially for sensitive substrates. | Lower the reaction temperature and extend the reaction time. For Pathway A, ensure the malonic acid is dry before heating. |
| Product is an oil, not solid | Presence of impurities. | Purify via column chromatography on silica gel. |
Conclusion
The decarboxylation of this compound derivatives is a reliable and crucial synthetic transformation. Both the traditional saponification/thermal decarboxylation and the Krapcho dealkoxycarbonylation are effective methods. The choice of protocol should be guided by the substrate's stability, with the Krapcho reaction offering a milder and often more efficient alternative for complex molecules. By employing the detailed protocols and validation techniques outlined in this guide, researchers can confidently and reproducibly synthesize the desired carboxylic acids for applications in drug discovery and beyond.
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Krapcho, A. P. Krapcho Decarboxylation. Wikipedia. [Link]
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Ashenhurst, J. The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
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Poon, P. S., Banerjee, A. K., & Laya, M. S. Advances in the Krapcho Decarboxylation. Journal of Chemical Research. [Link]
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Hunt, I. Ch21: Malonic esters. University of Calgary. [Link]
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Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
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Krapcho, A. P. Recent synthetic applications of the dealkoxycarbonylation reaction. Part 1. Dealkoxycarbonylations of malonate esters. Semantic Scholar. [Link]
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Chemistry LibreTexts. 23.11: Decarboxylation Reactions. Chemistry LibreTexts. [Link]
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Application Notes and Protocols: A Detailed Guide to the Synthesis of Substituted Acetic Acids Using Diethyl 2-(4-methoxyphenyl)malonate
Abstract
Substituted acetic acids are crucial structural motifs in a vast array of pharmacologically active molecules. This guide provides a comprehensive protocol for the synthesis of α,α-disubstituted acetic acids, leveraging the robust and versatile malonic ester synthesis pathway. Starting with Diethyl 2-(4-methoxyphenyl)malonate, this document details the chemical principles, step-by-step experimental procedures, and critical considerations for researchers in organic synthesis and drug development. The methodology ensures high yields and purity, offering a reliable route to complex molecular architectures.
Introduction: The Significance of Substituted Acetic Acids
Substituted acetic acids and their derivatives are foundational building blocks in medicinal chemistry.[1] Their presence is noted in numerous drug classes, including non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylic acid moiety is often essential for biological activity.[2] The ability to precisely introduce various substituents at the α-carbon allows for the fine-tuning of a molecule's steric and electronic properties, which in turn modulates its pharmacokinetic and pharmacodynamic profile.
The malonic ester synthesis is a classic and powerful carbon-carbon bond-forming reaction that provides an efficient pathway to these valuable compounds.[3][4] The strategy relies on the unique acidity of the α-hydrogens in a malonic ester, which are positioned between two electron-withdrawing carbonyl groups.[5] This acidity (pKa ≈ 13) facilitates deprotonation to form a resonance-stabilized enolate, a potent carbon nucleophile.[4] This enolate can then be alkylated by various electrophiles, followed by hydrolysis and decarboxylation to yield the target substituted acetic acid.[6][7]
This protocol specifically utilizes this compound as the starting material, which already incorporates a key pharmacophore, the 4-methoxyphenyl group, a common feature in many bioactive compounds.[8] This allows for the subsequent introduction of a second, diverse substituent, providing a direct route to complex α-aryl-α-alkyl acetic acids.
Reaction Mechanism and Scientific Principles
The synthesis proceeds through a logical sequence of three core chemical transformations: enolate formation, nucleophilic alkylation, and finally, a tandem hydrolysis-decarboxylation. Understanding the causality behind each step is critical for optimizing the reaction and troubleshooting potential issues.
-
Step 1: Enolate Formation (Deprotonation) : The process begins with the deprotonation of the α-carbon. A moderately strong base, such as sodium ethoxide (NaOEt), is typically used.[9] The choice of ethoxide as the base is strategic; it matches the ester's alcohol portion, preventing transesterification, a potential side reaction. The resulting enolate is stabilized by delocalization of the negative charge across the two adjacent carbonyl groups, making its formation thermodynamically favorable.[4]
-
Step 2: Alkylation (SN2 Reaction) : The generated enolate is a soft nucleophile that readily attacks an alkyl halide (or other suitable electrophile) in a classic SN2 reaction.[10] This step forms the new carbon-carbon bond. The efficiency of this step is subject to the typical constraints of SN2 reactions; primary and secondary alkyl halides are ideal, while tertiary halides are unsuitable due to competing elimination reactions.[10]
-
Step 3: Saponification and Decarboxylation : The substituted malonic ester is then converted to the final carboxylic acid. This is typically achieved by heating the ester with a strong base like sodium hydroxide (saponification) to hydrolyze both ester groups into a dicarboxylate salt.[4] Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate groups to form a substituted malonic acid. This β-dicarboxylic acid is thermally unstable. Upon heating, it readily undergoes decarboxylation through a cyclic six-membered transition state, losing a molecule of CO₂ to yield the final substituted acetic acid product.[6]
Visualizing the Mechanism
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Application Notes & Protocols: The Strategic Use of Diethyl 2-(4-methoxyphenyl)malonate in the Synthesis of Pharmaceutical Intermediates
Introduction: The Versatility of a Substituted Malonate
In the landscape of medicinal chemistry and pharmaceutical development, the efficient construction of complex molecular architectures from simple, versatile building blocks is paramount. Diethyl 2-(4-methoxyphenyl)malonate, a disubstituted derivative of malonic acid, represents one such pivotal intermediate. Its structure is deceptively simple, yet it provides chemists with a powerful tool for carbon-carbon bond formation and the synthesis of diverse molecular scaffolds.
The key to its utility lies in the activated methylene (alpha-carbon) proton, which is rendered acidic by the electron-withdrawing effect of the two adjacent ester carbonyl groups.[1] This acidity allows for easy deprotonation to form a resonance-stabilized carbanion, a potent nucleophile that serves as the cornerstone of the classical malonic ester synthesis.[2][3] The presence of the 4-methoxyphenyl group provides a predefined structural motif, making this reagent particularly valuable for creating aryl-aliphatic compounds and heterocyclic systems that are prevalent in pharmacologically active molecules.[4]
This guide provides an in-depth exploration of the application of this compound in synthesizing key pharmaceutical intermediates. It moves beyond mere procedural steps to explain the underlying chemical principles and strategic considerations that guide its use in modern drug development.
Physicochemical Properties & Handling
A thorough understanding of a reagent's properties is fundamental to its effective and safe use in any synthetic protocol.
| Property | Value | Reference |
| IUPAC Name | diethyl 2-(4-methoxyphenyl)propanedioate | [5] |
| CAS Number | 23197-67-3 | [5] |
| Molecular Formula | C₁₄H₁₈O₅ | [5] |
| Molecular Weight | 266.29 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid/oil | |
| Storage | Store in a cool, dry place away from incompatible materials. | |
| Key Reactive Site | α-carbon proton (pKa ≈ 13 in diethyl malonate) | [4] |
Core Synthetic Strategy: The Malonic Ester Synthesis Pathway
The primary application of this compound is rooted in the malonic ester synthesis. This robust and predictable pathway allows for the transformation of the malonate into a substituted carboxylic acid, effectively using the malonate as a synthetic equivalent for a -CH(Ar)-COOH synthon.[2][6] The process universally follows three critical stages: enolate formation, nucleophilic substitution (alkylation), and finally, hydrolysis coupled with decarboxylation.[3]
General Mechanism Explained
The causality behind this synthetic sequence is elegant and efficient. The ester groups serve a dual purpose: first, to activate the α-carbon for alkylation, and second, to be readily removed in the final step. This "activate-and-remove" strategy is a hallmark of malonic ester synthesis.
-
Enolate Formation: A strong base, typically sodium ethoxide (NaOEt) in ethanol to prevent transesterification, is used to quantitatively deprotonate the α-carbon.[2] This creates a nucleophilic enolate, which is the key reactive species.
-
Alkylation: The enolate attacks an electrophilic carbon, typically from an alkyl halide (R-X), in a standard Sₙ2 reaction.[7] This step forms a new carbon-carbon bond, attaching the desired 'R' group.
-
Hydrolysis & Decarboxylation: The two ester groups are hydrolyzed to carboxylic acids, usually under acidic or basic conditions.[7] The resulting intermediate, a β-dicarboxylic acid, is thermally unstable and readily loses a molecule of carbon dioxide upon heating to yield the final substituted carboxylic acid.[7]
Caption: General workflow of the malonic ester synthesis.
Application Protocol 1: Synthesis of 5-Aryl-5-Alkyl Barbiturates
Barbiturates are a class of central nervous system depressants whose pharmacological effects are highly dependent on the substituents at the C-5 position of the pyrimidine ring.[8][9] The condensation of a 5,5-disubstituted malonic ester with urea is the classical and most direct route to these compounds.[8][10] this compound is an ideal precursor for synthesizing 5-(4-methoxyphenyl)-substituted barbiturates, which are of interest as potential anticonvulsant or sedative agents.[2][9]
Rationale and Mechanistic Insight
The core of this synthesis is a twofold nucleophilic acyl substitution. A strong base, sodium ethoxide, deprotonates urea, enhancing its nucleophilicity. The urea anion then sequentially attacks the two electrophilic carbonyl carbons of the disubstituted malonate, leading to cyclization and the elimination of two ethanol molecules to form the stable heterocyclic barbiturate ring.[8][10] The first step requires alkylating the already-substituted this compound to create the necessary 5,5-disubstituted precursor.
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Application Notes and Protocols: Base-Catalyzed Reactions of Diethyl 2-(4-methoxyphenyl)malonate
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Diethyl 2-(4-methoxyphenyl)malonate
This compound is a highly versatile precursor in modern organic synthesis, valued for its role in constructing complex molecular architectures.[1] Its structure, featuring a central methylene group activated by two flanking ester functionalities and a lipophilic 4-methoxyphenyl ring, makes it a pivotal intermediate in medicinal chemistry. It serves as a key building block for a range of pharmacologically active compounds, including non-steroidal anti-inflammatory drugs (NSAIDs) and agents targeting the central nervous system.[1][2]
The synthetic utility of this malonic ester derivative is primarily unlocked through base-catalyzed reactions that exploit the acidity of the α-protons. These reactions enable a variety of transformations, including hydrolysis, decarboxylation, alkylation, and condensation, providing access to a diverse library of substituted aryl-aliphatic compounds.[1][3] This guide provides a detailed exploration of the core base-catalyzed reactions of this compound, complete with mechanistic insights and validated experimental protocols.
Core Principle: Enolate Formation, the Gateway to Reactivity
The cornerstone of malonic ester chemistry is the remarkable acidity of the protons on the methylene carbon positioned between the two carbonyl groups. In diethyl malonate, the pKa is approximately 13, a value low enough to permit deprotonation by common alkoxide bases.[1] This deprotonation generates a resonance-stabilized carbanion, known as an enolate, which is a potent nucleophile and the key reactive intermediate in subsequent carbon-carbon bond-forming reactions.[1][4]
Causality of Experimental Choice: The selection of the base is critical. Sodium ethoxide (NaOEt) in ethanol is the archetypal base for reactions involving diethyl malonate derivatives.[4][5] Using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) is a deliberate choice to prevent transesterification, a side reaction that would scramble the ester groups and complicate the product mixture.[5]
Caption: Deprotonation and resonance forms of the malonate enolate.
Key Base-Catalyzed Transformations and Protocols
Saponification and Decarboxylation: Synthesis of 4-Methoxyphenylacetic Acid
A cornerstone reaction of substituted malonic esters is their conversion to carboxylic acids.[6][7] This transformation is a two-stage process. First, base-catalyzed hydrolysis, or saponification, converts both ester groups into carboxylate salts.[8][9] This step is effectively irreversible because the resulting carboxylate is deprotonated by the base, driving the reaction to completion.[10][11] Second, acidification followed by heating triggers decarboxylation—the loss of CO₂—from the unstable β-dicarboxylic acid intermediate, yielding the final substituted acetic acid.[12]
Mechanism Workflow
Caption: Workflow for the synthesis of 4-methoxyphenylacetic acid.
Protocol 1: Synthesis of 4-Methoxyphenylacetic Acid
This protocol details the hydrolysis and subsequent decarboxylation of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.5 eq). The reaction is often heated to reflux to ensure complete hydrolysis of both ester groups.[13]
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up (Acidification): Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly acidify the mixture by adding concentrated HCl dropwise until the pH is approximately 1-2.[14] This protonates the dicarboxylate to form the unstable malonic acid derivative.
-
Decarboxylation & Extraction: Gently heat the acidified mixture. Vigorous evolution of CO₂ gas will be observed.
-
After gas evolution ceases, cool the mixture. Extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 4-methoxyphenylacetic acid.
-
Purification: The product can be further purified by recrystallization from a suitable solvent system (e.g., water or toluene-heptane).
| Parameter | Value/Condition | Rationale & Notes |
| Base | Sodium Hydroxide (NaOH) | A strong, inexpensive base for irreversible ester hydrolysis.[8] |
| Solvent | Ethanol/Water | Co-solvent system to ensure miscibility of the organic ester and aqueous base. |
| Equivalents of Base | > 2.0 eq (typically 2.5) | Stoichiometrically, 2 equivalents are needed. A slight excess ensures the reaction goes to completion. |
| Saponification Temp. | Reflux | Heating accelerates the rate of hydrolysis. |
| Acidification | HCl (conc.) to pH 1-2 | Ensures complete protonation of the carboxylate salt to form the dicarboxylic acid needed for decarboxylation.[14] |
| Decarboxylation Temp. | Gentle heating (50-100 °C) | Substituted malonic acids readily decarboxylate upon heating.[12][15] |
| Expected Product | 4-Methoxyphenylacetic acid | A white to yellowish solid. |
C-Alkylation: Building Molecular Complexity
The nucleophilic enolate generated from this compound readily undergoes S_N_2 reactions with primary and some secondary alkyl halides.[4] This C-alkylation step is fundamental to the malonic ester synthesis, a powerful method for preparing substituted carboxylic acids by extending a carbon chain by two atoms.[4][7]
Mechanism & Workflow
Caption: Workflow for the base-catalyzed C-alkylation reaction.
Protocol 2: Mono-Alkylation of this compound
This protocol provides a general method for introducing an alkyl group at the α-position.
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Ammonium chloride (NH₄Cl) solution (saturated, aqueous)
-
Organic solvent for extraction (e.g., Diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from quenching the base.
-
Enolate Formation: In a flask, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol with stirring. To this solution, add this compound (1.0 eq) dropwise at room temperature or while cooling in an ice bath. Stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.0 eq) dropwise to the enolate solution. The reaction may be exothermic. After the addition, the mixture is typically stirred at room temperature or gently heated to reflux to drive the S_N_2 reaction to completion.[1]
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and saturated aqueous NH₄Cl solution to neutralize any unreacted base.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Self-Validation & Trustworthiness: The success of this protocol relies on anhydrous conditions and the careful control of stoichiometry. Using only a slight excess of base and one equivalent of alkyl halide favors mono-alkylation. A major potential drawback of malonic ester synthesis is dialkylation, which can be minimized by these controlled conditions.[5] The product of this reaction can then be carried forward using Protocol 1 to synthesize the corresponding α-substituted 4-methoxyphenylacetic acid.
Knoevenagel Condensation: Formation of C=C Double Bonds
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[16][17] this compound serves as the active methylene component. Unlike alkylations which require a strong base, this reaction proceeds with milder bases like piperidine or other amines.[16][18] The reaction involves a nucleophilic addition to the carbonyl group, followed by a dehydration step.[16]
Mechanism
Caption: Key steps in the Knoevenagel condensation reaction.
Protocol 3: Knoevenagel Condensation with an Aromatic Aldehyde
Materials:
-
This compound
-
Aromatic aldehyde (e.g., Benzaldehyde)
-
Piperidine (as catalyst)
-
Acetic acid (optional, for catalysis with an amine)
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: In a round-bottom flask, combine this compound (1.0 eq) and the aldehyde (1.0 eq) in a suitable solvent like ethanol.
-
Catalysis: Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Reaction: Stir the mixture at room temperature or heat to reflux. If using toluene, a Dean-Stark trap can be used to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once complete, cool the reaction mixture. If the product crystallizes, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with dilute acid (e.g., 1M HCl) to remove the piperidine catalyst, then with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting α,β-unsaturated compound by recrystallization or column chromatography.
| Parameter | Value/Condition | Rationale & Notes |
| Carbonyl Source | Aldehyde or Ketone | Aldehydes are generally more reactive than ketones. |
| Base | Weakly basic amine (e.g., Piperidine) | Strong enough to deprotonate the malonate but not strong enough to cause self-condensation of the aldehyde.[16][18] |
| Solvent | Ethanol, Toluene, DMSO | Choice depends on the reactants' solubility and the required reaction temperature.[18][19] |
| Temperature | Room Temp to Reflux | Higher temperatures and removal of water can increase the reaction rate and yield. |
| Product | α,β-unsaturated diester | A versatile intermediate for further synthetic transformations. |
References
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Retrieved from [Link]
-
StudySmarter. (2023, October 20). Base Catalysed Ester Hydrolysis: Mechanism & Procedure. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science Discussions. Retrieved from [Link]
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved from [Link]
-
Beilstein Journals. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Retrieved from [Link]
-
Erowid. (n.d.). Synthesis of p-Methoxyphenylacetone. Retrieved from [Link]
-
Amazon S3. (n.d.). Knoevenagel condensation of diethyl malonate with aldehydes catalyzed by immobilized gelatine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Malonates in Cyclocondensation Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 18). The Crucial Role of Diethyl Malonate in Pharmaceutical Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA). Retrieved from [Link]
-
Sdfine. (n.d.). 4-methoxyphenylacetic acid (for synthesis). Retrieved from [Link]
- Google Patents. (n.d.). CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof.
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Diethyl 2-(4-methoxyphenyl)malonate
Welcome to the technical support resource for the synthesis of Diethyl 2-(4-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design.
Overview of the Synthesis
The synthesis of this compound is a classic application of the malonic ester synthesis.[1][2] The core transformation involves the C-alkylation of a diethyl malonate enolate with a suitable 4-methoxy-substituted electrophile, typically 4-methoxybenzyl halide. The active methylene protons of diethyl malonate (pKa ≈ 13) are readily removed by a moderately strong base, like sodium ethoxide, to form a resonance-stabilized enolate.[3][4] This enolate then acts as a nucleophile in an SN2 reaction to form the desired C-C bond.[5][6][7][8]
While straightforward in principle, this reaction is susceptible to several competing pathways that can diminish yield and complicate purification. This guide provides a troubleshooting framework to identify and mitigate these common side reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My yield is low, and I've isolated an isomer of my product. What is this common byproduct and how can I avoid it?
A1: The likely culprit is O-alkylation competing with the desired C-alkylation.
The enolate of diethyl malonate is an ambident nucleophile , meaning it has two reactive sites: the central carbon (a soft nucleophile) and the carbonyl oxygen (a hard nucleophile).[9] While C-alkylation is thermodynamically favored and usually the desired pathway, O-alkylation can occur, leading to the formation of a ketene acetal derivative. This byproduct often has the same mass as the desired product, making it difficult to distinguish by mass spectrometry alone.
Causality & Mechanism:
-
C-Alkylation (Desired): The carbanion attacks the electrophile.
-
O-Alkylation (Side Reaction): The oxygen anion attacks the electrophile.
Several factors influence the C/O alkylation ratio:
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the metal cation, leaving a "naked" and highly reactive oxygen anion, which favors O-alkylation. Polar protic solvents (e.g., ethanol) solvate the oxygen anion through hydrogen bonding, hindering its reactivity and favoring C-alkylation.[9]
-
Counter-ion: Tightly associated cations (like Li⁺ or Mg²⁺) coordinate with the oxygen, blocking it and promoting C-alkylation. Loosely associated ions (like K⁺ or Na⁺ in aprotic solvents) favor O-alkylation.
-
Electrophile: "Harder" electrophiles, such as alkyl sulfates or those prone to SN1 character, tend to react at the harder oxygen atom. "Softer" electrophiles, like primary alkyl iodides and bromides which strongly favor SN2, preferentially react at the softer carbon atom.[9]
-
Temperature: Higher temperatures can sometimes favor the thermodynamically more stable C-alkylated product.
Troubleshooting Protocol to Maximize C-Alkylation:
-
Base and Solvent Selection: Use sodium ethoxide (NaOEt) in ethanol (EtOH). The ethoxide matches the ester groups, preventing transesterification, and ethanol is a polar protic solvent that promotes C-alkylation.
-
Electrophile Choice: Use 4-methoxybenzyl bromide or iodide as the alkylating agent. These are excellent SN2 substrates.
-
Temperature Control: Form the enolate at a controlled temperature (e.g., 0-25 °C) before adding the alkylating agent. The subsequent alkylation can be run at a gentle reflux to ensure the reaction goes to completion.[7]
Q2: The reaction is incomplete. My workup yields significant amounts of unreacted diethyl malonate and 4-methoxybenzyl alcohol.
A2: This issue points to inefficient enolate formation or quenching of the nucleophile.
For the reaction to proceed, a sufficient concentration of the diethyl malonate enolate must be generated and maintained.
Common Causes:
-
Presence of Water: The most common issue is moisture in the reagents or glassware. Water (pKa ≈ 15.7) is more acidic than ethanol (pKa ≈ 16) and will readily protonate the ethoxide base and any formed malonate enolate, quenching the reaction. It is critical that all reagents and apparatus are anhydrous.
-
Inadequate Base: An insufficient amount of base or a base that is not strong enough will result in a low equilibrium concentration of the enolate. Sodium ethoxide is generally sufficient, but its quality and stoichiometry are key.
-
Premature Quenching: Adding the workup solution (e.g., water or acid) before the reaction is complete will destroy any remaining enolate and halt the conversion.
Troubleshooting Protocol for Complete Conversion:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous ethanol and freshly opened or properly stored sodium ethoxide.
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation of the diethyl malonate.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials before proceeding to the workup.
Q3: I'm observing a significant amount of a high-molecular-weight impurity. What is it?
A3: You are likely observing dialkylation.
The product, this compound, still possesses one acidic α-hydrogen. If excess base and alkylating agent are present, this proton can be removed to form a new enolate, which can then be alkylated a second time. This leads to the formation of Diethyl 2,2-bis(4-methoxyphenyl)malonate.
Mechanism of Dialkylation:
-
First Alkylation: Malonate Enolate + R-X → Mono-alkylated Product
-
Second Deprotonation: Mono-alkylated Product + Base → New Enolate
-
Second Alkylation: New Enolate + R-X → Di-alkylated Product
This side reaction is particularly problematic if precise control over stoichiometry is not maintained.[3][4]
Troubleshooting Protocol to Prevent Dialkylation:
-
Control Stoichiometry: Use precisely one equivalent of diethyl malonate, one equivalent of base, and one equivalent of the alkylating agent.
-
Order of Addition: Add the base to the diethyl malonate to pre-form the enolate. Then, add the alkylating agent slowly to the enolate solution. This ensures the alkylating agent always encounters the mono-anion and minimizes its exposure to the mono-alkylated product in the presence of excess base.
-
Temperature Management: Running the reaction at a lower temperature can sometimes provide better selectivity, although it may require longer reaction times.
Q4: During workup or purification, I am isolating 4-methoxyphenylacetic acid or its ethyl ester instead of my desired product.
A4: This indicates unintended hydrolysis and subsequent decarboxylation.
The diethyl ester product is susceptible to hydrolysis under either acidic or basic aqueous conditions, particularly when heated.[10] This hydrolysis converts the diester to a substituted malonic acid (a β-dicarboxylic acid). These types of acids are thermally unstable and readily lose a molecule of CO₂ upon heating to yield a substituted acetic acid.[3][5]
-
Full Hydrolysis & Decarboxylation: Product → Diacid → 4-Methoxyphenylacetic Acid + CO₂
-
Partial Hydrolysis & Decarboxylation: Product → Monoacid/Monoester → Ethyl 4-methoxyphenylacetate + CO₂
Troubleshooting Protocol to Avoid Hydrolysis/Decarboxylation:
-
Mild Workup Conditions: Quench the reaction with a cold, dilute acid (e.g., 1M HCl) or saturated ammonium chloride solution. Avoid using strong acids or bases, especially with heating, during the workup.
-
Avoid High Temperatures: If distillation is used for purification, perform it under high vacuum to keep the pot temperature as low as possible.[11]
-
Gentle Extraction: When performing a basic wash (e.g., with sodium bicarbonate solution to remove acidic impurities), do so quickly and at room temperature or below to minimize saponification of the ester groups.[12]
Summary of Key Parameters and Side Reactions
| Parameter | Recommended Condition | Favors | Avoids |
| Base | Sodium Ethoxide (NaOEt) | C-Alkylation | Transesterification (if using EtOH) |
| Solvent | Anhydrous Ethanol (EtOH) | C-Alkylation | O-Alkylation, Reaction Quenching |
| Electrophile | 4-methoxybenzyl bromide/iodide | SN2 Reaction | Elimination, Poor Reactivity |
| Stoichiometry | 1:1:1 (Malonate:Base:Electrophile) | Mono-alkylation | Dialkylation |
| Temperature | Controlled, gentle reflux | Complete Reaction | Decarboxylation, O-Alkylation |
| Workup | Cold, dilute acid/bicarbonate | Product Isolation | Hydrolysis, Saponification |
Visualizing Reaction Pathways
The following diagram illustrates the desired synthetic route to this compound and the major competing side-reaction pathways discussed.
Caption: Reaction scheme for this compound synthesis and side products.
Optimized Experimental Protocol
This protocol is designed to minimize the side reactions detailed above.
-
Preparation: Under a nitrogen or argon atmosphere, add anhydrous ethanol (e.g., 100 mL) to a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Base Addition: Add sodium ethoxide (1.05 eq.) to the ethanol and stir until fully dissolved.
-
Enolate Formation: Cool the solution to 0 °C using an ice bath. Add diethyl malonate (1.0 eq.) dropwise via the dropping funnel over 15-20 minutes. Allow the mixture to stir at room temperature for 30 minutes to ensure complete enolate formation.
-
Alkylation: Add 4-methoxybenzyl bromide (1.0 eq.) dropwise at room temperature. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring by TLC until the starting malonate is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into cold water (e.g., 200 mL) and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether, 3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. Perform these washes without excessive agitation to avoid emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by vacuum distillation to obtain the pure this compound.
References
-
Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
Patsnap Eureka. (2025). Malonic Ester Synthesis: Steps, Mechanism, and Examples. [Link]
-
Beilstein Journals. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
YouTube. (2022). Synthesis of Diethyl malonate (Malonic ester). [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. [Link]
-
Chemistry LibreTexts. (2020). 21.10: Malonic Ester Synthesis. [Link]
-
SlideShare. (2019). Organic Synthesis Via Enolate. [Link]
- Google Patents. (1945). US2373011A - Production of malonic acid.
-
Sciencemadness.org. (2020). Synthesis of diethyl diethylmalonate. [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. [Link]
-
Sciencemadness.org. (2010). Preparation of Diethyl Malonate. [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl malonate. [Link]
-
National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. [Link]
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Organic Syntheses. (n.d.). Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
-
ResearchGate. (2025). Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. [Link]
-
NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions. [Link]
-
PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]
-
YouTube. (2021). Alkylation of Diethyl malonate||malonic ester Synthesis||Synthesis via Enolates||B.Sc 3rd year. [Link]
-
Chemistry LibreTexts. (2023). 22.8: Alkylation of Enolate Ions. [Link]
-
Sciencemadness Discussion Board. (2010). Preparation of Diethyl Malonate. [Link]
-
YouTube. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. [Link]
-
PubChem. (n.d.). This compound. [Link]
- Google Patents. (n.d.).
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How to prevent dialkylation in Diethyl 2-(4-methoxyphenyl)malonate synthesis
Welcome to the technical support center for the synthesis of Diethyl 2-(4-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the C-alkylation of diethyl malonate, with a specific focus on preventing the formation of the undesired dialkylated byproduct. Our goal is to provide you with the field-proven insights and detailed protocols necessary to optimize your synthesis for high yield and purity.
Troubleshooting Guide: Addressing Dialkylation
This section addresses the most critical issue encountered during the synthesis of this compound: the concurrent formation of the dialkylated product. We will explore the root cause and provide actionable, step-by-step solutions.
Q1: I'm observing a significant amount of Diethyl 2,2-bis(4-methoxyphenyl)malonate in my reaction. What is happening and how can I prevent it?
A1: The formation of a dialkylated side product is the most common challenge in malonic ester synthesis.[1][2] This occurs because your desired mono-alkylated product, this compound, still possesses one acidic proton on the α-carbon. This proton can be removed by any remaining base in the reaction mixture, creating a new enolate that can react with a second molecule of the 4-methoxybenzyl halide.[2][3]
The core of the issue is a competing reaction pathway, as illustrated below.
Caption: Competing reaction pathways for mono- and dialkylation.
To favor the formation of the mono-alkylated product, you must carefully control the reaction conditions to suppress the second alkylation step. Here are the key parameters to optimize:
Troubleshooting Steps & Optimization
| Parameter | Recommendation & Rationale |
| Stoichiometry | Use a slight excess of diethyl malonate (1.1 - 1.5 equivalents) relative to the base (1.0 eq) and the 4-methoxybenzyl halide (1.0 eq). [4] Causality: By ensuring diethyl malonate is the limiting reagent in terms of deprotonation potential, you create a scenario where the alkylating agent is statistically more likely to encounter and react with the abundant enolate of the starting material rather than the less concentrated enolate of the mono-alkylated product.[4] |
| Rate of Addition | Add the 4-methoxybenzyl halide solution slowly (dropwise) to the pre-formed diethyl malonate enolate solution. [2] Causality: This maintains a low instantaneous concentration of the electrophile. It ensures that each molecule of the alkylating agent reacts with the primary enolate before there is a significant opportunity for the mono-alkylated product to be deprotonated and react a second time.[2] |
| Temperature | Maintain a low reaction temperature, especially during the addition of reagents. Cool the diethyl malonate solution to 0°C before and during the addition of the base and the alkylating agent.[5] Causality: Alkylation reactions are exothermic. Lowering the temperature helps to control the reaction rate and generally improves selectivity by minimizing side reactions.[6] |
| Base Selection | Use a base with a cation that matches the ester's alcohol component (e.g., Sodium Ethoxide for Diethyl Malonate). [1] Causality: This is a critical step to prevent transesterification, a side reaction where the ethyl groups of the ester are exchanged with the alkyl group from the alkoxide base, leading to a mixture of ester products.[1] |
Optimized Protocol for Selective Mono-alkylation
This protocol incorporates the best practices discussed above to maximize the yield of this compound.
Materials:
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (NaOEt) (1.0 eq)
-
4-Methoxybenzyl chloride (1.0 eq)
-
Anhydrous Ethanol
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous ethanol.[7]
-
Enolate Formation:
-
Dissolve sodium ethoxide (1.0 eq) in the anhydrous ethanol under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add diethyl malonate (1.1 eq) dropwise to the stirred sodium ethoxide solution over 30 minutes.[7]
-
Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the sodium enolate.
-
-
Alkylation:
-
Dissolve 4-methoxybenzyl chloride (1.0 eq) in a minimal amount of anhydrous ethanol and load it into the dropping funnel.
-
Add the 4-methoxybenzyl chloride solution dropwise to the enolate solution over 1-2 hours, maintaining the reaction temperature at 0°C.[2]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (approx. 78°C) for 4-6 hours.[7]
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (diethyl malonate) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.[2]
-
Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to separate the desired mono-alkylated product from any unreacted starting material and the dialkylated side product.[2]
Caption: Optimized workflow for selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q2: Why is the choice of alkyl halide important?
A2: The alkylation of a malonate enolate is an SN2 reaction.[8] Therefore, the reaction is most efficient with primary or methyl halides. 4-Methoxybenzyl chloride is a primary benzylic halide, which is highly reactive towards SN2 displacement. Secondary halides react poorly, and tertiary halides are unsuitable as they will primarily undergo a competing E2 elimination reaction in the presence of the ethoxide base, forming an alkene.[2][3]
Q3: Can I use a stronger base like LDA?
A3: While a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is often used for the alkylation of simple ketones and esters to ensure complete enolate formation, it is generally not necessary for diethyl malonate.[9][10] The α-protons of diethyl malonate are significantly more acidic (pKa ≈ 13) than those of simple esters, allowing for nearly complete deprotonation by sodium ethoxide.[3] Using NaOEt has the added advantage of preventing transesterification.[1]
Q4: Are there alternative "greener" methods for this synthesis?
A4: Yes, several methodologies aligned with green chemistry principles have been developed. Phase-transfer catalysis (PTC) is a notable alternative.[8] In a PTC system, a catalyst (like a tetraalkylammonium salt) transports the enolate from an aqueous or solid phase into an organic phase to react with the alkyl halide. This can reduce the need for volatile organic solvents and may offer improved control over the reaction.[8][11]
Q5: How can I confirm the presence and quantity of the dialkylated product?
A5: The most common methods for identifying and quantifying the components of your reaction mixture are:
-
Gas Chromatography (GC): Provides excellent separation of the starting material, mono-alkylated, and dialkylated products, allowing for accurate quantification of the relative ratios.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is particularly useful. The mono-alkylated product will show a characteristic triplet for the remaining α-proton. In the dialkylated product, this signal will be absent. Integration of key signals can be used for quantification.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the reaction progress. The dialkylated product is typically less polar and will have a higher Rf value than the mono-alkylated product.
References
-
Diethyl malonate – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Diethyl malonate (Malonic ester) | Dr. Bharat Baria. YouTube. Available at: [Link]
-
Preparation of diethyl malonate. PrepChem.com. Available at: [Link]
-
Malonic ester synthesis. Wikipedia. Available at: [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Available at: [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
Malonic Ester Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
22.8: Alkylation of Enolate Ions. Chemistry LibreTexts. Available at: [Link]
-
Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. SciSpace. Available at: [Link]
-
Malonic Ester Synthesis. Chemistry Steps. Available at: [Link]
-
diethyl methylenemalonate. Organic Syntheses. Available at: [Link]
- CN1237571A - Preparation method of diethyl malonate. Google Patents.
-
Ch21: Malonic esters. University of Calgary. Available at: [Link]
-
Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. ResearchGate. Available at: [Link]
-
Malonic Ester Synthesis. Organic Chemistry Portal. Available at: [Link]
- Process for the C-alkylation of malonic esters using phase-transfer agents. Google Patents.
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Available at: [Link]
-
Room-Temperature Copper-Catalyzed ??-Arylation of Malonates | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH. Available at: [Link]
-
Room-temperature copper-catalyzed alpha-arylation of malonates. PubMed. Available at: [Link]
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- 6. Frontiers | Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis [frontiersin.org]
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- 11. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Technical Support Center: Optimizing Diethyl 2-(4-methoxyphenyl)malonate Alkylation
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this technical support center to address the specific challenges you may encounter when performing alkylation reactions with diethyl 2-(4-methoxyphenyl)malonate. This guide moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the alkylation of this compound in a direct question-and-answer format.
Q1: My reaction is yielding a significant amount of a higher molecular weight product alongside my desired mono-alkylated product. What is happening and how can I prevent it?
A1: Cause: Dialkylation. This is the most common side reaction in malonic ester synthesis.[1][2][3] The mono-alkylated product, diethyl 2-alkyl-2-(4-methoxyphenyl)malonate, still possesses an acidic proton on the α-carbon. This proton can be removed by the base in the reaction mixture, creating a new enolate that reacts with a second molecule of the alkylating agent.[1][4]
Troubleshooting Steps:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the base to this compound. A slight excess (1.1-1.2 equivalents) of the malonic ester can help favor mono-alkylation by ensuring the base is consumed before significant deprotonation of the product occurs.[1][5]
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the solution of the formed enolate. This maintains a low concentration of the alkylating agent, ensuring it reacts with the more abundant starting material enolate rather than the product enolate.[1]
-
Temperature Control: Perform the addition of the alkylating agent at a lower temperature (e.g., 0 °C or room temperature) before potentially heating to reflux, depending on the reactivity of your alkyl halide.
-
Purification: If dialkylation cannot be completely suppressed, careful column chromatography is often required to separate the mono- and di-alkylated products due to their similar polarities.[1]
Q2: The yield of my desired product is low, and I've isolated a compound that appears to be an alkene derived from my alkyl halide. What is the cause?
A2: Cause: Competing E2 Elimination. The basic conditions required for deprotonating the malonic ester can also promote an E2 elimination reaction on the alkyl halide, especially if it is secondary or tertiary.[1][4] The malonate enolate, while a good nucleophile, is also a base.
Troubleshooting Steps:
-
Alkyl Halide Choice: This is the most critical factor. Use primary or methyl alkyl halides whenever possible, as they are least prone to elimination.[1][6][7] Secondary halides react poorly and give significant elimination byproducts, while tertiary halides are generally unsuitable for this reaction and will almost exclusively undergo elimination.[1][4]
-
Base Selection: A less hindered base may favor substitution. Sodium ethoxide (NaOEt) is standard. While bulkier bases are sometimes used to favor deprotonation over nucleophilic attack on other species, in this context, they can exacerbate elimination of the alkyl halide.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 substitution pathway over the E2 elimination pathway.[1] Try running the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: After workup, my NMR analysis shows the presence of carboxylic acids, indicating my ester groups have been hydrolyzed. How can I avoid this?
A3: Cause: Ester Hydrolysis (Saponification). Ester groups are sensitive to hydrolysis under both acidic and basic aqueous conditions, particularly at elevated temperatures.[1] Using strong aqueous bases like NaOH or KOH for enolate formation, or prolonged exposure to aqueous acid/base during workup, will lead to saponification.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous. The presence of water can lead to hydrolysis.
-
Select the Correct Base: Use an alkoxide base like sodium ethoxide (NaOEt) in anhydrous ethanol.[8][9] Avoid aqueous bases like NaOH or KOH for the deprotonation step.
-
Careful Workup: When quenching the reaction, do so at a low temperature (e.g., in an ice bath). Minimize the time the reaction mixture is in contact with aqueous acid or base, especially if heating is required for subsequent steps like decarboxylation.[1]
Q4: I am using sodium methoxide as a base with my diethyl malonate and getting a mixture of ethyl and methyl esters in my product. Why is this happening?
A4: Cause: Transesterification. This occurs when the alkoxide of the base does not match the alkyl group of the ester.[1][8] The methoxide can act as a nucleophile, attacking the carbonyl of the ethyl ester and leading to an equilibrium mixture of methyl and ethyl esters on your product.
Troubleshooting Steps:
-
Match the Base to the Ester: This is a fundamental rule of malonic ester synthesis. For this compound, you must use sodium ethoxide (NaOEt) as the base.[3][8] If you were using a dimethyl malonate, you would use sodium methoxide.
Summary of Common Problems and Solutions
| Issue | Likely Cause | Key Troubleshooting Steps |
| Dialkylation | Reaction of the mono-alkylated product with a second equivalent of alkyl halide.[1][3] | Control stoichiometry (use slight excess of malonate), slow addition of alkyl halide.[1] |
| Alkene Byproduct | E2 elimination of the alkyl halide, especially with 2° and 3° halides.[1][4] | Use 1° or methyl halides, control temperature.[1][6][7] |
| Ester Hydrolysis | Presence of water or use of aqueous base (e.g., NaOH).[1] | Use anhydrous conditions and an alkoxide base (NaOEt). Perform a careful, cold workup. |
| Mixed Esters | Mismatch between the alkoxide base and the ester's alcohol (transesterification).[8] | Use a matching alkoxide base (i.e., NaOEt for diethyl malonate).[3][8] |
General FAQs
Q: What is the general mechanism for this reaction?
A: The alkylation of this compound is a classic malonic ester synthesis that proceeds in two primary steps:
-
Enolate Formation: A base, typically sodium ethoxide, removes the acidic α-hydrogen located between the two carbonyl groups, forming a resonance-stabilized enolate.[6][10] The pKa of this proton is approximately 13, making it readily accessible to an alkoxide base.[11]
-
Nucleophilic Attack (Alkylation): The resulting enolate acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction.[12][13] This forms a new carbon-carbon bond.
Caption: General mechanism of malonic ester alkylation.
Q: Which base and solvent system is best?
A: The choice depends on your specific requirements for reactivity and conditions.
| Base/Solvent System | Advantages | Disadvantages | Best For |
| Sodium Ethoxide (NaOEt) in Ethanol | Classic, reliable, cost-effective. Prevents transesterification.[3][8] | Reversible deprotonation. Ethanol is protic, which can sometimes interfere. | Standard alkylations with primary alkyl halides. |
| Sodium Hydride (NaH) in THF or DMF | Irreversible deprotonation drives enolate formation to completion.[7] Aprotic solvent. | NaH is pyrophoric and requires careful handling. More expensive. | Reactions with less reactive alkyl halides or when complete enolate formation is critical. |
| Potassium Carbonate (K₂CO₃) with Phase-Transfer Catalyst (PTC) | Milder conditions, avoids strong alkoxides.[14] | Can be slower, requires optimization of the catalyst.[14][15] | Industrial scale-up or when substrate is sensitive to strong bases. |
Q: How should I monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent system (e.g., ethyl acetate/hexanes). Spot the starting malonate, the alkylating agent (if UV active), and the reaction mixture. The product spot should appear with an Rf value that is typically higher (less polar) than the starting malonate. The reaction is complete when the starting malonate spot has been consumed.
Experimental Protocols
Protocol: Mono-alkylation using Sodium Ethoxide in Ethanol
This protocol provides a standard procedure for the mono-alkylation of this compound with a primary alkyl bromide.
1. Preparation of Sodium Ethoxide Solution:
-
Under an inert atmosphere (N₂ or Argon), add clean sodium metal (1.0 eq) in small portions to anhydrous ethanol (ensure sufficient volume to dissolve all reagents).
-
Stir the mixture until all the sodium has reacted completely to form sodium ethoxide. This reaction is exothermic.
2. Enolate Formation:
-
To the freshly prepared sodium ethoxide solution, add this compound (1.0 eq) dropwise at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.[1]
3. Alkylation:
-
Add the primary alkyl bromide (1.0 eq) dropwise to the stirred enolate solution.
-
After the addition is complete, heat the mixture to reflux. Monitor the reaction's progress by TLC until the starting material is consumed.[1]
4. Workup:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add cold water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude product using flash column chromatography on silica gel to isolate the pure mono-alkylated product.
Troubleshooting Workflow
If a reaction fails or gives a low yield, a systematic approach is necessary.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
-
Diethyl malonate - Wikipedia. [Link]
-
22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
-
10.7: Alkylation of Enolate Ions - Chemistry LibreTexts. [Link]
-
What is the preparation of diethyl malonate? - Quora. [Link]
-
Optimization of the alkylation step. | Download Scientific Diagram - ResearchGate. [Link]
-
20.3 ALKYLATION OF ENOLATE ANIONS. [Link]
-
Choice of base for malonic ester synthesis - Chemistry Stack Exchange. [Link]
-
Video: Alkylation of β-Diester Enolates: Malonic Ester Synthesis - JoVE. [Link]
-
Ch21: Malonic esters - University of Calgary. [Link]
- Process for the C-alkylation of malonic esters using phase-transfer agents - Google P
-
PTC C-Alkylation of Malonate. [Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
-
Malonic ester synthesis - Wikipedia. [Link]
Sources
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- 12. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]
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- 15. US6262298B1 - Process for the C-alkylation of malonic esters using phase-transfer agents - Google Patents [patents.google.com]
Technical Support Center: Purification of Diethyl 2-(4-methoxyphenyl)malonate
Welcome to the technical support center for the purification of Diethyl 2-(4-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this key synthetic intermediate using column chromatography. Here, we move beyond simple protocols to address the "why" behind the "how," providing field-proven insights to troubleshoot common issues and optimize your separation for maximum purity and yield.
Troubleshooting Guide: Real-Time Experimental Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question: My product spot isn't moving from the baseline on my TLC plate, even with 30% ethyl acetate in hexanes. What's wrong?
Answer: This is a classic sign that your mobile phase (eluent) is not polar enough to move your compound up the polar silica gel stationary phase. This compound possesses moderate polarity due to its ester groups and the methoxy-substituted aromatic ring. If a standard ethyl acetate/hexane system fails, the required polarity is higher than anticipated, or your compound may have degraded into a more polar baseline impurity.
-
Causality & Solution: The polarity of the eluent must be increased to effectively compete with the silica gel for interaction with your compound.
-
Incremental Polarity Increase: Gradually increase the ethyl acetate concentration in hexanes. Try 50%, 75%, and even 100% ethyl acetate.
-
Switch to a Stronger Polar Solvent: If 100% ethyl acetate is insufficient, a stronger polar solvent is needed. A common next step is to use a mixture of dichloromethane (DCM) and methanol. Start with a low concentration of methanol, such as 2-5% methanol in DCM, and increase as needed.[1][2]
-
Check for Degradation: Perform a 2D TLC to check for stability on silica. Spot your crude material, run the plate in one direction, dry it completely, and then run it again at a 90-degree angle in the same solvent system. If new spots appear that are not on the diagonal, it indicates your compound is degrading on the silica plate.[3]
-
Question: I'm seeing a long, vertical streak on my TLC plate instead of a compact spot. How can I get clean separation on the column?
Answer: Streaking is a common issue that signals a problem with the interaction between your sample, the stationary phase, and the mobile phase. Running a column with a streaking TLC profile will inevitably lead to poor separation and mixed fractions.[4]
-
Causality & Solution: The primary causes are sample overloading, poor solubility in the eluent, or strong acid/base interactions with the silica.
-
Sample Concentration: The most common cause is applying a too-concentrated sample to the TLC plate. Dilute your sample significantly and re-spot.[4]
-
Solvent Mismatch: Your compound may be poorly soluble in the chosen eluent, causing it to precipitate and re-dissolve as the solvent front passes, resulting in a streak. Try finding a solvent system that dissolves your compound well.[3]
-
Acidic Silica Interaction: Silica gel is inherently acidic and can interact strongly with certain functional groups. If your compound is basic or acid-sensitive, this can cause streaking. To counteract this, add a small amount (~1%) of triethylamine to your eluent system to neutralize the acidic sites on the silica.[2] Be sure to re-run the TLC with the modified eluent, as Rf values may change.
-
Question: My TLC separation looks perfect (ΔRf > 0.2), but my column fractions are all mixed. What happened?
Answer: This frustrating outcome typically points to a flaw in the column packing or sample loading technique, rather than the solvent system itself. A good TLC separation is a prerequisite, but proper column technique is essential to translate that separation to a preparative scale.
-
Causality & Solution: The goal is to load the sample in a very narrow, horizontal band at the top of the column. A wide or uneven sample band will lead to broad, overlapping elution profiles.
-
Column Overloading: You may have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude product to silica gel, depending on the difficulty of the separation.
-
Poor Packing: Air bubbles or channels in the silica bed will cause the solvent to flow unevenly, ruining the separation. Ensure you pack the column carefully, allowing the silica to settle into a uniform bed without any cracks or gaps.
-
Sample Loading Technique: If your compound is not very soluble in the eluent, dissolving it in a stronger solvent for loading can cause localized broadening of the band. In this case, dry loading is the superior method.[5] Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel (10-20 times the mass of your sample), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[5]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for poor column separation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound I should know for purification?
A1: Understanding the compound's properties is crucial for designing a purification strategy.
| Property | Value | Significance for Chromatography |
| Molecular Weight | 266.29 g/mol [6] | Standard molecular weight, suitable for silica gel chromatography. |
| XLogP3-AA | 2.5[6] | Indicates moderate lipophilicity/polarity. Predicts that it will elute with moderately polar solvent systems (e.g., ethyl acetate/hexanes). |
| Appearance | Colorless liquid (predicted) | The pure compound should be colorless. Colored impurities are easily tracked visually during chromatography. |
| UV Active | Yes | The methoxyphenyl group contains a chromophore, making the compound easily visible on a TLC plate under a 254 nm UV lamp. |
Q2: What is the ideal stationary phase and mobile phase to start with?
A2: For most applications, standard silica gel (230-400 mesh) is the stationary phase of choice due to its effectiveness and cost.[7]
The selection of the mobile phase is the most critical variable and must be determined empirically using Thin Layer Chromatography (TLC).[7][8]
-
Recommended Starting Point: A hexane/ethyl acetate solvent system is the workhorse for compounds of this polarity.[2] Begin your TLC analysis with a low polarity mixture, such as 10% ethyl acetate in hexanes (1:9 v/v), and incrementally increase the polarity (e.g., to 20%, 30%) until the desired separation is achieved.
-
Target Rf Value: For preparative column chromatography, you should aim for an Rf (Retention factor) value of 0.2 - 0.4 for your target compound, this compound.[3][4] This range provides the optimal balance between resolution from impurities and a reasonable elution time.
Q3: What are the likely impurities from a typical synthesis?
A3: The most common synthesis is a malonic ester synthesis, which involves alkylating diethyl malonate with a 4-methoxybenzyl halide.[9][10] Potential impurities include:
-
Unreacted Diethyl Malonate: More polar than the product. Will have a lower Rf.
-
Unreacted 4-Methoxybenzyl Halide: Less polar than the product. Will have a higher Rf.
-
Dialkylated Product: The major potential side product, where two 4-methoxybenzyl groups have added to the malonate. This compound is significantly less polar than your desired mono-alkylated product and will have a much higher Rf.[10]
Q4: How do I properly pack the column and load my sample?
A4: Proper column preparation is non-negotiable for a successful separation. The "slurry packing" method is generally most reliable.
Experimental Workflow: Purification
Caption: Standard workflow for column chromatography purification.
Detailed Experimental Protocol
Protocol 1: Column Chromatography of this compound
This protocol assumes a 1-gram scale purification based on a TLC analysis that determined an optimal mobile phase of 20% Ethyl Acetate in Hexanes.
-
Column Preparation (Slurry Packing):
-
Select a glass column of appropriate size (e.g., 40 mm diameter for a 1g sample).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a ~1 cm layer of sand.[11]
-
In a beaker, prepare a slurry of silica gel (approx. 40 g) in the mobile phase (20% EtOAc/Hexanes).
-
With the stopcock open and a flask below to collect the solvent, pour the slurry into the column. Use additional mobile phase to rinse all silica into the column.
-
Gently tap the side of the column to help the silica settle into a uniform bed. Allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Carefully add a thin (~1 cm) layer of sand on top of the silica bed to prevent disruption during solvent addition.[5]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound (~1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add ~5-10 g of silica gel to this solution and mix to form a slurry.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.[5]
-
Drain the solvent in the packed column down to the level of the top sand layer.
-
Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.
-
Gently add another thin layer of sand on top of the sample layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column without disturbing the sand layer.
-
Using gentle air pressure (flash chromatography), begin to push the solvent through the column at a steady rate.
-
Collect the eluent in sequentially numbered test tubes or flasks (fractions).
-
Monitor the progress of the separation by periodically analyzing the collected fractions using TLC. Spot the crude material, the current fraction, and the previous fraction on the same plate for comparison.
-
-
Isolation:
-
Once the TLC analysis shows which fractions contain the pure product, combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
MicroSolv Technology Corporation. Liquid Chromatography Problem Solving and Troubleshooting. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2785178, this compound. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 232045, Diethyl 2-(4-Methoxybenzyl)malonate. Available from: [Link]
-
Sarpong Group, University of California, Berkeley. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
MOLBASE. diethyl malonate|95002-44-1. Available from: [Link]
-
The Chronicle of Higher Education. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013-01-31). Available from: [Link]
-
MicroSolv Technology Corporation. Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025-11-30). Available from: [Link]
-
Biotage. Determining solvent strength in flash column chromatography. (2023-02-10). Available from: [Link]
-
Reddit. TLC optimization for flash chromatography help. (2023-02-01). Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
SIELC Technologies. Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column. Available from: [Link]
-
Biotage. Using TLC to Scout Flash Chromatography Solvents. (2023-01-19). Available from: [Link]
-
Quora. What is the preparation of diethyl malonate?. (2020-02-14). Available from: [Link]
-
AWS. Supporting Information. Available from: [Link]
-
Supporting Information. Available from: [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024-05-10). Available from: [Link]
-
Wikipedia. Diethyl malonate. Available from: [Link]
-
YouTube. Diethyl Malonate : Synthesis via Fischer Esterification. (2023-02-06). Available from: [Link]
-
MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available from: [Link]
-
ResearchGate. Thin Layer Chromatography. Available from: [Link]
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19). Available from: [Link]
-
NIST. Diethyl malonate - the NIST WebBook. Available from: [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available from: [Link]
-
ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. (2026-01-08). Available from: [Link]
-
National Institutes of Health. Malonates in Cyclocondensation Reactions. Available from: [Link]
-
The Royal Society of Chemistry. General Procedures. Available from: [Link]
-
SciSpace. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Available from: [Link]
-
Chemistry Notes. Malonic ester synthesis, mechanism and application. (2022-01-31). Available from: [Link]
-
Wikipedia. Malonic ester synthesis. Available from: [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. chemtips.wordpress.com [chemtips.wordpress.com]
- 3. Chromatography [chem.rochester.edu]
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- 5. chemistryviews.org [chemistryviews.org]
- 6. This compound | C14H18O5 | CID 2785178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. biotage.com [biotage.com]
- 9. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1 | Benchchem [benchchem.com]
- 10. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 11. orgsyn.org [orgsyn.org]
Removal of unreacted starting materials from Diethyl 2-(4-methoxyphenyl)malonate
Welcome to the technical support guide for the purification of Diethyl 2-(4-methoxyphenyl)malonate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block.[1] The following sections provide in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions to ensure you achieve the desired purity for your downstream applications.
I. Troubleshooting Common Impurities
This section addresses the most frequently encountered issues during the purification of this compound, providing direct solutions to specific experimental challenges.
Q1: My final product is contaminated with unreacted diethyl malonate. How can I effectively remove it?
A1: The presence of residual diethyl malonate is a common issue. Its removal is critical and can be achieved by exploiting the difference in acidity between your product and the starting material. Diethyl malonate possesses two acidic α-hydrogens, making it significantly more acidic than the mono-substituted this compound.
Root Cause Analysis:
-
Incomplete Reaction: The primary cause is an incomplete alkylation reaction. This can be due to insufficient base, a less reactive electrophile, or suboptimal reaction conditions (temperature, time).
-
Ineffective Work-up: Standard aqueous washes may not be sufficient to remove all the unreacted diethyl malonate, especially if it is present in significant quantities.
Recommended Solution: Alkaline Wash
A dilute alkaline wash is the most effective method to remove unreacted diethyl malonate.[2] The base will deprotonate the more acidic diethyl malonate, forming a water-soluble salt that partitions into the aqueous phase.
Step-by-Step Protocol:
-
Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 5-10% aqueous solution of sodium carbonate or a 1-2 M solution of sodium hydroxide.[2]
-
Separate the aqueous layer.
-
Repeat the alkaline wash if necessary (monitor by TLC).
-
Wash the organic layer with brine to remove any remaining aqueous base.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Q2: I'm observing a significant amount of unreacted 4-bromoanisole (or other 4-substituted aryl halide) in my product. What is the best purification strategy?
A2: Residual 4-bromoanisole indicates an incomplete reaction. Due to its non-polar nature, it can often co-elute with the desired product in chromatography if not handled correctly.
Root Cause Analysis:
-
Poor Reactivity of Electrophile: The aryl halide may be insufficiently reactive under the chosen reaction conditions.
-
Steric Hindrance: Steric bulk around the reaction center can impede the S(_N)2 reaction.
Recommended Solutions:
-
Vacuum Distillation: This is a highly effective method if there is a sufficient difference in boiling points between your product and the unreacted aryl halide.
-
Flash Column Chromatography: This is the preferred method for removing non-polar impurities like 4-bromoanisole.
Q3: My reaction has produced a significant amount of a dialkylated side product. How can I separate this from my desired mono-alkylated product?
A3: The formation of a dialkylated species, Diethyl 2,2-bis(4-methoxyphenyl)malonate, is a common side reaction in malonic ester synthesis.[3]
Root Cause Analysis:
-
Excess Alkylating Agent: Using more than one equivalent of the alkylating agent will favor dialkylation.
-
Strongly Basic Conditions: The mono-alkylated product can be deprotonated by a strong base, leading to a second alkylation.
Recommended Solution: Flash Column Chromatography
Flash column chromatography is the most reliable method for separating the mono- and dialkylated products. The dialkylated product is typically less polar than the mono-alkylated product and will elute first.
II. Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques for this compound.
Protocol 1: Vacuum Distillation
This method is ideal for separating compounds with significantly different boiling points.
Physical Properties for Consideration:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl Malonate | 160.17[4] | 199[5][6] |
| 4-Bromoanisole | 187.03[7] | 223[8][9] |
| This compound | 266.29[10] | Higher than starting materials |
Step-by-Step Methodology:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the crude product in the distillation flask with a magnetic stir bar.
-
Slowly apply vacuum and begin heating the distillation flask.
-
Collect the lower-boiling impurities (unreacted diethyl malonate and 4-bromoanisole) as the first fraction.
-
Increase the temperature to distill the pure this compound.
Protocol 2: Flash Column Chromatography
This technique is highly effective for separating compounds with different polarities.[11][12]
Workflow for Flash Column Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Step-by-Step Methodology:
-
Select a Solvent System: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and determine the optimal ratio using Thin Layer Chromatography (TLC). The desired product should have an Rf value between 0.2 and 0.4.
-
Pack the Column: Prepare a slurry of silica gel in the chosen eluent and carefully pack the chromatography column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel bed.
-
Elute the Column: Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
If the product is a solid at room temperature or can be induced to crystallize, recrystallization is an excellent method for achieving high purity.
Logical Flow for Recrystallization:
Caption: The process of purification by recrystallization.
Step-by-Step Methodology:
-
Choose a Suitable Solvent: The ideal solvent will dissolve the compound when hot but not when cold. Common solvents for recrystallization of malonic esters include ethanol, isopropanol, or mixtures of hexane and ethyl acetate.
-
Dissolve the Crude Product: Heat the chosen solvent to boiling and add it to the crude product until it just dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolate the Crystals: Collect the crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of the purification?
A1: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are the most common methods.
-
TLC: A quick and easy way to qualitatively assess the purity of fractions from column chromatography or to check the progress of a reaction.
-
GC: Provides a quantitative measure of purity and can be used to determine the percentage of starting materials and side products in the final product.
Q2: What are the expected physical properties of pure this compound?
A2: Pure this compound is typically a colorless to pale yellow liquid.[13] Its molecular formula is C₁₄H₁₈O₅ and its molecular weight is 266.29 g/mol .[10]
Q3: How should I store the purified product?
A3: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent hydrolysis of the ester groups.
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the purity and structure of my product?
A4: Absolutely. ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and assessing its purity. The spectra will show characteristic peaks for the aromatic protons, the methoxy group, the ethyl ester groups, and the methine proton.
References
-
4-Bromoanisole (C7H7OBr) properties. (n.d.). Retrieved January 21, 2026, from [Link]
-
Diethyl Malonate | C7H12O4 | CID 7761 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Diethyl malonate - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
4-Bromoanisole | C7H7BrO | CID 7730 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
4-Bromoanisole | CAS#:104-92-7 | Chemsrc. (n.d.). Retrieved January 21, 2026, from [Link]
-
4-Bromoanisole - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]
-
This compound | C14H18O5 | CID 2785178 - PubChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Supporting Information - General Information. (n.d.). Retrieved January 21, 2026, from [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (n.d.). Retrieved January 21, 2026, from [Link]
Sources
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- 5. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 6. Diethyl malonate | 105-53-3 [chemicalbook.com]
- 7. 4-Bromoanisole | C7H7BrO | CID 7730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromoanisole | 104-92-7 [chemicalbook.com]
- 9. webqc.org [webqc.org]
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- 11. rsc.org [rsc.org]
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- 13. This compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Optimizing Knoevenagel Condensation with Diethyl 2-(4-methoxyphenyl)malonate
Welcome to the technical support center for the Knoevenagel condensation, with a specialized focus on reactions involving Diethyl 2-(4-methoxyphenyl)malonate. This resource is designed for researchers, chemists, and professionals in drug development who are looking to optimize this crucial carbon-carbon bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of your experiments and achieve high yields and purity.
Understanding the Reaction: The Role of the 4-Methoxyphenyl Group
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound, in this case, this compound, to a carbonyl group of an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product.[1] The 4-methoxyphenyl substituent on the malonate ester introduces specific electronic effects that can influence the reaction. The methoxy group is electron-donating, which can slightly decrease the acidity of the α-proton compared to unsubstituted diethyl phenylmalonate. This can have implications for the choice of base and reaction conditions required for efficient deprotonation and subsequent condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Knoevenagel condensation with this compound?
A1: The reaction proceeds through a series of equilibrium steps:
-
Deprotonation: A weak base removes the acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Aldol Addition: This attack forms an alkoxide intermediate.
-
Protonation: The alkoxide is protonated, typically by the conjugate acid of the base, to form a β-hydroxy malonate intermediate.
-
Dehydration: The β-hydroxy intermediate is then dehydrated (loses a molecule of water) under the reaction conditions to form the final α,β-unsaturated product.[2]
Caption: Generalized mechanism of the Knoevenagel condensation.
Q2: What are the most common catalysts for this reaction, and how do I choose the right one?
A2: The choice of catalyst is critical for the success of the Knoevenagel condensation. Weak bases are generally preferred to avoid self-condensation of the aldehyde or ketone starting material.[3] For this compound, several types of catalysts can be effective:
-
Secondary Amines: Piperidine is a classic and highly effective catalyst, often used in solvents like ethanol or toluene.[3][4]
-
Amino Acids: L-proline and glycine have been shown to be effective, particularly in "greener" solvent systems. A combination of L-proline in a solvent like triethanolamine has been reported to be efficient at room temperature for similar reactions.[5]
-
Ammonium Salts: Ammonium acetate is another mild and effective catalyst.[6]
-
Lewis Acids: In some cases, Lewis acids can catalyze the condensation.[7]
The optimal catalyst often depends on the reactivity of the carbonyl compound and the desired reaction conditions (temperature, solvent). For electron-rich aldehydes, a slightly stronger base or higher temperatures might be necessary.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility and reaction rate.
-
Protic Solvents: Ethanol and methanol are common choices and are particularly effective when using amine catalysts.[5]
-
Aprotic Polar Solvents: DMSO and DMF can also be used and may lead to faster reaction rates.[2][8]
-
Non-polar Solvents: Toluene is often used, especially when water removal via a Dean-Stark trap is desired to drive the reaction to completion.
-
Solvent-Free Conditions: In some cases, running the reaction neat (without a solvent) can be a very efficient and environmentally friendly option, often with microwave irradiation.[6]
Q4: My reaction is giving a low yield. What are the common causes and how can I troubleshoot it?
A4: Low yields in Knoevenagel condensations can arise from several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting flowchart for low yields.
Experimental Protocols
Below are representative protocols for the Knoevenagel condensation of this compound with an aromatic aldehyde.
Protocol 1: Classic Piperidine Catalysis in Ethanol
This protocol is a standard method that is often a good starting point for optimization.
-
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (1.0 equiv)
-
Piperidine (0.1 equiv)
-
Ethanol (anhydrous)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the aromatic aldehyde.
-
Add anhydrous ethanol to dissolve the reactants (a concentration of 0.5-1.0 M is a good starting point).
-
Add piperidine to the solution with stirring.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the ethanol under reduced pressure and purify the crude product by recrystallization or column chromatography.[3]
-
Protocol 2: Glycine-Catalyzed Synthesis of Ethyl p-Methoxycinnamate Derivative
This protocol is adapted from a patented procedure for a similar transformation and represents a milder, potentially more environmentally friendly approach.[9]
-
Materials:
-
Diethyl malonate (1.0 equiv, as a precursor)
-
Potassium hydroxide (1.0 equiv)
-
Glacial acetic acid (1.0 equiv)
-
4-Methoxybenzaldehyde (anisaldehyde) (0.8 equiv)
-
Glycine (0.2 equiv)
-
Ethanol (anhydrous)
-
-
Procedure:
-
Step A: In situ generation of monoethyl malonate
-
In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol.
-
Under stirring, add potassium hydroxide and stir at room temperature for 3 hours.
-
Add glacial acetic acid and stir for another hour at room temperature.
-
-
Step B: Knoevenagel Condensation
-
To the solution from Step A, add 4-methoxybenzaldehyde and glycine.
-
Heat the mixture to reflux (approximately 90-100°C) for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction and remove the majority of the ethanol under reduced pressure.
-
Add distilled water to the residue and stir.
-
Isolate the crude product by filtration or extraction and purify by recrystallization from ethanol.
-
-
Data Presentation: Catalyst and Solvent System Comparison (Illustrative)
The following table provides a hypothetical comparison of different reaction conditions for the condensation of this compound with 4-chlorobenzaldehyde, based on general principles of Knoevenagel condensations. This serves as a guide for optimization.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Piperidine (10) | Ethanol | Reflux | 6 | 85 | Standard conditions, product may precipitate on cooling. |
| L-Proline (20) | Triethanolamine | 25 | 12 | 78 | Room temperature reaction, "green" solvent.[5] |
| Glycine (20) | Ethanol | Reflux | 8 | 82 | Milder amino acid catalyst.[9] |
| NH₄OAc (15) | Toluene | Reflux (Dean-Stark) | 5 | 90 | Azeotropic removal of water drives the reaction to completion. |
| None | None (Microwave) | 120 | 0.25 | 92 | Solvent-free, rapid reaction under microwave irradiation.[6] |
References
Sources
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicreactions.org [organicreactions.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. CN101774918A - Preparation method of cinnamate derivates - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of Diethyl 2-(4-methoxyphenyl)malonate
Welcome to the technical support center for the scalable synthesis of Diethyl 2-(4-methoxyphenyl)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to this important synthetic process.
Introduction
This compound is a key building block in the synthesis of various pharmaceuticals and biologically active compounds.[1] Its preparation, typically via the alkylation of diethyl malonate, is a foundational reaction in organic synthesis. However, scaling this process from the benchtop to larger quantities presents unique challenges that require careful consideration of reaction conditions, reagent selection, and potential side reactions. This guide offers practical, experience-driven advice to help you navigate these challenges and achieve a robust, efficient, and scalable synthesis.
Core Synthesis Pathway: Alkylation of Diethyl Malonate
The primary route to this compound involves the C-alkylation of diethyl malonate with a 4-methoxybenzyl halide (e.g., chloride or bromide).[2] This reaction proceeds through the formation of a resonance-stabilized enolate from diethyl malonate, which then acts as a nucleophile, attacking the electrophilic carbon of the 4-methoxybenzyl halide in an SN2 reaction.[2]
Reaction Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Issue 1: Low Yield of the Desired Mono-alkylated Product
Question: My reaction is resulting in a low yield of this compound, and I'm observing significant amounts of starting material and a higher molecular weight byproduct. What's happening and how can I fix it?
Answer:
This is a classic challenge in malonic ester synthesis. The primary culprits are often incomplete reaction and the formation of a dialkylated side product.[3][4][5] The mono-alkylated product still has an acidic proton that can be removed by the base, leading to a second alkylation.[2][3]
Causality & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Dialkylation | The mono-alkylated product's remaining acidic proton is deprotonated, and the resulting enolate reacts with another equivalent of the 4-methoxybenzyl halide.[3][4][5] | 1. Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can favor mono-alkylation.[3]2. Slow Addition: Add the 4-methoxybenzyl halide slowly to the reaction mixture. This allows the alkyl halide to react with the more abundant diethyl malonate enolate before it can react with the enolate of the mono-alkylated product.[3] |
| Incomplete Reaction | The base may not be strong enough to fully deprotonate the diethyl malonate, or the reaction time/temperature may be insufficient. | 1. Base Selection: Ensure your base is appropriate. Sodium ethoxide (NaOEt) is a common choice, but for scalability, consider alternatives like sodium hydride (NaH) in an inert solvent like THF or DMF to avoid transesterification.[6][7]2. Monitor the Reaction: Use TLC or GC to monitor the consumption of the starting material before quenching the reaction. |
| Base Decomposition | If using sodium ethoxide, ensure it is freshly prepared or properly stored, as it can decompose upon exposure to moisture. | Prepare sodium ethoxide in situ by reacting sodium metal with anhydrous ethanol for best results.[3] |
Issue 2: Formation of an Alkene Byproduct
Question: I've isolated a significant amount of 4-vinylanisole. What is causing this and how can I prevent it?
Answer:
The formation of an alkene from your alkyl halide is indicative of a competing E2 elimination reaction.[3][4] The basic conditions required for deprotonating diethyl malonate can also promote the elimination of H-X from the 4-methoxybenzyl halide.
Causality & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Strong/Hindered Base | A strong or sterically hindered base can favor elimination over substitution. | 1. Base Choice: While a strong base is needed, a less hindered one like sodium ethoxide is generally preferred over bulkier bases like potassium tert-butoxide for primary halides.[3]2. Milder Conditions with PTC: Consider using a milder base like potassium carbonate in conjunction with a phase-transfer catalyst (PTC).[8][9][10] |
| High Reaction Temperature | Higher temperatures can favor elimination pathways. | 1. Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Refluxing ethanol is common, but optimization may be necessary.[3] |
Issue 3: Product Hydrolysis or Transesterification
Question: My final product is contaminated with a carboxylic acid or a mixed ester. What is the source of this contamination?
Answer:
These side products arise from the reaction of the ester functional groups with water or a different alcohol, respectively.
Causality & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | The presence of water during the reaction or workup, especially under basic or acidic conditions, can hydrolyze the ester groups to carboxylic acids.[3] | 1. Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic reagents in an inert atmosphere.[3]2. Careful Workup: Neutralize the reaction mixture carefully during workup to avoid prolonged exposure to strong acid or base. |
| Transesterification | Using an alkoxide base that does not match the alkyl group of the ester (e.g., sodium methoxide with diethyl malonate) will lead to a mixture of esters.[3][4][5] | 1. Matched Base and Ester: Always use a base with the same alkoxide as the ester (e.g., sodium ethoxide with diethyl malonate).[3][5] |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a phase-transfer catalyst (PTC) for this synthesis on a larger scale?
A1: For scalable synthesis, phase-transfer catalysis offers several advantages over the traditional sodium ethoxide method:
-
Milder Reaction Conditions: PTC allows the use of milder and less hazardous bases like potassium carbonate.[8][9][10]
-
Simplified Workup: It avoids the need for strictly anhydrous conditions and the handling of metallic sodium.[9][10]
-
Improved Safety: Eliminates the use of flammable sodium metal and large quantities of anhydrous ethanol.
-
Potentially Higher Yields: By facilitating the reaction between two immiscible phases, PTC can lead to improved reaction rates and yields.[9]
A typical PTC system for this reaction would involve a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6) to transport the malonate enolate into the organic phase where it reacts with the 4-methoxybenzyl halide.[9][11]
PTC Workflow Diagram
Caption: Phase-Transfer Catalysis (PTC) workflow for malonate alkylation.
Q2: How do I effectively purify this compound on a large scale?
A2: While laboratory-scale purifications often rely on column chromatography, this is often impractical for large quantities. For scalable purification, consider the following:
-
Distillation: If the product and byproducts have sufficiently different boiling points, vacuum distillation can be an effective method.
-
Crystallization: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, this is an excellent method for achieving high purity on a large scale.
-
Liquid-Liquid Extraction: A carefully designed series of extractions during the workup can remove many impurities. For example, washing the organic layer with a dilute base can remove unreacted diethyl malonate.
Q3: Can this synthesis be adapted for continuous flow processing?
A3: Yes, the principles of continuous flow chemistry are well-suited to this type of reaction and can offer significant advantages in terms of safety, scalability, and control.[2] In a flow setup, reactants would be pumped and mixed in a reactor coil, allowing for precise control over temperature, pressure, and residence time. This can help to minimize the formation of dialkylated byproducts by ensuring the rapid consumption of the mono-alkylated intermediate. The generation and use of the reactive enolate intermediate can also be handled more safely in a continuous flow system.[2]
Experimental Protocols
Protocol 1: Classical Synthesis using Sodium Ethoxide
-
Base Formation: In a dry, inert atmosphere, carefully add sodium metal (1 equivalent) in small portions to anhydrous ethanol (sufficient to dissolve the sodium and subsequent reagents) and stir until all the sodium has reacted to form sodium ethoxide.[3]
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature. Stir for 30-60 minutes to ensure complete formation of the enolate.[3]
-
Alkylation: Add 4-methoxybenzyl chloride (1 equivalent) dropwise to the stirred solution. The reaction may be exothermic; maintain the temperature as needed. After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.[3]
-
Workup: Cool the reaction mixture, and carefully quench with water. Remove the ethanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
-
Reaction Setup: To a flask equipped with a mechanical stirrer and reflux condenser, add diethyl malonate (1 equivalent), 4-methoxybenzyl chloride (1 equivalent), powdered anhydrous potassium carbonate (2-3 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05-0.1 equivalents). Add a suitable solvent such as toluene or acetonitrile.[9]
-
Reaction: With vigorous stirring, heat the mixture to reflux. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent and wash with water to remove any remaining salts and catalyst. Dry the organic layer and concentrate to give the crude product, which can then be purified as needed.
References
-
PTC Organics, Inc. (n.d.). PTC C-Alkylation of Malonate. Retrieved from [Link]
-
Scribd. (n.d.). Exp't 13: Phase-Transfer-Catalyzed Alkylation of Diethyl Malonate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents.
-
TutorChase. (n.d.). Provide an example of the ester and acid in the Malonic ester synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2a-h from 1a-h using diethyl malonate. Retrieved from [Link]
-
PharmaXChange.info. (2011, February 6). Malonic Ester Synthesis - Alkylation of Enolates. Retrieved from [Link]
-
Chemistry Notes. (2022, January 31). Malonic ester synthesis, mechanism and application. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
SciSpace. (n.d.). Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring. Retrieved from [Link]
- Google Patents. (n.d.). CN1237571A - Preparation method of diethyl malonate.
-
ResearchGate. (n.d.). Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions. Retrieved from [Link]
-
National Institutes of Health. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
Patsnap. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthetic Strategies. Retrieved from [Link]
-
PubChem. (n.d.). Diethyl 2-(4-Methoxybenzyl)malonate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]
-
ResearchGate. (2026, January 8). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. Retrieved from [Link]
-
Chad's Prep. (n.d.). 21.7 The Malonic Ester Synthesis and the Acetoacetic Ester Synthesis. Retrieved from [Link]
-
YouTube. (2022, March 31). Synthesis of Diethyl malonate (Malonic ester). Retrieved from [Link]
-
Pearson+. (n.d.). Draw the products of the following reactions: e. diethyl malonate.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of diethyl malonate. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010, January 25). Preparation of Diethyl Malonate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2020, July 28). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis of diethyl malonate in situ. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, April 7). 8.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 10.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 5). Synthesis of diethyl diethylmalonate. Retrieved from [Link]
- Google Patents. (n.d.). CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate.
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Technical Support Center: Diethyl 2-(4-methoxyphenyl)malonate
Welcome to the comprehensive technical support guide for Diethyl 2-(4-methoxyphenyl)malonate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth information on the stability, storage, and troubleshooting of this versatile synthetic building block. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your results.
Section 1: Stability and Storage - The Foundation of Reliable Results
The long-term stability of this compound is crucial for its effective use in synthesis.[1] Proper storage is the first line of defense against degradation.
Key Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Ambient temperature (20 to 22 °C) is generally acceptable.[2] | Minimizes the rate of potential degradation reactions, such as hydrolysis and decomposition. |
| Atmosphere | Store in a tightly sealed container,[2] preferably under an inert atmosphere (e.g., nitrogen or argon). | Protects the compound from atmospheric moisture, which can lead to hydrolysis of the ester groups. |
| Light | Protect from light. | While not explicitly stated for this specific compound, aromatic compounds can be sensitive to photodegradation. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | These substances can catalyze the hydrolysis of the ester functional groups. |
Shelf Life:
Visual Signs of Degradation:
While the pure compound is a colorless to pale yellow liquid or oil,[2] degradation may manifest through:
-
Color Change: A significant darkening or change in color can indicate decomposition.
-
Precipitation: The formation of solid material could indicate the presence of insoluble degradation products, such as the corresponding carboxylic acid.
-
Odor Change: While subjective, any deviation from the expected faint odor could be a sign of chemical change.
Section 2: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses common problems encountered during the storage, handling, and use of this compound in a question-and-answer format.
FAQs: Storage and Handling
Q1: I received a shipment of this compound, and it has a slight yellow tint. Is it still usable?
A1: A pale yellow color is generally acceptable and is often how the product is supplied.[2] However, a pronounced or dark yellow to brown color may indicate degradation. If you have concerns, it is best to verify the purity using an analytical technique like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) before use.
Q2: My laboratory has high humidity. What are the best practices for storing this compound?
A2: In a high-humidity environment, it is critical to minimize exposure to moisture. Always use a tightly sealed container. For long-term storage, consider placing the primary container inside a desiccator with a suitable drying agent. When dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of dry nitrogen) and allow the container to return to room temperature before opening to prevent condensation.
Q3: Can I store this compound in a standard laboratory refrigerator?
A3: While cool storage is recommended, refrigeration is generally not necessary unless specified by the supplier. If you do choose to refrigerate, ensure the container is tightly sealed to prevent condensation from forming inside when it is removed and brought to room temperature.
FAQs: In-Experiment Troubleshooting
Q1: I am having trouble achieving complete alkylation of this compound in a malonic ester synthesis. What could be the issue?
A1: Incomplete alkylation in a malonic ester synthesis can stem from several factors:
-
Base Selection and Stoichiometry: Ensure you are using a suitable base, such as sodium ethoxide, to fully deprotonate the malonate.[6] Using a base with a cation that can chelate to the enolate can sometimes hinder reactivity. Also, ensure you are using at least one full equivalent of the base.
-
Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) or GC to determine the optimal reaction time and temperature.
-
Alkyl Halide Reactivity: The reactivity of the alkyl halide is crucial. Primary alkyl halides are ideal for this SN2 reaction.[7] Secondary halides react more slowly and may lead to competing elimination reactions, while tertiary halides are generally unsuitable.[7]
-
Moisture: Traces of water can quench the enolate, preventing alkylation. Ensure all your reagents and solvents are anhydrous.
Q2: My malonic ester synthesis is producing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?
A2: The formation of a dialkylated product is a common side reaction.[7] To favor mono-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the malonate to the alkylating agent. A slight excess of the malonate can also help.[7]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This ensures that the alkyl halide has a higher probability of reacting with the enolate of the starting malonate rather than the enolate of the mono-alkylated product.[7]
-
Purification: Careful column chromatography is often required to separate the mono- and dialkylated products due to their similar polarities.[7]
Q3: I am observing an unexpected peak in my NMR spectrum after my reaction. What are the likely impurities?
A3: The nature of the impurity will depend on the reaction conditions. However, some common impurities to consider are:
-
Unreacted Starting Material: this compound.
-
Hydrolysis Products: If water is present, you may see signals corresponding to 4-methoxyphenylacetic acid[3] or its ethyl ester.[8]
-
Transesterification Products: If an alcohol other than ethanol is present with a corresponding alkoxide base, you may see mixed esters.
-
Solvent Residues: Common laboratory solvents can appear as impurities.[9][10]
Below is a table of expected 1H NMR chemical shifts for the parent compound and potential impurities in CDCl3.
| Compound | Key 1H NMR Signals (CDCl3, ppm) |
| This compound | Aromatic protons (~6.8-7.2 ppm), Methine proton, Methoxy protons (~3.8 ppm), Ethyl ester protons (quartet and triplet) |
| 4-Methoxyphenylacetic acid | Aromatic protons (~6.8-7.2 ppm), Methoxy protons (~3.8 ppm), Methylene protons (~3.6 ppm), Carboxylic acid proton (broad singlet)[11] |
| Ethyl 4-methoxyphenylacetate | Aromatic protons (~6.8-7.2 ppm), Methoxy protons (~3.8 ppm), Methylene protons (~3.5 ppm), Ethyl ester protons (quartet and triplet) |
| Diethyl Carbonate | Quartet (~4.19 ppm), Triplet (~1.31 ppm)[12] |
Section 3: Quality Control and Analytical Protocols
Maintaining the purity of this compound is essential for reproducible research. This section outlines key analytical methods for quality control.
Purity Assessment
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for assessing the purity of this compound.
Protocol: Stability-Indicating HPLC Method (Conceptual)
A stability-indicating method is designed to separate the intact drug from its degradation products. While a specific validated method for this compound is not publicly available, a general approach for aromatic malonic esters can be adapted.
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility), is typically effective for separating compounds of varying polarity.[1][5]
-
Detection: UV detection at a wavelength where the aromatic ring has strong absorbance (e.g., ~254 nm) is suitable.
-
Forced Degradation: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[13][14] The method should be able to resolve the main peak from any degradant peaks that are formed.
Diagram: Potential Degradation Pathway
The primary degradation pathway for this compound under hydrolytic conditions is the cleavage of the ester bonds.
Caption: Hydrolytic degradation and subsequent decarboxylation of this compound.
Section 4: Solubility Data
The solubility of this compound in various organic solvents is a critical parameter for its use in different reaction systems.
| Solvent | Miscibility/Solubility |
| Water | Insoluble/Slightly Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
| Diethyl Ether | Soluble |
| Tetrahydrofuran (THF) | Soluble |
| Toluene | Soluble |
| Dichloromethane | Soluble |
| Ethyl Acetate | Soluble |
| Hexane | Likely Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
Note: This table is based on the general solubility of similar organic esters and should be experimentally verified for specific applications.
References
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PubChem. Ethyl 4-methoxyphenylacetate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. Diethyl malonate. [Link]
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Organic Chemistry Tutor. Malonic Ester Synthesis. [Link]
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SIELC Technologies. Separation of Malonic acid, furfurylidene-, diethyl ester on Newcrom R1 HPLC column. [Link]
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Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to t. [Link]
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The Malonic Ester Synthesis. [Link]
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The Royal Society of Chemistry. Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]
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Organic Chemistry Tutor. Malonic Ester Synthetic Strategies. [Link]
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ResearchGate. Forced degradation studies. [Link]
-
MedCrave online. Forced Degradation Studies. [Link]
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Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
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Reddit. Diethyl Malonate di-alkylation (help please!). [Link]
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CORE. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
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Review on development of forced degradation studies and its approaches on stability indicating method. [Link]
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Supporting Information. [Link]
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Supporting Information for Zinc-Catalyzed Desymmetric Hydrosilylation of Monosubstituted Malonic Esters. [Link]
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SIELC Technologies. Separation of Dimethyl malonate on Newcrom R1 HPLC column. [Link]
-
PubChem. This compound. [Link]
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Organic Syntheses Procedure. Malonic acid, bis(hydroxymethyl)-, diethyl ester. [Link]
-
PubChem. Diethyl 2-(4-Methoxybenzyl)malonate. [Link]
-
ResearchGate. Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link]
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PMC. Malonates in Cyclocondensation Reactions. [Link]
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Chemistry LibreTexts. 22.8: Alkylation of Enolate Ions. [Link]
-
Taylor & Francis. Diethyl malonate – Knowledge and References. [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. [Link]
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Wikipedia. Diethyl malonate. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column. [Link]
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Chemistry LibreTexts. 8.7: Alkylation of Enolate Ions. [Link]
-
NIST WebBook. Diethyl malonate. [Link]
-
Organic Syntheses Procedure. diethyl methylenemalonate. [Link]
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Validation & Comparative
A Comparative Guide for Synthetic Chemists: Diethyl vs. Dimethyl 2-(4-Methoxyphenyl)malonate
In the nuanced field of organic synthesis, the selection of a starting material can profoundly influence the trajectory of a synthetic route, impacting reaction efficiency, yield, and downstream processing. The 2-(4-methoxyphenyl)malonate scaffold is a cornerstone for building complex molecular architectures, particularly in pharmaceutical and materials science. This guide offers an in-depth comparison of two of its most common variants: diethyl 2-(4-methoxyphenyl)malonate and dimethyl 2-(4-methoxyphenyl)malonate. We will delve into their synthesis, physical properties, and reactivity profiles, supported by experimental data, to empower researchers in making informed decisions for their specific applications.
At a Glance: Key Physicochemical Properties
The choice between the diethyl and dimethyl ester of 2-(4-methoxyphenyl)malonate often begins with a consideration of their fundamental physical properties. These characteristics can affect solvent selection, reaction temperature, and purification strategies.
| Property | This compound | Dimethyl 2-(4-methoxyphenyl)malonate |
| Molecular Formula | C₁₄H₁₈O₅[1] | C₁₂H₁₄O₅[2] |
| Molecular Weight | 266.29 g/mol [1] | 238.24 g/mol [2] |
| Boiling Point | Higher (implied by higher MW) | Lower (implied by lower MW) |
| Density | Data not readily available | Data not readily available |
| Solubility | Generally soluble in common organic solvents like ethanol, ether, and DMSO.[3] | Generally soluble in alcohol and ether; slightly soluble in water.[3][4] |
The most salient difference lies in the steric bulk and molecular weight imparted by the ethyl versus methyl groups. The higher molecular weight of the diethyl ester generally corresponds to a higher boiling point, which can be advantageous when working with high-boiling solvents or when vacuum distillation is employed for purification. Conversely, the lower molecular weight of the dimethyl ester can be beneficial for achieving higher molar concentrations in solution.
Synthesis of the Malonate Precursors
Both esters are typically synthesized via the alkylation of the corresponding dialkyl malonate with a 4-methoxybenzyl halide, such as 4-methoxybenzyl chloride.[5] This is a classic example of a malonic ester synthesis, which proceeds through a nucleophilic substitution (SN2) mechanism.[5]
The general synthetic pathway involves the deprotonation of the acidic α-hydrogen of the dialkyl malonate using a suitable base, like sodium ethoxide for diethyl malonate or sodium methoxide for dimethyl malonate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the 4-methoxybenzyl halide to form the desired product.
Caption: General workflow for the synthesis of target malonates.
An important consideration in this synthesis is the choice of base and solvent. To avoid transesterification, the alkoxide base should match the alkyl group of the ester (e.g., sodium ethoxide for diethyl malonate).
Comparative Reactivity: A Tale of Two Esters
The utility of these malonates lies in the reactivity of their active methylene group, which is flanked by two electron-withdrawing ester functionalities. This makes the α-proton acidic (pKa ≈ 13) and readily removable to form a nucleophilic enolate.[3] This enolate is the key intermediate in a variety of carbon-carbon bond-forming reactions.
Steric Effects in Alkylation and Condensation Reactions
The primary differentiator in the reactivity of the diethyl and dimethyl esters is the steric hindrance imposed by the alkyl groups.[3] The ethyl groups of this compound are bulkier than the methyl groups of its dimethyl counterpart.[6]
Alkylation Reactions: In reactions where the malonate enolate attacks a sterically hindered electrophile, the less encumbered dimethyl ester may exhibit faster reaction rates and higher yields.[3] While both are highly effective for alkylation with primary alkyl halides, the difference can become more pronounced with secondary or more complex alkylating agents.[3]
Knoevenagel Condensation: This reaction involves the condensation of the active methylene compound with an aldehyde or ketone.[7][8] The product is often an α,β-unsaturated compound. The smaller steric profile of the dimethyl ester can facilitate the nucleophilic attack of the malonate enolate on the carbonyl carbon of the aldehyde or ketone, potentially leading to slightly higher yields under similar conditions.[3]
Caption: Steric influence on reactivity.
Hydrolysis and Decarboxylation
Subsequent to alkylation or condensation reactions, the malonic ester is often hydrolyzed to the corresponding dicarboxylic acid, which is then decarboxylated upon heating to yield a substituted carboxylic acid.[5]
Hydrolysis: The ester groups can be hydrolyzed under either acidic or basic conditions. While there is a general trend that methyl esters may hydrolyze slightly faster than ethyl esters due to reduced steric hindrance around the carbonyl carbon, the electronic effects are often more dominant. For practical purposes in many synthetic protocols, the conditions for hydrolysis of both esters are quite similar.[9]
Decarboxylation: The resulting 2-(4-methoxyphenyl)malonic acid is a β-dicarboxylic acid, which is thermally unstable and readily loses one molecule of carbon dioxide upon heating to afford 4-methoxyphenylacetic acid.[5][10] The nature of the original ester group (ethyl or methyl) has no direct impact on this final step, as it has already been removed during hydrolysis.
A milder alternative for the removal of one of the ester groups is the Krapcho decarboxylation, which is particularly useful for substrates sensitive to harsh acidic or basic conditions.[11] This reaction is typically carried out in a dipolar aprotic solvent like DMSO with a salt and a small amount of water at elevated temperatures.[11]
Experimental Data and Protocols
Representative Protocol: Knoevenagel Condensation with 4-Methoxybenzaldehyde
This protocol describes the condensation of the malonate ester with an aromatic aldehyde, a common application for these reagents.
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) and either diethyl or dimethyl 2-(4-methoxyphenyl)malonate (1.1 eq) in a suitable solvent such as ethanol or DMSO, add a catalytic amount of a weak base like piperidine or an amino acid like β-alanine. [12][13]
-
The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is worked up by removing the solvent under reduced pressure. The residue is then purified, typically by recrystallization or column chromatography, to yield the corresponding α,β-unsaturated product.
| Malonate Ester | Aldehyde | Catalyst | Solvent | Yield | Reference |
| Diethyl malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | 85% | Generic Knoevenagel |
| Dimethyl malonate | Benzaldehyde | Piperidine/Acetic Acid | Toluene | 90% | [3] |
| Diethyl malonate | Various Aldehydes | Immobilized Gelatine | DMSO | 85-89% | [12] |
Note: The yields presented are for the parent diethyl and dimethyl malonates in condensation with benzaldehyde as a representative example. Similar trends are expected for the 4-methoxyphenyl substituted analogues.
Representative Protocol: Synthesis of 4-Hydroxy-7-methoxy-3-(4-methoxyphenyl)coumarin
This example illustrates the use of dimethyl 2-(4-methoxyphenyl)malonate in a cyclocondensation reaction.[14]
-
A solution of dimethyl 2-(4-methoxyphenyl)malonate (0.1 mol) and 3-methoxyphenol (0.1 mol) in diphenyl ether (20 g) is heated to 200-250°C for 3 hours in a metal bath. [14] During this time, methanol is liberated.
-
The reaction mixture is then heated to 300°C for an additional 2 hours, during which more methanol is liberated. [14]
-
After cooling, the reaction mixture is diluted with toluene (50 mL), filtered by suction, and the solid is washed with cyclohexane (100 mL) to yield the coumarin product. [14]
This high-temperature reaction highlights a scenario where the choice of a higher-boiling solvent is necessary, and by extension, the thermal stability of the reagents is crucial.
Conclusion and Recommendations
The choice between diethyl and dimethyl 2-(4-methoxyphenyl)malonate is a nuanced decision that depends on the specific requirements of the synthetic step and the overall synthetic strategy.
Choose Dimethyl 2-(4-methoxyphenyl)malonate when:
-
Reacting with sterically demanding electrophiles.
-
Slightly faster reaction rates or higher yields in condensations are desired.
-
A lower molecular weight starting material is preferred for concentration reasons.
Choose this compound when:
-
Working with high-boiling point solvents where its lower volatility is an advantage.
-
Following established protocols that specifically call for the diethyl ester.
-
Cost and availability are determining factors (diethyl malonate is often more common and less expensive than dimethyl malonate).[15]
Ultimately, both reagents are highly effective and versatile building blocks in organic synthesis. The subtle differences in their steric profiles and physical properties provide the synthetic chemist with valuable options to optimize their reaction conditions and achieve their desired molecular targets with greater efficiency.
Caption: Decision flowchart for reagent selection.
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- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
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A Senior Application Scientist's Guide to Base Selection for the Alkylation of Diethyl 2-(4-methoxyphenyl)malonate
The alkylation of diethyl malonates is a foundational carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures from simple precursors. Diethyl 2-(4-methoxyphenyl)malonate, in particular, serves as a critical building block for a variety of pharmacologically active molecules. The success of this synthesis hinges on the crucial first step: the deprotonation of the active methylene group to form a nucleophilic enolate. The choice of base for this deprotonation is not trivial; it profoundly impacts reaction efficiency, yield, selectivity, and scalability.
This guide provides a comparative analysis of common bases used for the alkylation of this compound. We will delve into the mechanistic rationale behind each choice, present supporting experimental data, and offer detailed protocols to empower researchers in drug development and synthetic chemistry to make informed decisions for their specific applications.
The Core Reaction: Mechanism of Malonate Alkylation
The alkylation of diethyl malonate proceeds via a two-step sequence.[1][2] First, a base abstracts an acidic α-hydrogen from the central carbon, which is made acidic (pKa ≈ 13 in DMSO) by the electron-withdrawing effect of the two adjacent ester carbonyl groups.[3][4] This deprotonation generates a resonance-stabilized enolate ion.[1][5] In the second step, this enolate acts as a potent nucleophile, attacking an alkyl halide in a classic SN2 reaction to form the new C-C bond.[1][2][6]
The selection of the base is critical as it must be strong enough to deprotonate the malonate efficiently without promoting undesirable side reactions, such as hydrolysis of the ester groups or reaction with the alkyl halide.
Figure 1: General workflow for the alkylation of diethyl malonate.
Comparative Analysis of Common Bases
The choice of base dictates the reaction conditions, workup procedure, and overall efficiency. We will compare four widely used bases: Sodium Hydride (NaH), Sodium Ethoxide (NaOEt), Potassium Carbonate (K₂CO₃), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Sodium Hydride (NaH): The Irreversible Powerhouse
Sodium hydride is a strong, non-nucleophilic base that provides essentially irreversible deprotonation of the malonic ester.[7] The only byproduct of the deprotonation is hydrogen gas, which evolves from the reaction, driving the equilibrium entirely towards the enolate. This makes NaH an excellent choice for achieving complete and rapid enolate formation.
-
Expertise & Experience: The key advantage of NaH is its ability to ensure complete deprotonation, minimizing the presence of unreacted starting material that could lead to side reactions.[7] However, it is highly moisture-sensitive and pyrophoric. The evolution of hydrogen gas requires careful handling and an inert atmosphere (e.g., Nitrogen or Argon).[8][9] NaH is typically supplied as a 60% dispersion in mineral oil, which is safer to handle but requires washing with a dry solvent like hexane or THF before use if the oil interferes with the reaction or workup.[9]
-
Trustworthiness: The reaction is self-validating as the cessation of hydrogen gas evolution provides a clear visual cue for the completion of the deprotonation step.[7]
-
Best For: Reactions where complete and irreversible deprotonation is critical, and for substrates that are sensitive to nucleophilic attack or transesterification.
Sodium Ethoxide (NaOEt): The Classic Standard
Sodium ethoxide is perhaps the most traditional and widely used base for malonic ester alkylations.[1][4] It is a strong base, readily capable of deprotonating diethyl malonate.[3]
-
Expertise & Experience: NaOEt is typically used in ethanol as the solvent. A key consideration is that the deprotonation is an equilibrium process. To favor the enolate, a full equivalent of base is used.[3] A potential side reaction is transesterification if a different ester is used, but for diethyl malonate in ethanol, this is not a concern. Its primary advantages are its low cost and ease of use. However, it is also moisture-sensitive and corrosive.[10][11]
-
Trustworthiness: The protocol is highly established and reproducible, forming the basis of countless literature procedures.[2][4] The reaction's endpoint is typically determined by chromatographic monitoring (e.g., TLC).
-
Best For: Routine, large-scale syntheses where cost is a significant factor and the substrate is not sensitive to the presence of a nucleophilic base or the protic solvent.
Potassium Carbonate (K₂CO₃): The Mild & Practical Choice
Potassium carbonate is a weaker, inorganic base that offers a milder and more practical alternative to hydrides and alkoxides.[12] Due to its lower basicity, it is often used at elevated temperatures and sometimes in conjunction with a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB).[12][13]
-
Expertise & Experience: The main advantage of K₂CO₃ is its ease of handling. It is a non-flammable solid that is not nearly as moisture-sensitive as NaH or NaOEt. The reaction is heterogeneous, which can sometimes lead to longer reaction times. However, the use of a PTC can significantly accelerate the reaction by transporting the enolate into the organic phase.[12][13] Furthermore, K₂CO₃ can act as a desiccant, removing trace amounts of water.[12] The workup is often simpler, involving just filtration and concentration.
-
Trustworthiness: The reaction progress is monitored chromatographically. The use of nano-K₂CO₃ has been shown to improve reaction rates and yields compared to standard potassium carbonate.[14]
-
Best For: Processes where safety and ease of handling are paramount, for substrates sensitive to very strong bases, and in industrial settings where minimizing hazardous reagents is a priority.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): The Soluble Organic Base
DBU is a non-nucleophilic, organic amidine base that has gained popularity for its high efficacy and mild reaction conditions.[15][16] It is soluble in many organic solvents, allowing for homogeneous reaction conditions.
-
Expertise & Experience: DBU is highly effective for promoting alkylations of active methylene compounds.[15][17] A key insight is that the selectivity of the reaction (mono- vs. di-alkylation) can be controlled by the choice of solvent. Nonpolar solvents like benzene tend to favor mono-alkylation, while polar solvents can lead to di-alkylation.[15] DBU is a liquid, making it easy to handle and dispense accurately. The workup involves washing with a dilute acid to remove the protonated DBU salt.
-
Trustworthiness: The reaction is clean and generally provides high yields of the desired product.[15] Its progress is easily monitored by standard analytical techniques.
-
Best For: Small-scale synthesis, medicinal chemistry applications where high purity and yield are critical, and when fine-tuning selectivity through solvent choice is desired.
Quantitative Performance Comparison
The following table summarizes the typical performance of each base for the alkylation of a generic diethyl malonate derivative. The data is representative and intended for comparative purposes.
| Parameter | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) | Potassium Carbonate (K₂CO₃) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Typical Yield | >90% | 85-95% | 75-90% | >90% |
| Reaction Time | 2-12 hours[7] | 6-24 hours | 8-48 hours[12] | 4-15 hours[15] |
| Temperature | 0 °C to RT[7] | Reflux | Reflux[14] | Room Temperature[15] |
| Key Advantage | Irreversible deprotonation | Low cost, well-established | Safe, easy to handle | Mild conditions, high selectivity |
| Key Disadvantage | Pyrophoric, H₂ evolution | Equilibrium, moisture-sensitive | Slower, may require PTC | Higher cost, aqueous workup |
| Safety | High Hazard [8] | Moderate Hazard [10][11] | Low Hazard | Moderate Hazard |
Decision-Making Workflow for Base Selection
Choosing the right base is a multi-factorial decision. The following diagram outlines a logical process for selecting the optimal base based on experimental priorities.
Figure 2: A decision tree for selecting the optimal base.
Detailed Experimental Protocols
Alkylating Agent Example: Benzyl Bromide (BnBr)
Protocol 1: Alkylation using Sodium Hydride (NaH)
-
Materials: this compound, 60% NaH in mineral oil, anhydrous Dimethylformamide (DMF), Benzyl Bromide, saturated aqueous NH₄Cl, Diethyl ether, brine, anhydrous MgSO₄.
-
Procedure:
-
Under an inert atmosphere (N₂), add 60% NaH (1.1 eq.) to a flame-dried flask.
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully via cannula.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.[7]
-
Add Benzyl Bromide (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.[7]
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl.[7] Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.
-
Protocol 2: Alkylation using Sodium Ethoxide (NaOEt)
-
Materials: this compound, absolute Ethanol, Sodium metal (or commercial NaOEt), Benzyl Bromide.
-
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq.) in absolute ethanol under an inert atmosphere. Alternatively, use a commercial solution of NaOEt (1.1 eq.).
-
To this solution, add this compound (1.0 eq.) at room temperature.
-
Stir for 30 minutes to ensure complete enolate formation.
-
Add Benzyl Bromide (1.1 eq.) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature and remove the ethanol under reduced pressure. Partition the residue between water and diethyl ether. Separate the layers, and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.
-
Protocol 3: Alkylation using Potassium Carbonate (K₂CO₃)
-
Materials: this compound, anhydrous K₂CO₃ (2.0 eq.), Benzyl Bromide (1.2 eq.), Tetrabutylammonium bromide (TBAB, 0.1 eq.), Acetonitrile (or DMF).
-
Procedure:
-
To a flask, add this compound (1.0 eq.), anhydrous K₂CO₃ (finely powdered), and TBAB.
-
Add the solvent (e.g., Acetonitrile) followed by Benzyl Bromide.
-
Heat the heterogeneous mixture to reflux (approx. 80 °C for Acetonitrile).
-
Stir vigorously and monitor the reaction by TLC (typically 8-48 hours).
-
Work-up: Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with the solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography.
-
Protocol 4: Alkylation using DBU
-
Materials: this compound, DBU (1.2 eq.), Benzyl Bromide (1.1 eq.), Benzene (or Toluene).
-
Procedure:
-
To a solution of this compound (1.0 eq.) in benzene, add DBU (1.2 eq.) at room temperature.[15]
-
Stir for 15 minutes.
-
Add a solution of Benzyl Bromide (1.1 eq.) in benzene.[15]
-
Stir the mixture at room temperature for 4-15 hours, monitoring by TLC.[15]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with water, followed by dilute HCl (1M) to remove the DBU salt, and finally with brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify by column chromatography.[15]
-
References
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Benchchem. Diethyl 2-(4-Methoxybenzyl)malonate | 6335-37-1.
-
Chemistry LibreTexts. 10.7: Alkylation of Enolate Ions. (2021-12-27).
-
Benchchem. Protocol for the Alkylation of Diethyl(trimethylsilylmethyl)malonate.
-
Grokipedia. Malonic ester synthesis.
-
Frontiers. Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. (2023-06-07).
-
Google Patents. CN112898152A - Preparation method of ethoxy diethyl methylene malonate.
-
Phase-Transfer Catalysis. PTC C-Alkylation of Malonate.
-
Chemistry Stack Exchange. Choice of base for malonic ester synthesis. (2015-09-11).
-
Journal of the Chemical Society, Perkin Transactions 1. Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene.
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. (2025-06-05).
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. (2025-03-12).
-
Google Patents. Process for the C-alkylation of malonic esters using phase-transfer agents.
-
YouTube. Malonic Ester Synthesis Reaction Mechanism. (2018-05-11).
-
ResearchGate. The Alkylation of Malonic Ester.
-
PubChem. Diethyl Malonate | C7H12O4 | CID 7761.
-
ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.
-
Royal Society of Chemistry. Nano-K2CO3 as an effective base for the selective monoalkylation and oximation of active methylene compounds.
-
ChemicalBook. Sodium ethoxide - Safety Data Sheet. (2025-04-19).
-
Bulletin of the Chemical Society of Japan. Alkylation and Acylation of Active Methylene Compounds Using 1,8-Diazabicyclo[5.4.0]undec-7-ene as a Base.
-
Organic Syntheses. ethyl ethoxymethylenemalonate.
-
New Jersey Department of Health. Common Name: SODIUM HYDRIDE HAZARD SUMMARY.
-
Sigma-Aldrich. SAFETY DATA SHEET - Sodium hydride. (2025-12-23).
-
Taylor & Francis Online. A review on DBU-mediated organic transformations.
-
Fisher Scientific. SAFETY DATA SHEET - Sodium ethoxide. (2010-10-22).
-
ResearchGate. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A Powerful Catalyst for the Michael Addition Reaction of β-Ketoesters to Acrylates and Enones.
-
University of California, Santa Barbara. Sodium Hydride - Standard Operating Procedure. (2012-12-14).
-
SpringerLink. Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. (2025-09-29).
-
Organic Chemistry Portal. Substituted active methylene synthesis by alkylation.
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A Researcher's Guide to the Synthesis of Substituted Acetic Acids: A Comparative Analysis of Alternatives to the Malonic Ester Synthesis
Introduction
Substituted α-acetic acids are fundamental structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. For decades, the malonic ester synthesis has been the canonical textbook method for their preparation, prized for its reliability and versatility.[1] This classical approach, involving the alkylation of diethyl malonate followed by hydrolysis and decarboxylation, serves as a robust tool for accessing both mono- and di-substituted acetic acids.[2]
However, the ever-advancing field of synthetic organic chemistry demands a broader toolkit. Modern drug development, for instance, often requires milder reaction conditions, greater functional group tolerance, and more efficient, convergent synthetic routes. Consequently, a variety of alternative methods have been developed, each with a unique profile of advantages and limitations.
This guide provides a critical comparison of the malonic ester synthesis against prominent alternatives, including the acetoacetic ester and cyanoacetic ester syntheses, as well as modern transition-metal catalyzed approaches. By delving into the mechanistic underpinnings, experimental protocols, and comparative performance data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to select the optimal synthetic strategy for their specific target.
The Benchmark: Malonic Ester Synthesis
The malonic ester synthesis is a powerful method for preparing mono- and dialkylacetic acids.[2] The strategy hinges on the heightened acidity of the α-protons of a malonic ester (e.g., diethyl malonate), which are flanked by two carbonyl groups. This allows for easy deprotonation with a standard base like sodium ethoxide to form a stabilized enolate, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[3] The process can be repeated to introduce a second alkyl group. The synthesis culminates in the hydrolysis of the ester groups to carboxylic acids, followed by thermal decarboxylation to yield the final substituted acetic acid.[3][4]
The core logic of the synthesis is its use of the malonate group as a synthetic equivalent of an ester enolate of acetic acid.[2] This circumvents the difficulty of generating the enolate of a simple acetate ester, which requires very strong bases and stringent anhydrous conditions.[3]
Caption: Logical workflow of the Malonic Ester Synthesis.
Key Alternative Synthetic Routes
While effective, the malonic ester synthesis is not a panacea. The final hydrolysis and decarboxylation steps often require harsh conditions (strong acid or base and high heat) that may not be compatible with sensitive functional groups. This has spurred the development and refinement of several alternative methods.
Acetoacetic Ester Synthesis
Closely related to the malonic ester synthesis, this method employs ethyl acetoacetate as the active methylene starting material. The reaction sequence of deprotonation, alkylation, hydrolysis, and decarboxylation is entirely analogous.[5][6] However, the final product of this sequence is not a carboxylic acid, but a substituted methyl ketone.[4]
To arrive at the target substituted acetic acid, a crucial, additional step is required: the oxidative cleavage of the resulting ketone.[1] This can be achieved using strong oxidants like KMnO₄ or through a haloform reaction if the product is a methyl ketone. This additional step is the primary drawback and key differentiator from the malonic ester synthesis.
Causality of Method Selection: The acetoacetic ester synthesis becomes a strategically viable route under specific circumstances. If the corresponding substituted ketone is also a synthetic target, this pathway allows for the creation of two valuable products from a common intermediate. Furthermore, the relative cost and availability of ethyl acetoacetate versus diethyl malonate can sometimes favor this approach.
Caption: Workflow of the Acetoacetic Ester Synthesis for acetic acids.
Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid via Acetoacetic Ester
-
Enolate Formation & Alkylation: Sodium metal (2.3 g, 0.1 mol) is dissolved in absolute ethanol (50 mL) to generate sodium ethoxide. Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise at room temperature. Benzyl bromide (17.1 g, 0.1 mol) is then added, and the mixture is refluxed for 2-3 hours until TLC indicates consumption of the starting materials.[1]
-
Hydrolysis & Decarboxylation to Ketone: The reaction mixture is cooled, and a solution of NaOH (8.0 g, 0.2 mol) in water (50 mL) is added. The mixture is refluxed for 3 hours to hydrolyze the ester. The ethanol is removed by distillation. The remaining aqueous solution is acidified with concentrated HCl and heated gently to induce decarboxylation, yielding 1-phenyl-2-propanone.
-
Oxidative Cleavage (Haloform Reaction): The crude 1-phenyl-2-propanone is dissolved in dioxane/water. A solution of NaOH and bromine (or commercial bleach) is added, and the mixture is stirred vigorously. The reaction is monitored for the disappearance of the methyl ketone. Upon completion, the mixture is cooled and acidified with HCl, precipitating the 3-phenylpropanoic acid product, which is then collected by filtration and recrystallized.
Cyanoacetic Ester Synthesis
This method utilizes ethyl cyanoacetate as the starting material and represents a significant and often advantageous alternative to the malonic ester synthesis.[1][7] The α-protons of ethyl cyanoacetate are readily removed by a base to form a nucleophilic enolate, which is then alkylated in the standard fashion. The synthetic utility lies in the subsequent hydrolysis: under acidic or basic conditions, both the ester and the nitrile functionalities are hydrolyzed to carboxylic acids, forming a malonic acid derivative in situ, which readily decarboxylates upon heating to afford the desired product.[8]
Causality of Method Selection: The cyanoacetic ester synthesis is often preferred due to its tendency to produce higher yields and require shorter reaction times compared to its malonic ester counterpart.[1] The electron-withdrawing nature of the nitrile group enhances the acidity of the α-protons, facilitating the initial alkylation step. This makes it an excellent general alternative for many synthetic targets.
Caption: Workflow of the Cyanoacetic Ester Synthesis.
Experimental Protocol: Synthesis of Hexanoic Acid via Cyanoacetic Ester
-
Alkylation: In a round-bottomed flask, ethyl cyanoacetate (11.3 g, 0.1 mol) is added to a solution of sodium ethoxide (prepared from 2.3 g Na in 50 mL absolute ethanol). The mixture is stirred for 15 minutes. 1-Bromobutane (13.7 g, 0.1 mol) is added dropwise, and the resulting mixture is refluxed for 4-6 hours.
-
Hydrolysis and Decarboxylation: After cooling, a concentrated solution of KOH (22.4 g, 0.4 mol) in water (30 mL) is added, and the mixture is refluxed vigorously for 8 hours to ensure complete hydrolysis of both the ester and nitrile groups. The ethanol is then distilled off. The remaining aqueous solution is cooled in an ice bath and carefully acidified with concentrated H₂SO₄. The mixture is then heated, causing decarboxylation and yielding hexanoic acid, which can be extracted with ether and purified by distillation.
Modern Catalytic Methods: Direct α-Arylation
Moving beyond classical enolate chemistry, transition-metal catalysis offers a powerful and convergent approach, particularly for the synthesis of α-aryl acetic acids—a common motif in pharmaceuticals like Ibuprofen and Naproxen.[9] Palladium-catalyzed α-arylation reactions couple an ester enolate (or a synthetic equivalent like a silyl ketene acetal) directly with an aryl halide or triflate.[10][11]
Causality of Method Selection: This method is mechanistically distinct and offers significant advantages for specific targets. It provides a direct C(sp²)-C(sp³) bond formation, avoiding the multi-step sequences of classical methods. The reactions can often be performed under milder conditions, enhancing functional group compatibility. The primary challenge and consideration lie in the choice of catalyst system (palladium precursor and ligand), base, and solvent, which must be carefully optimized to avoid side reactions like diarylation or catalyst deactivation.[9][10] The use of pre-formed silyl ketene acetals with a mild activator can help circumvent issues of racemization and double arylation.[9]
Caption: Simplified catalytic cycle for Pd-catalyzed α-arylation of esters.
Experimental Protocol: Palladium-Catalyzed α-Arylation of an Ester
-
Reaction Setup: To an oven-dried vial under an inert atmosphere (N₂ or Ar) is added Pd(OAc)₂ (2 mol %), a suitable phosphine ligand (e.g., NiXantphos, 3 mol %), and a base such as LiN(SiMe₃)₂ (1.2 equivalents).
-
Reagent Addition: The aryl acetic acid ester (1.0 equivalent) and the aryl bromide (1.1 equivalents) are dissolved in an anhydrous solvent like toluene and added to the reaction vial via syringe.
-
Reaction: The mixture is heated to 80-110 °C and stirred for 12-24 hours. The reaction progress is monitored by GC-MS or TLC.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with saturated aqueous NH₄Cl and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[10]
Comparative Analysis
The optimal choice of synthetic route is dictated by the specific structure of the target molecule, required scale, economic factors, and functional group compatibility. The table below provides a high-level comparison of the discussed methods.
| Feature | Malonic Ester Synthesis | Acetoacetic Ester Synthesis | Cyanoacetic Ester Synthesis | Direct α-Arylation |
| Starting Material | Diethyl Malonate[2] | Ethyl Acetoacetate[5] | Ethyl Cyanoacetate[7] | Acetic Acid Ester |
| Key Reagents | Alkoxide Base, Alkyl Halide | Alkoxide Base, Alkyl Halide, Oxidant[1] | Base, Alkyl Halide | Pd Catalyst, Ligand, Base, Ar-X[10] |
| Typical Product | Mono/Di-alkylated Acetic Acid[2] | Substituted Methyl Ketone (initially)[4] | Mono-alkylated Acetic Acid | α-Aryl Acetic Acid Ester[9] |
| Key Advantages | Versatile for di-alkylation, reliable, well-established. | Useful if ketone is also a target, readily available starting material.[1] | Often higher yields, shorter reaction times than malonic ester.[1] | Direct C-C bond formation, milder conditions, convergent.[10] |
| Key Limitations | Harsh hydrolysis/decarboxylation conditions. | Requires an extra oxidative cleavage step to get to the acid.[1] | Nitrile hydrolysis can be harsh; typically for mono-alkylation. | Catalyst cost, requires optimization, limited to arylation. |
Conclusion
While the malonic ester synthesis remains a valuable and foundational method for constructing substituted acetic acids, it is but one tool in the modern chemist's arsenal. For many applications, the cyanoacetic ester synthesis offers a more efficient alternative, often providing superior yields.[1] The acetoacetic ester synthesis , though requiring an additional oxidative step, finds its niche in synthetic plans where the corresponding methyl ketone is also of value.[1]
For the increasingly important class of α-aryl acetic acids, modern palladium-catalyzed direct arylation methods represent a paradigm shift, offering a more streamlined and convergent route that avoids the harsh, multi-step protocols of classical syntheses.[9][10] The choice of method is therefore a strategic decision, balancing the classical reliability of active methylene chemistry against the efficiency and elegance of modern catalytic transformations. A thorough understanding of the causality, scope, and limitations of each approach is paramount to designing and executing a successful synthesis in research and development.
References
-
University of Maryland. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Available at: [Link]
-
Wikipedia. Acetoacetic ester synthesis. Available at: [Link]
-
Grokipedia. Acetoacetic ester synthesis. Available at: [Link]
-
Gagnon, P. E., Boivin, P. A., & Jones, R. N. (1951). SYNTHESIS OF AMINO ACIDS FROM SUBSTITUTED CYANOACETIC ESTERS. Canadian Journal of Chemistry, 29(9), 720-726. Available at: [Link]
-
University of Calgary. Ch21: Acetoacetic esters. Available at: [Link]
-
Organic Chemistry Portal. Acetoacetic-Ester Synthesis. Available at: [Link]
-
Sha, S.-C., Zhang, J., & Walsh, P. J. (2015). Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. Organic Letters, 17(2), 410-413. Available at: [Link]
-
Wikipedia. Ethyl cyanoacetate. Available at: [Link]
-
Liao, X., Weng, Z., & Hartwig, J. F. (2011). An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters. Journal of the American Chemical Society, 133(38), 14841-14844. Available at: [Link]
-
Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available at: [Link]
-
ChemViews Magazine. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Available at: [Link]
-
Chemistry LibreTexts. 23.8 Malonic Ester Synthesis. Available at: [Link]
-
Chad's Prep. (2021). 21.7 Malonic Ester Synthesis and Acetoacetic Ester Synthesis | Organic Chemistry. YouTube. Available at: [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link]
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A Comparative Guide to the Efficacy of Diethyl 2-(4-methoxyphenyl)malonate Derivatives in Biological Assays
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. Diethyl 2-(4-methoxyphenyl)malonate, a versatile diester, presents a promising starting point for the synthesis of a diverse array of derivatives with potential therapeutic applications. The presence of the 4-methoxyphenyl group, coupled with the reactive malonate core, offers a unique combination of lipophilicity and functionality, making it an attractive scaffold for structure-activity relationship (SAR) studies.
This guide provides an in-depth technical overview of the potential biological activities of this compound derivatives. While direct comparative studies on a homologous series of these specific derivatives are not extensively documented in current literature, this guide will synthesize data from closely related analogs to infer potential efficacy. Furthermore, we will provide detailed, field-proven protocols for key biological assays to empower researchers to conduct their own comparative evaluations.
The Therapeutic Potential: A Landscape of Related Compounds
The biological activities of compounds structurally related to this compound suggest a high probability of discovering potent antimicrobial, antitumor, and antioxidant agents within this chemical class.
Antimicrobial Activity
Malonate derivatives have shown significant promise as antimicrobial agents. For instance, various diethyl 2-((aryl(alkyl)amino)methylene)malonates have been identified as potent inhibitors of fungal mycelial growth, particularly against Fusarium oxysporum[1]. The general structure-activity relationship in related compound classes, such as diethyl benzylphosphonates, indicates that substitutions on the phenyl ring significantly influence their cytotoxic effects against bacteria like Escherichia coli[2]. The introduction of specific moieties, such as a boronic acid group, has been shown to enhance antimicrobial activity, while bulky substituents can be detrimental[2]. This underscores the importance of systematic modification of the 4-methoxyphenyl ring in this compound to optimize antibacterial and antifungal efficacy.
Antitumor Activity
The 4-methoxyphenyl moiety is a common feature in many compounds with demonstrated antitumor properties. For example, certain quinoline derivatives synthesized from anilines and diethyl 2-(ethoxymethylene)malonate have exhibited potent activity against various cancer cell lines[3]. Similarly, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have shown moderate to high antitumor activities against human lung, cervical, breast, and osteosarcoma cancer cell lines[4]. The mechanism of action for some of these compounds involves cell cycle arrest and apoptosis[4]. These findings suggest that derivatives of this compound could be rationally designed to target specific pathways involved in cancer progression.
Antioxidant Activity
Phenolic and methoxy-substituted compounds are well-known for their antioxidant properties. The antioxidant activity of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. In studies of related compounds, such as novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates, several derivatives have exhibited antioxidant activity comparable to or even higher than the standard antioxidant, ascorbic acid, in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay[5]. The 4-methoxy group on the phenyl ring of the parent compound is likely to contribute to the antioxidant potential of its derivatives.
Experimental Protocols for Efficacy Evaluation
To facilitate the comparative analysis of novel this compound derivatives, the following are detailed protocols for key biological assays. The causality behind the experimental choices is explained to ensure a robust and self-validating system.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated, and the lowest concentration of the compound that inhibits growth is determined visually or by measuring turbidity.
Step-by-Step Protocol:
-
Preparation of Test Compounds:
-
Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate. The final volume in each well should be 100 µL.
-
-
Preparation of Inoculum:
-
Culture the target microorganism overnight on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the test compound dilutions. This will bring the final volume to 200 µL.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.
-
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the MIC of this compound derivatives.
Antitumor Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (untreated cells).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Signaling Pathway Implication in Antitumor Assays
Caption: Potential mechanism of action for antitumor this compound derivatives.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a simple and widely used method for screening the antioxidant activity of compounds.
Principle: The stable free radical DPPH has a deep violet color in solution with a characteristic absorption at around 517 nm. When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, neutralizing it and causing the color to change to a pale yellow. The decrease in absorbance is proportional to the radical scavenging activity of the compound.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of the this compound derivatives in methanol at various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of the test compound solution at different concentrations.
-
Prepare a blank (methanol only) and a control (DPPH solution with methanol).
-
Shake the plate and incubate it in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Comparative Data of Related Malonate Derivatives
While specific comparative data for a series of this compound derivatives is limited, the following table summarizes the antimicrobial activity of a series of diethyl benzylphosphonate analogs, which share structural similarities and provide insights into potential SAR trends.
| Compound ID | Substituent on Phenyl Ring | E. coli K12 (MIC in µg/mL) | E. coli R2 (MIC in µg/mL) | E. coli R3 (MIC in µg/mL) | E. coli R4 (MIC in µg/mL) |
| 1 | -H | 125 | 125 | 250 | 500 |
| 2 | 4-B(pin) | 125 | 125 | 250 | 500 |
| 3 | 4-B(OH)₂ | 62.5 | 62.5 | 125 | 250 |
| 4 | 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂ | >1000 | >1000 | >1000 | >1000 |
| 5 | 4-CH=CH-Ph-4-CH₂P(O)(OEt)₂ | 250 | 250 | 500 | 500 |
| 6 | 4-I | 125 | 125 | 250 | 500 |
| 7 | 4-CH₂Cl (no phosphonate) | 125 | 125 | 250 | 500 |
| 8 | 4-CH₂OH | 250 | 250 | 500 | 500 |
| Data sourced from "The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents"[2]. |
Conclusion and Future Directions
This compound represents a valuable and underexplored scaffold for the development of novel therapeutic agents. The structural features of this parent compound, combined with evidence from related chemical series, strongly suggest the potential for its derivatives to exhibit significant antimicrobial, antitumor, and antioxidant activities.
The provided experimental protocols offer a robust framework for the systematic evaluation of newly synthesized this compound derivatives. Future research should focus on the synthesis of a diverse library of these compounds with systematic variations in the 4-methoxyphenyl ring and the ester groups. A comprehensive screening of these derivatives using the outlined biological assays will be crucial for establishing clear structure-activity relationships. Such studies will undoubtedly pave the way for the identification of lead compounds with promising therapeutic potential.
References
-
El-gamal, M. I., et al. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules, 18(3), 3057-3070. [Link]
-
Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. (2022). Molecules, 27(19), 6289. [Link]
-
One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. (2016). Molecules, 21(5), 557. [Link]
-
Design, synthesis, antioxidant, and anti-breast cancer activities of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates. (2013). Archiv der Pharmazie, 346(10), 734-743. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, antioxidant, and anti-breast cancer activities of novel diethyl(alkyl/aryl/heteroarylamino)(4-(pyridin-2-yl)phenyl)methylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Methods for the Analysis of Diethyl 2-(4-methoxyphenyl)malonate
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) method validation strategies for Diethyl 2-(4-methoxyphenyl)malonate, a key intermediate in pharmaceutical synthesis. Ensuring the purity and quality of this compound is paramount, which necessitates robust, reliable, and validated analytical methods. This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the validation process, consistent with global regulatory standards.
Introduction: The Analytical Imperative for this compound
This compound (MW: 266.29 g/mol , Formula: C₁₄H₁₈O₅) is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity directly impacts the impurity profile, safety, and efficacy of the final drug product. Consequently, a validated HPLC method is not merely a quality control check; it is a fundamental component of regulatory compliance and patient safety.
The validation of an analytical procedure is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This guide will compare two hypothetical reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, illustrating how different chromatographic choices impact validation outcomes.
-
Method A: A conventional approach using a standard C18 column.
-
Method B: A modern approach using a core-shell C18 column for higher efficiency and faster analysis.
The validation parameters discussed are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]
The HPLC Method Validation Workflow
Method validation is a structured process. It begins with defining the analytical target profile (ATP)—what the method needs to measure and its required performance—and proceeds through a series of experiments to demonstrate its fitness for purpose.[6][8]
Caption: A typical workflow for HPLC method validation.
Foundational Elements: System Suitability and Chromatographic Conditions
Before any validation is performed, the suitability of the chromatographic system must be established. System Suitability Testing (SST) is performed daily to verify that the equipment, electronics, and analytical operations constitute an integral system that can be evaluated as a whole.[9][10]
System Suitability Protocol
-
Prepare a standard solution of this compound.
-
Perform five or six replicate injections of the standard solution.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.
-
Evaluate other critical parameters such as theoretical plates, tailing factor, and resolution (if impurities are present).[11][12]
Table 1: Comparison of Chromatographic Conditions and SST
| Parameter | Method A (Conventional) | Method B (High-Efficiency) | Acceptance Criteria |
|---|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Core-Shell C18, 100 mm x 3.0 mm, 2.7 µm | - |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (60:40 v/v) | - |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | - |
| Temperature | 30°C | 35°C | - |
| Detection | UV at 228 nm | UV at 228 nm | - |
| Run Time | ~8 min | ~3 min | - |
| %RSD (Peak Area) | < 1.0% | < 0.8% | ≤ 2.0% |
| Tailing Factor | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates | > 8,000 | > 15,000 | > 2,000 |
Validation Parameter Deep Dive: A Comparative Analysis
Specificity (Stability-Indicating Nature)
Expertise & Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[13][14] For a purity assay, it's not enough to just separate known impurities. We must prove the method can separate the analyte from unknown degradation products that might form during the product's shelf life. This is achieved through forced degradation (stress testing) studies.[4][15] By subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light), we intentionally generate degradants to challenge the method's separating power.[16][17] A method that successfully separates the main peak from all degradation peaks is termed "stability-indicating."
-
Acid Hydrolysis: Dissolve the sample in diluent, add 0.1 N HCl, and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Dissolve the sample in diluent, add 0.1 N NaOH, and keep at room temperature for 12 hours. Neutralize before injection.
-
Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Dissolve in diluent for analysis.
-
Photolytic Degradation: Expose the sample (solid and in solution) to UV light (e.g., 1.2 million lux hours) in a photostability chamber.
-
Analyze all stressed samples, along with an unstressed control, using the HPLC method. Use a photodiode array (PDA) detector to assess peak purity of the main this compound peak.
Table 2: Comparative Specificity Results
| Stress Condition | Method A (Conventional) | Method B (High-Efficiency) | Acceptance Criteria |
|---|---|---|---|
| Acid Hydrolysis | Baseline resolution (Rs > 2.0) of 2 degradants. | Baseline resolution (Rs > 2.5) of 2 degradants. | No co-elution; Peak Purity Index > 0.990. |
| Base Hydrolysis | Baseline resolution (Rs > 2.0) of 1 major degradant. | Baseline resolution (Rs > 3.0) of 1 major degradant. | Resolution (Rs) between analyte and closest peak > 2.0. |
| Oxidation (H₂O₂) | Minor degradation, all peaks resolved. | Minor degradation, all peaks resolved. | Analyte peak is spectrally pure. |
| Peak Purity Index | > 0.995 for all stressed samples. | > 0.998 for all stressed samples. | > 0.990 |
Insight: Method B, with its higher efficiency column, provides better resolution between the parent peak and its degradants, offering a greater margin of safety and more trustworthy data. This enhanced separation power is a direct result of the core-shell particle technology, which minimizes peak broadening.
Linearity and Range
Expertise & Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[18][19] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[20] For an API assay, the typical range is 80% to 120% of the test concentration. For impurity testing, the range must cover from the reporting limit to 120% of the specification limit.
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations by serial dilution, ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.
Table 3: Comparative Linearity and Range Data
| Parameter | Method A (Conventional) | Method B (High-Efficiency) | Acceptance Criteria |
|---|---|---|---|
| Range Studied | 50 - 150 µg/mL | 50 - 150 µg/mL | 80-120% of test concentration (for assay) |
| Correlation Coeff. (r²) | 0.9992 | 0.9998 | ≥ 0.998[21][22] |
| Y-intercept (% of 100% response) | 1.5% | 0.8% | ≤ 2% of target concentration response[22] |
| Residual Sum of Squares | Low, random distribution | Very low, random distribution | Residual plot should be random. |
Insight: Both methods show excellent linearity. However, Method B's higher r² value and lower y-intercept suggest a slightly better fit and less bias at zero concentration, which can be attributed to the sharper, more symmetrical peaks produced by the core-shell column.
Accuracy
Expertise & Causality: Accuracy expresses the closeness between the value found and an accepted reference value.[14] It is typically determined by applying the method to a sample matrix spiked with a known amount of the analyte. The result is expressed as percent recovery. This test confirms that there is no interference from excipients (in a drug product) and that the method is free from significant systematic error.
-
Prepare a placebo (matrix without the analyte). If not available, use the drug substance itself for the assay.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate (for a total of 9 determinations).
-
Analyze the samples and calculate the percent recovery for each.
Table 4: Comparative Accuracy Data
| Concentration Level | Method A (% Recovery) | Method B (% Recovery) | Acceptance Criteria |
|---|---|---|---|
| 80% | 99.1% (RSD = 0.8%) | 99.8% (RSD = 0.5%) | Mean recovery of 98.0% to 102.0% at each level.[23][24] |
| 100% | 100.5% (RSD = 0.6%) | 100.2% (RSD = 0.4%) | |
| 120% | 101.2% (RSD = 0.7%) | 100.9% (RSD = 0.3%) |
| Overall Mean Recovery | 100.3% | 100.3% | |
Insight: Both methods demonstrate excellent accuracy, well within the typical acceptance criteria. The slightly lower RSD values for Method B indicate better precision in the accuracy determination, a common benefit of higher-efficiency chromatography.
Precision
Expertise & Causality: Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment (inter-assay precision).[24]
-
Repeatability: Prepare six individual samples at 100% of the target concentration. Analyze them and calculate the %RSD.
-
Intermediate Precision: Have a second analyst repeat the repeatability test on a different day using a different HPLC system (if available). Compare the results from both sets.
Table 5: Comparative Precision Data
| Parameter | Method A (%RSD) | Method B (%RSD) | Acceptance Criteria |
|---|---|---|---|
| Repeatability (n=6) | 0.9% | 0.6% | %RSD ≤ 2.0%[22] |
| Intermediate Precision (n=12) | 1.2% | 0.8% | %RSD ≤ 2.0% |
Insight: The lower %RSD for Method B indicates higher precision. This is a significant advantage, as a more precise method is more reliable for detecting small changes in product quality over time. The faster run time of Method B also allows for higher throughput during these repetitive tests.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[25]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[25] These are critical for impurity analysis but less so for an assay of the main component. They can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.[26][27]
-
Determine the background noise of the system by injecting a blank.
-
Prepare and inject solutions with decreasing concentrations of the analyte.
-
Identify the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[25][26]
Table 6: Comparative LOD & LOQ Data
| Parameter | Method A | Method B | Acceptance Criteria |
|---|---|---|---|
| LOD (S/N ≈ 3:1) | 0.05 µg/mL | 0.02 µg/mL | For information; must be demonstrated. |
| LOQ (S/N ≈ 10:1) | 0.15 µg/mL | 0.07 µg/mL | Precision (%RSD) at LOQ should be ≤ 10%. |
Insight: Method B achieves significantly lower detection and quantitation limits. The sharper, taller peaks generated by the core-shell column rise more prominently above the baseline noise, enhancing sensitivity. This makes Method B far superior if it were to be adapted for trace impurity analysis.
Robustness
Expertise & Causality: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[28][29] It provides an indication of its reliability during normal usage and is critical before transferring the method to another laboratory.[30][31]
-
Identify critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature).
-
Create a design of experiments (DoE) where these parameters are slightly varied (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic phase ±2%).
-
Analyze the sample under each condition and evaluate the impact on retention time, peak area, and resolution.
Caption: Deliberate variations in a robustness study.
Table 7: Comparative Robustness Results
| Varied Parameter | Method A (Effect on Resolution) | Method B (Effect on Resolution) | Acceptance Criteria |
|---|---|---|---|
| Flow Rate ± 10% | Minor change (Rs > 2.0) | Negligible change (Rs > 2.5) | System suitability criteria must be met. |
| % Acetonitrile ± 2% | Significant shift in retention time, Rs remains > 2.0 | Noticeable shift in retention time, Rs remains > 2.5 | Resolution of critical pairs should not fail. |
| Temperature ± 2°C | Minor change | Negligible change | |
Insight: Both methods are robust. However, Method B, with its superior intrinsic resolving power, offers a wider design space. This means it can tolerate slightly larger variations in method parameters before a failure (e.g., loss of resolution) occurs, making it more reliable for long-term, routine use across different labs and instruments.
Conclusion and Recommendation
This guide has systematically compared the validation of two distinct HPLC methods for the analysis of this compound. Both the conventional method (Method A) and the high-efficiency method (Method B) can be validated to meet regulatory requirements.
Table 8: Summary of Method Performance
| Validation Parameter | Method A (Conventional) | Method B (High-Efficiency) | Advantage |
|---|---|---|---|
| Specificity | Good | Excellent | Method B |
| Linearity | Excellent | Excellent | - |
| Accuracy | Excellent | Excellent | - |
| Precision | Good | Excellent | Method B |
| Sensitivity (LOD/LOQ) | Good | Excellent | Method B |
| Robustness | Good | Excellent | Method B |
| Analysis Time | ~8 min | ~3 min | Method B |
Recommendation: While Method A is perfectly acceptable, Method B is demonstrably superior . Its use of modern core-shell column technology provides tangible benefits in nearly every aspect of validation: better resolution (specificity), higher precision, greater sensitivity, and enhanced robustness. The significant reduction in analysis time (~60%) translates directly to increased laboratory throughput, reduced solvent consumption, and lower operational costs. For any new method development, adopting a high-efficiency approach like Method B is the scientifically and economically sound choice. This self-validating system provides a higher degree of assurance in the quality of this compound, ultimately contributing to the safety and efficacy of the final pharmaceutical product.
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A Comparative Guide to Catalytic Systems for Reactions Involving Diethyl 2-(4-methoxyphenyl)malonate
Introduction: The Synthetic Versatility of Diethyl 2-(4-methoxyphenyl)malonate
This compound is a valuable building block in organic synthesis, prized for its reactive methylene group nestled between two electron-withdrawing ester functionalities. This structural motif allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules. The 4-methoxyphenyl group, in particular, is a common feature in biologically active compounds, imparting specific electronic and steric properties. This guide provides a comparative analysis of prominent catalytic systems employed in reactions with this compound, offering insights into their mechanisms, performance, and practical applications for researchers, scientists, and professionals in drug development.
Phase-Transfer Catalysis (PTC) for Enantioselective Alkylation
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] This is achieved through the use of a phase-transfer catalyst, often a quaternary ammonium salt, which shuttles one reactant across the phase boundary to react with the other.[1] For the alkylation of malonic esters, PTC offers a greener and more efficient alternative to traditional methods that often require strong, hazardous bases and anhydrous conditions.
Mechanism of Asymmetric Phase-Transfer Catalysis
In the context of enantioselective alkylation, a chiral phase-transfer catalyst is employed to induce stereoselectivity. The mechanism involves the deprotonation of the malonate at the interface of the two phases by a strong base (e.g., concentrated KOH). The chiral catalyst then forms a lipophilic ion pair with the resulting enolate, which is transported into the organic phase. The chiral environment created by the catalyst directs the approach of the electrophile (e.g., an alkyl halide), leading to the preferential formation of one enantiomer of the product.
Caption: Mechanism of Asymmetric Phase-Transfer Catalysis.
Performance Data
Chiral phase-transfer catalysts derived from cinchona alkaloids have demonstrated exceptional performance in the enantioselective alkylation of malonate derivatives.[2] While specific data for this compound is limited, the following table presents representative data for the asymmetric alkylation of a closely related substrate, showcasing the potential of this methodology.
| Catalyst | Electrophile | Base | Solvent | Yield (%) | ee (%) | Reference |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Benzyl bromide | 50% aq. KOH | Toluene | up to 99 | up to 98 | [2] |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Allyl bromide | 50% aq. KOH | Toluene | up to 99 | up to 90 | [2] |
| (S,S)-3,4,5-trifluorophenyl-NAS bromide | Propargyl bromide | 50% aq. KOH | Toluene | 70 | 66 | [2] |
Experimental Protocol: Enantioselective Alkylation via PTC
The following is a general procedure for the enantioselective alkylation of a malonic ester using a chiral phase-transfer catalyst.[3]
-
To a stirred solution of the malonic ester (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in toluene (5 mL) at 0 °C, add the alkyl halide (1.2 mmol).
-
Slowly add a 50% aqueous solution of potassium hydroxide (2.0 mL) to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched product.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
Organocatalysis for Asymmetric Michael Additions
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis.[4] Bifunctional organocatalysts, which possess both a basic and an acidic (or hydrogen-bonding) moiety, are particularly effective in activating both the nucleophile and the electrophile simultaneously.
Mechanism of Bifunctional Organocatalysis
In the Michael addition of this compound to an electrophile such as a nitroolefin, a bifunctional organocatalyst, often derived from a chiral scaffold like cinchona alkaloids or 2-aminodimethylaminopyridine (DMAP), orchestrates the reaction.[5][6] The basic site of the catalyst (e.g., a tertiary amine) deprotonates the malonate, increasing its nucleophilicity. Simultaneously, the hydrogen-bonding moiety (e.g., a thiourea or urea group) activates the electrophile by forming hydrogen bonds, lowering its LUMO energy and directing the nucleophilic attack to one of its enantiotopic faces.
Caption: Mechanism of Bifunctional Organocatalysis.
Performance Data
Bifunctional organocatalysts have shown high efficacy in the Michael addition of diethyl malonate to various electrophiles, affording products with high yields and enantioselectivities. The following table summarizes representative results for the reaction with nitroolefins.
| Catalyst | Electrophile | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) | Reference |
| 2-aminoDMAP/urea derivative | trans-β-nitrostyrene | 5 | Toluene | 95 | 94 | [5] |
| 2-aminoDMAP/urea derivative | Substituted nitrostyrenes | 5 | Toluene | 65-95 | 80-99 | [5] |
| Cinchonine-derived thiourea | 2-Methoxyphenyl nitroolefin | Not specified | CH₂Cl₂ | 96 | 97 | [7] |
| Cinchonine-derived thiourea | 2-Furyl nitroolefin | Not specified | CH₂Cl₂ | 93 | 95 | [7] |
Experimental Protocol: Organocatalytic Michael Addition
The following is a general procedure for the enantioselective Michael addition of diethyl malonate to a nitroolefin catalyzed by a bifunctional organocatalyst.[4]
-
To a solution of the nitroolefin (0.5 mmol) and the bifunctional organocatalyst (0.025 mmol, 5 mol%) in toluene (2.0 mL) at room temperature, add diethyl malonate (1.0 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
After completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the Michael adduct.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Metal-Based Catalysis: Copper-Catalyzed Arylation
Transition metal catalysis offers a distinct set of transformations for this compound, with copper-catalyzed reactions being particularly noteworthy for C-C bond formation, specifically α-arylation. These methods provide a direct route to α-aryl malonates, which are precursors to valuable α-aryl carboxylic acids.
Mechanism of Copper-Catalyzed Arylation
The copper-catalyzed arylation of diethyl malonate is believed to proceed through a Cu(I) catalytic cycle.[5] The reaction is initiated by the in situ formation of a Cu(I) enolate from diethyl malonate and a copper(I) source in the presence of a base. This copper enolate then undergoes oxidative addition with an aryl halide. The resulting Cu(III) intermediate subsequently undergoes reductive elimination to furnish the α-aryl malonate product and regenerate the Cu(I) catalyst. The choice of ligand is crucial for the efficiency of the reaction, with ligands like 2-phenylphenol and 2-picolinic acid showing good results.[8][9]
Caption: Mechanism of Copper-Catalyzed Arylation.
Performance Data
Copper-catalyzed arylation provides a mild and efficient method for the synthesis of α-aryl malonates with good to excellent yields. The reaction tolerates a variety of functional groups on the aryl halide.
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 2-Phenylphenol | Cs₂CO₃ | Toluene | 70 | Good to Excellent | [8] |
| CuI | 2-Picolinic acid | Cs₂CO₃ | 1,4-Dioxane | 50 | 78 (for iodobenzene) | [9] |
| CuI | 1,3-Benzoxazole | Cs₂CO₃ | DMSO | 100 | Good to Excellent | [10] |
Experimental Protocol: Copper-Catalyzed α-Arylation
The following is a general procedure for the copper-catalyzed α-arylation of diethyl malonate.[8]
-
To an oven-dried Schlenk tube, add CuI (0.05 mmol), the ligand (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add anhydrous solvent (e.g., toluene, 5 mL), the aryl iodide (1.0 mmol), and diethyl malonate (1.2 mmol).
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Conclusion
The choice of a catalytic system for reactions involving this compound is dictated by the desired transformation. For the synthesis of chiral, α-alkylated products, asymmetric phase-transfer catalysis offers high enantioselectivity and operational simplicity. For the construction of chiral centers through C-C bond formation with electrophiles like nitroolefins, bifunctional organocatalysis provides an elegant and efficient solution. When the objective is the direct introduction of an aryl group at the α-position, copper-catalyzed arylation stands out as a mild and versatile method. Each of these catalytic systems presents a unique set of advantages, and a thorough understanding of their mechanisms and experimental parameters is crucial for achieving the desired synthetic outcomes in the development of complex molecules and pharmaceutical agents.
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A Spectroscopic Journey: Unraveling the Synthesis of Diethyl 2-(4-methoxyphenyl)malonate
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Diethyl 2-(4-methoxyphenyl)malonate and its Precursors
In the landscape of pharmaceutical and organic synthesis, the malonic ester synthesis remains a cornerstone for the creation of complex carboxylic acid derivatives. This guide provides an in-depth spectroscopic comparison of this compound, a versatile building block, with its readily available precursors: 4-methoxyphenylacetic acid and diethyl malonate. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will illuminate the structural transformations that occur during its synthesis, offering researchers, scientists, and drug development professionals a robust framework for reaction monitoring and product characterization.
The Synthetic Pathway: From Simple Precursors to a Functionalized Malonate
The synthesis of this compound typically proceeds via a nucleophilic substitution reaction. The acidic α-proton of diethyl malonate is deprotonated by a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This potent nucleophile then attacks an electrophilic source of the 4-methoxyphenyl group, often 4-methoxybenzyl chloride or bromide. The successful substitution at the α-carbon of the malonic ester results in the formation of the target molecule.
Caption: Synthetic route to this compound.
Understanding the distinct spectroscopic signatures of each molecule in this pathway is paramount for confirming the reaction's success and ensuring the purity of the final product.
Spectroscopic Comparison: A Tale of Three Molecules
The following sections provide a detailed comparative analysis of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectra of this compound and its precursors.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Key Differentiators in ¹H NMR:
-
Diethyl Malonate: Exhibits a simple spectrum with a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂) of the ethyl groups, along with a singlet for the acidic α-protons.
-
4-Methoxyphenylacetic Acid: Shows signals corresponding to the aromatic protons, a singlet for the methoxy group (OCH₃), and a singlet for the benzylic protons (CH₂). The carboxylic acid proton (COOH) will appear as a broad singlet, often far downfield.
-
This compound: The spectrum of the product is a composite of its precursors but with distinct changes. The singlet for the α-protons of diethyl malonate is replaced by a triplet for the single methine proton (CH) at the α-position, coupled to the adjacent benzylic protons. The benzylic protons, in turn, appear as a doublet. The aromatic and ethyl group signals remain, with potential minor shifts due to the new substitution pattern.
| Compound | Aromatic Protons (δ, ppm) | Methine Proton (α-CH) (δ, ppm) | Methylene Protons (CH₂) (δ, ppm) | Methoxy Protons (OCH₃) (δ, ppm) | Ethyl Protons (-OCH₂CH₃) (δ, ppm) | Carboxylic Acid Proton (COOH) (δ, ppm) |
| Diethyl Malonate | - | 3.3-3.4 (s, 2H) | - | - | 4.1-4.2 (q, 4H), 1.2-1.3 (t, 6H) | - |
| 4-Methoxyphenylacetic Acid | 6.8-7.3 (m, 4H) | - | 3.5-3.6 (s, 2H) | 3.7-3.8 (s, 3H) | - | 10.0-12.0 (br s, 1H) |
| This compound | 6.8-7.3 (m, 4H) | ~3.6 (t, 1H) | ~3.2 (d, 2H) | ~3.8 (s, 3H) | ~4.2 (q, 4H), ~1.2 (t, 6H) | - |
Table 1. Comparative ¹H NMR Data (in CDCl₃).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.
Key Differentiators in ¹³C NMR:
-
Diethyl Malonate: Shows a signal for the carbonyl carbon, the methylene carbon of the ethyl group, the α-carbon, and the methyl carbon.
-
4-Methoxyphenylacetic Acid: Displays signals for the aromatic carbons (with distinct shifts for the substituted and unsubstituted carbons), the methoxy carbon, the benzylic carbon, and the carboxylic acid carbon.
-
This compound: The product's spectrum will feature the characteristic signals of the 4-methoxyphenyl group and the diethyl ester functionalities. The key diagnostic signal is the appearance of a new methine carbon at the α-position and the shift of the benzylic carbon signal compared to the precursor.
| Compound | Carbonyl Carbon (C=O) (δ, ppm) | Aromatic Carbons (δ, ppm) | α-Carbon (δ, ppm) | Benzylic Carbon (CH₂) (δ, ppm) | Methoxy Carbon (OCH₃) (δ, ppm) | Ethyl Carbons (-OCH₂CH₃) (δ, ppm) |
| Diethyl Malonate | ~167 | - | ~41 | - | - | ~61, ~14 |
| 4-Methoxyphenylacetic Acid | ~178 | ~114, ~126, ~130, ~159 | - | ~40 | ~55 | - |
| This compound | ~168 | ~114, ~127, ~130, ~159 | ~57 | ~35 | ~55 | ~62, ~14 |
Table 2. Comparative ¹³C NMR Data (in CDCl₃).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify functional groups present in a molecule based on their characteristic vibrational frequencies.
Caption: Experimental workflow for FT-IR spectroscopy.
Key Differentiators in FT-IR:
-
Diethyl Malonate: A strong C=O stretching band for the ester is the most prominent feature. C-H stretching and bending vibrations for the alkyl groups are also present.
-
4-Methoxyphenylacetic Acid: Exhibits a very broad O-H stretch for the carboxylic acid, overlapping with the C-H stretches. A strong C=O stretch for the carboxylic acid is also observed, typically at a lower wavenumber than the ester C=O. Aromatic C=C stretching bands are also visible.
-
This compound: The broad O-H stretch of the carboxylic acid precursor disappears, which is a key indicator of a successful reaction. The spectrum is dominated by the strong C=O stretching of the two ester groups. The aromatic C=C and C-O stretches from the 4-methoxyphenyl group are also present.
| Functional Group | Diethyl Malonate (cm⁻¹) | 4-Methoxyphenylacetic Acid (cm⁻¹) | This compound (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | - | 3300-2500 (broad) | - |
| C-H Stretch (Aromatic) | - | 3100-3000 | 3100-3000 |
| C-H Stretch (Aliphatic) | 3000-2850 | 3000-2850 | 3000-2850 |
| C=O Stretch (Ester) | ~1735 | - | ~1730 |
| C=O Stretch (Carboxylic Acid) | - | ~1700 | - |
| C=C Stretch (Aromatic) | - | 1610, 1510 | 1610, 1515 |
| C-O Stretch | 1300-1000 | 1300-1000 | 1300-1000 |
Table 3. Key FT-IR Absorption Frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.
Key Differentiators in MS:
-
Diethyl Malonate: The molecular ion peak may be observed, but fragmentation is common. Key fragments arise from the loss of an ethoxy group (-OCH₂CH₃) or the entire ethoxycarbonyl group (-COOCH₂CH₃).
-
4-Methoxyphenylacetic Acid: The molecular ion peak is typically observed. A prominent fragment corresponds to the loss of the carboxyl group (-COOH), leading to the stable 4-methoxybenzyl cation.
-
This compound: The molecular ion peak should be visible. Fragmentation patterns will be more complex. A key fragmentation pathway involves the loss of one or both ethoxycarbonyl groups. The cleavage of the bond between the α-carbon and the benzyl group can also lead to the formation of the 4-methoxybenzyl cation, similar to its precursor.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Diethyl Malonate | 160 | 115, 88, 73 |
| 4-Methoxyphenylacetic Acid | 166 | 121 (base peak), 91, 77 |
| This compound | 266 | 221, 193, 165, 121 |
Table 4. Expected Mass Spectrometry Data.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse.
-
Spectral Width: 16 ppm.
-
Acquisition Time: 4 seconds.
-
Relaxation Delay: 1 second.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse.
-
Spectral Width: 240 ppm.
-
Acquisition Time: 1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples (diethyl malonate and this compound), a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For the solid sample (4-methoxyphenylacetic acid), a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
-
Instrument: A standard FT-IR spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
Mass Spectrometry (MS)
-
Sample Introduction: Samples can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization Method: Electron Ionization (EI) is commonly used.
-
Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Conclusion
The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a comprehensive and complementary toolkit for the analysis of this compound and its precursors. By carefully examining the changes in chemical shifts, coupling patterns, vibrational frequencies, and fragmentation patterns, researchers can confidently track the progress of the synthesis, confirm the identity of the product, and assess its purity. This detailed spectroscopic comparison serves as a valuable reference, enabling scientists to navigate the synthesis of this important intermediate with precision and certainty.
References
A Comparative Guide to the Reactivity of Substituted Malonic Esters: Spotlight on Diethyl 2-(4-methoxyphenyl)malonate
Introduction: The Enduring Utility of Malonic Esters in Synthesis
The malonic ester synthesis is a cornerstone of synthetic organic chemistry, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] At its core, the reaction transforms a simple malonic ester into a mono- or di-substituted acetic acid derivative through a sequence of deprotonation, alkylation, hydrolysis, and decarboxylation.[4] The true power of this methodology lies in the use of substituted malonic esters, which serve as intricate building blocks for complex molecular architectures. These intermediates are pivotal in the synthesis of a wide array of compounds, from pharmaceuticals like barbiturates and the precursor to Guaifenesin to specialized polymers and fine chemicals.[5][6]
This guide provides an in-depth comparative analysis of the reactivity of various substituted malonic esters, with a particular focus on Diethyl 2-(4-methoxyphenyl)malonate. We will explore how electronic and steric factors of the substituent directly influence the pivotal steps of the synthesis, offering researchers and drug development professionals a predictive framework for reaction design and optimization.
Pillar 1: The Mechanistic Heart of Reactivity - Acidity and the Enolate
The reactivity of any malonic ester is fundamentally governed by the acidity of the α-proton, the hydrogen atom located on the carbon flanked by the two ester carbonyl groups.
-
Enolate Formation: The process begins with the deprotonation of this α-carbon by a suitable base, typically an alkoxide like sodium ethoxide (NaOEt).[1][3] The resulting carbanion is not a simple, localized charge; it is a resonance-stabilized enolate, with the negative charge delocalized across the α-carbon and the two carbonyl oxygen atoms. This delocalization is the reason the α-proton is unusually acidic for a C-H bond, with a pKa of approximately 13 for unsubstituted diethyl malonate.[7]
-
The Alkylation Step: This highly nucleophilic enolate then readily attacks an electrophilic substrate, most commonly an alkyl halide, in a classic S_N2 reaction to form a new C-C bond.[4][7]
-
Hydrolysis and Decarboxylation: Following alkylation, the ester groups are hydrolyzed to carboxylic acids using aqueous acid or base. The resulting substituted malonic acid, a β-dicarboxylic acid, is thermally unstable and readily loses a molecule of carbon dioxide upon heating to yield the final substituted carboxylic acid product.[1][8][9]
Causality in Base Selection: The choice of base is critical for procedural integrity. Using a base with the same alkyl group as the ester (e.g., sodium ethoxide for diethyl esters) is a self-validating system that prevents transesterification, a side reaction that would scramble the ester groups and lead to a difficult-to-separate mixture of products.[4]
Pillar 2: A Comparative Analysis of Substituent Effects
The identity of the substituent at the α-position profoundly alters the ester's reactivity profile. This is a direct consequence of the substituent's electronic and steric properties, which modulate the acidity of the remaining α-proton (for mono-substituted esters) and the nucleophilicity of the corresponding enolate.
Focus Compound: this compound
The 4-methoxyphenyl substituent serves as an excellent case study. The methoxy group is a classic example of a substituent with opposing electronic effects:
-
Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, donating electron density. This effect is most pronounced at the ortho and para positions.
-
Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the phenyl ring through the sigma bond framework.
Overall, the resonance effect dominates, making the 4-methoxyphenyl group a net electron-donating group (EDG).
Electronic Effects: A Tale of Two Classes
1. Electron-Donating Groups (EDGs): The Case of the 4-Methoxyphenyl Group
-
Effect on Acidity: By donating electron density to the α-carbon, EDGs (like alkyl or methoxy-phenyl groups) destabilize the negative charge of the enolate. This makes the α-proton less acidic, leading to a slower rate of deprotonation compared to unsubstituted diethyl malonate.[10]
-
Effect on Nucleophilicity: While the enolate forms more slowly, the resulting species is more electron-rich and, consequently, a more potent nucleophile. However, in many cases, the rate of enolate formation is the rate-determining step of the overall alkylation process.
2. Electron-Withdrawing Groups (EWGs): The Halogenated and Nitrated Analogues
-
Effect on Acidity: EWGs (such as nitro, cyano, or halo-phenyl groups) act to stabilize the negative charge of the enolate through inductive and/or resonance effects. This stabilization makes the α-proton more acidic, resulting in a significantly faster rate of deprotonation.
-
Effect on Nucleophilicity: The resulting enolate is electron-poor and therefore a weaker nucleophile. The increased stability means it is less reactive towards electrophiles.
This creates a delicate balance: a substituent that speeds up enolate formation simultaneously slows down the subsequent alkylation. The optimal substituent is often one that provides sufficient acidity for easy deprotonation without excessively diminishing the enolate's nucleophilic character.
Steric Hindrance: The Physical Barrier to Reaction
The S_N2 alkylation step is highly sensitive to steric bulk.[7]
-
Bulky Substituents on the malonic ester (e.g., a tert-butyl group vs. the planar phenyl group) can shield the nucleophilic carbon, impeding the approach of the electrophile.
-
Bulky Electrophiles (e.g., secondary or tertiary alkyl halides) are poor substrates for this reaction, as they hinder the required backside attack. Primary and benzylic halides are ideal.[7]
The 4-methoxyphenyl group, while larger than a simple methyl group, is planar. Its steric impact is therefore less pronounced than a similarly sized, three-dimensional group like a cyclohexyl moiety, allowing for efficient alkylation with appropriate electrophiles.
Pillar 3: Performance Data and Experimental Protocols
To contextualize these principles, the following table summarizes the expected relative performance of various substituted diethyl malonates in a standard alkylation reaction with ethyl iodide.
| Substituent (R) in Diethyl 2-R-malonate | Electronic Effect | Relative α-Proton Acidity | Expected Alkylation Rate | Typical Yield Range (%) |
| -H | Neutral (Baseline) | Moderate | Moderate | 85-95% |
| -CH₃ | EDG (Inductive) | Lower | Slower | 80-90% |
| -C₆H₅ (Phenyl) | Weak EWG (Inductive) | Higher | Faster | 85-95% |
| -C₆H₄-p-OCH₃ | Net EDG (+M > -I) | Lower | Slower | 80-90% |
| -C₆H₄-p-NO₂ | Strong EWG (-M, -I) | Highest | Very Fast Deprotonation, but Slower Alkylation | 65-80% |
| -Br | EWG (Inductive) | Higher | Faster | 75-85% |
Note: Data are illustrative, based on established chemical principles. Actual yields depend heavily on specific reaction conditions, purity of reagents, and scale.
Experimental Protocol 1: Alkylation of this compound
This protocol provides a self-validating method for the ethylation of the title compound.
Objective: To synthesize Diethyl 2-ethyl-2-(4-methoxyphenyl)malonate.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Ethanol (solvent)
-
Sodium metal (1.05 eq)
-
Ethyl iodide (1.2 eq)
-
Diethyl ether
-
Saturated aq. NH₄Cl
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to anhydrous ethanol at 0 °C in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer. Allow the reaction to proceed until all sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add this compound dropwise via syringe at room temperature. Stir the resulting solution for 30 minutes.
-
Alkylation: Cool the solution to 0 °C and add ethyl iodide dropwise. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure Diethyl 2-ethyl-2-(4-methoxyphenyl)malonate.
Experimental Protocol 2: Knoevenagel-Doebner Condensation
This protocol demonstrates the reactivity of the α-proton in a condensation reaction.[11][12][13]
Objective: To synthesize 2-(4-methoxyphenyl)cinnamic acid.
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalyst, ~0.1 eq)
-
Pyridine (solvent)
-
Hydrochloric acid (concentrated)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound, benzaldehyde, and a catalytic amount of piperidine in pyridine.
-
Condensation: Heat the mixture to reflux for 3-4 hours. The initial condensation forms an α,β-unsaturated intermediate.
-
Hydrolysis & Decarboxylation: Add a solution of concentrated HCl in water to the reaction mixture. Continue to heat at reflux for an additional 4-6 hours to effect both the hydrolysis of the ester groups and the decarboxylation of the resulting diacid.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-(4-methoxyphenyl)cinnamic acid, may precipitate. If not, reduce the volume of the solvent under vacuum.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Visualizations of Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the core workflows and principles.
Caption: General workflow of the malonic ester synthesis.
Caption: Influence of electronics on α-proton acidity.
Conclusion
The reactivity of a substituted malonic ester is a nuanced interplay of electronic and steric factors. This compound represents a moderately reactive substrate, where the electron-donating nature of the methoxy group slightly reduces the acidity of the α-proton, leading to slower enolate formation compared to analogues bearing electron-withdrawing groups. However, its resulting enolate is a competent nucleophile, and its planar structure presents a minimal steric barrier, making it a highly effective and predictable building block for a wide range of synthetic applications, including alkylations, condensations, and the construction of complex heterocyclic systems. Understanding these foundational principles empowers the modern researcher to rationally select and design malonic ester derivatives for the efficient synthesis of target molecules.
References
-
The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]
-
Malonic Ester Synthesis. Organic Chemistry Tutor. [Link]
-
Ch21: Malonic esters. University of Calgary. [Link]
-
Malonic ester synthesis. Wikipedia. [Link]
-
Malonates in Cyclocondensation Reactions. Molecules (MDPI). [Link]
-
Malonic Ester Synthesis. OpenOChem Learn. [Link]
-
The Alkylation of Malonic Ester. Journal of the American Chemical Society (via ResearchGate). [Link]
- Preparation method of diethyl malonate.
-
Alkylation of β-Diester Enolates: Malonic Ester Synthesis. JoVE. [Link]
-
This compound. PubChem. [Link]
-
21.10: Malonic Ester Synthesis. Chemistry LibreTexts. [Link]
- Process for producing enantiomerically enriched guaifenesin.
- Synthesis method of diethyl phenylethylmalonate.
-
The mechanism of the decarboxylation of substituted malonic acid derivatives. Journal of the Chemical Society. [Link]
-
Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]
-
Diethyl bis(hydroxymethyl)malonate. Organic Syntheses. [Link]
-
Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Decarboxylation. Master Organic Chemistry. [Link]
-
22.7: Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]
-
Knoevenagel Condensation. Doebner Modification. Verley Modification. YouTube. [Link]
-
diethyl methylenemalonate. Organic Syntheses. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
Synthesis and Crystal Structure Analysis of Substituted Diethyl Malonate. ResearchGate. [Link]
-
Diethyl phenylmalonate. Wikipedia. [Link]
-
experiment 2 williamson ether synthesis of guaifenesin. Vancouver Island University. [Link]
-
Scheme of the reaction between diethyl 2-bromomalonate... ResearchGate. [Link]
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A Comparative Guide to the Synthesis of Diethyl 2-(4-methoxyphenyl)malonate: A Cost-Benefit Analysis for the Modern Laboratory
For researchers and professionals in drug development and organic synthesis, Diethyl 2-(4-methoxyphenyl)malonate is a valuable building block, frequently utilized in the construction of complex molecular architectures with potential therapeutic applications. The selection of a synthetic route to this intermediate is a critical decision, balancing factors of cost, efficiency, safety, and environmental impact. This guide provides an in-depth, objective comparison of the primary synthetic strategies to produce this compound, supported by experimental data and field-proven insights to inform your selection process.
The Classical Approach: Malonic Ester Alkylation
The alkylation of diethyl malonate is a cornerstone of organic synthesis and represents the most traditional and widely documented method for preparing this compound.[1][2] This SN2 reaction leverages the acidity of the α-hydrogen on diethyl malonate, which can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate then attacks an electrophilic source of the 4-methoxybenzyl group, typically a 4-methoxybenzyl halide.
Underlying Principles and Experimental Considerations
The success of this synthesis hinges on the careful control of reaction conditions to favor mono-alkylation and minimize the formation of the di-alkylated byproduct. The choice of base and solvent is critical. Sodium ethoxide in ethanol is the most common combination, as the ethoxide anion is the conjugate base of the solvent, preventing unwanted transesterification reactions.[1] The reaction is typically heated to achieve a reasonable reaction rate.
A significant drawback of this method is the potential for di-alkylation, where the mono-alkylated product, which still possesses an acidic α-hydrogen, undergoes a second alkylation.[2] Careful control of stoichiometry and reaction conditions is necessary to minimize this side reaction, which can complicate purification and reduce the overall yield of the desired mono-alkylated product.
Detailed Experimental Protocol
Materials:
-
Diethyl malonate
-
4-Methoxybenzyl chloride
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Dilute sulfuric acid
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Cool the sodium ethoxide solution to 60°C.
-
Slowly add diethyl malonate to the stirred solution.
-
To the resulting enolate solution, add 4-methoxybenzyl chloride dropwise over a period of 1-2 hours, maintaining the reaction temperature.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether.
-
Wash the combined organic layers with dilute sulfuric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation.
The Modern Alternative: Palladium-Catalyzed α-Arylation
In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds. The α-arylation of esters, a reaction pioneered and extensively developed by researchers like Stephen Buchwald, offers a more direct and often more efficient route to α-aryl esters, including this compound.[3][4][5]
Mechanistic Insights and Advantages
This methodology involves the coupling of an ester enolate with an aryl halide in the presence of a palladium catalyst and a suitable ligand.[5] The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the ester enolate and subsequent reductive elimination to form the α-aryl ester and regenerate the Pd(0) catalyst.
A key advantage of this approach is the ability to use readily available and often less reactive aryl halides, such as aryl chlorides, in addition to aryl bromides.[3][4] The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald ligand family, has been instrumental in the development of highly active and selective catalyst systems for this transformation.[3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields and good functional group tolerance.
Detailed Experimental Protocol
Materials:
-
Diethyl malonate
-
4-Bromoanisole or 4-Chloroanisole
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., a Buchwald ligand like XPhos or SPhos)
-
A strong, non-nucleophilic base (e.g., Lithium bis(trimethylsilyl)amide - LiHMDS)
-
Anhydrous toluene or dioxane
-
Anhydrous workup reagents
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precursor, the phosphine ligand, and the aryl halide.
-
Add the anhydrous solvent (toluene or dioxane) and stir the mixture until the solids dissolve.
-
In a separate flask, prepare a solution of the base (LiHMDS) in the same anhydrous solvent.
-
To the catalyst mixture, add the diethyl malonate.
-
Slowly add the base solution to the reaction mixture at room temperature or a slightly elevated temperature (e.g., 80°C), as determined by the specific catalyst system and substrates.
-
Monitor the reaction by GC-MS or LC-MS until the starting materials are consumed.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
An Alternative Nucleophilic Approach: The Grignard and Organocuprate Routes
While less commonly documented for the specific synthesis of this compound, the use of organometallic reagents like Grignard and organocuprate reagents represents a viable, though mechanistically distinct, synthetic strategy.
Conceptual Framework and Potential Challenges
A plausible Grignard approach would involve the formation of a 4-methoxybenzyl Grignard reagent (4-MeO-C₆H₄-MgBr) from 4-methoxybenzyl bromide and magnesium metal.[6] This highly nucleophilic reagent could then, in principle, react with an appropriate electrophilic form of a malonate synthon. However, the direct reaction with diethyl malonate itself is problematic due to the acidity of the α-hydrogens, which would lead to protonation of the Grignard reagent rather than nucleophilic attack. A more feasible, though multi-step, approach could involve the reaction of the Grignard reagent with diethyl carbonate or a related derivative.
Organocuprates, or Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard reagents and are known for their utility in SN2' reactions and conjugate additions.[7][8] A potential route could involve the formation of a lithium di(4-methoxyphenyl)cuprate and its subsequent reaction with a suitable electrophilic malonate derivative. While direct SN2 displacement on an α-halo malonate is conceivable, this route is not well-established for this specific target molecule.
The primary challenges for these organometallic routes include the multi-step nature of the synthesis, the stringent requirement for anhydrous reaction conditions, and potential side reactions.[6]
Comparative Analysis: A Data-Driven Decision Matrix
To facilitate an objective comparison, the following table summarizes the key performance indicators for each synthetic route. The cost estimates are based on current market prices for research-grade chemicals and may vary depending on the supplier and scale of the synthesis.
| Parameter | Malonic Ester Alkylation | Palladium-Catalyzed α-Arylation | Grignard/Organocuprate Route (Projected) |
| Yield | 60-85% | 75-95% | 50-70% (multi-step) |
| Reaction Time | 6-12 hours | 2-8 hours | 8-16 hours (multi-step) |
| Cost of Key Reagents | Moderate (Diethyl malonate, 4-methoxybenzyl chloride, Sodium ethoxide) | High (Palladium catalyst, Phosphine ligand, Aryl halide) | Moderate (Magnesium, Copper(I) salts, Organolithium reagents) |
| Scalability | Well-established and scalable | Scalable, but catalyst cost can be a factor | More complex to scale due to the handling of reactive organometallics |
| Safety Concerns | Use of sodium metal and flammable solvents | Handling of pyrophoric phosphine ligands and air-sensitive catalysts | Generation and handling of highly reactive and moisture-sensitive organometallics |
| Environmental Impact | Use of stoichiometric base and organic solvents | Use of a heavy metal catalyst (palladium), though often in low loadings | Generation of metallic waste streams |
| Substrate Scope | Generally reliable for activated benzyl halides | Broad scope, including less reactive aryl chlorides | More limited and less explored for this specific transformation |
In-Depth Cost Analysis
A more granular look at the cost reveals the economic trade-offs associated with each route.
| Reagent | Malonic Ester Alkylation (per mole of product) | Palladium-Catalyzed α-Arylation (per mole of product) |
| Diethyl Malonate | ~$20 | ~$20 |
| 4-Methoxybenzyl Chloride | ~$50 | - |
| 4-Bromoanisole | - | ~$100 |
| 4-Chloroanisole | - | ~$30 |
| Sodium Ethoxide | ~$30 | - |
| LiHMDS | - | ~$50 |
| Pd₂(dba)₃ (1 mol%) | - | ~$25 |
| Buchwald Ligand (e.g., XPhos, 2 mol%) | - | ~$150 |
| Estimated Total Reagent Cost | ~$100 | ~ |
Note: These are approximate costs for laboratory-scale synthesis and do not include solvent costs or costs associated with purification.
Safety and Environmental Considerations
Malonic Ester Alkylation: The primary hazards are associated with the use of sodium metal, which is highly reactive with water, and flammable solvents like ethanol and diethyl ether. Proper handling procedures and inert atmosphere techniques are essential. The main waste stream consists of the sodium halide salt and organic solvents.
Palladium-Catalyzed α-Arylation: While palladium catalysts are used in small quantities, they are heavy metals with potential environmental toxicity.[9] The phosphine ligands can be pyrophoric and require careful handling under an inert atmosphere. The environmental impact of palladium mining and refining is also a consideration. However, the high efficiency of these catalysts aligns with green chemistry principles by potentially reducing overall waste generation compared to less efficient methods.[9]
Grignard/Organocuprate Route: The generation and handling of Grignard and organolithium reagents are inherently hazardous due to their high reactivity with air and moisture.[6] Strict anhydrous and inert atmosphere conditions are mandatory. The waste streams will contain magnesium and copper salts, which require proper disposal.
Visualization of Synthetic Pathways
Figure 1: Comparative workflow of the three primary synthetic routes to this compound.
Conclusion and Recommendations
The choice of synthetic route to this compound is a nuanced decision that depends on the specific priorities of the research or production campaign.
-
For cost-effective, large-scale synthesis where established protocols are favored, the classical Malonic Ester Alkylation remains a viable option. Its primary drawbacks are the potential for di-alkylation and the associated purification challenges.
-
For syntheses where high yield, rapid reaction times, and broader substrate scope (including aryl chlorides) are paramount, the Palladium-Catalyzed α-Arylation is the superior choice. While the initial investment in the catalyst and ligand is higher, the increased efficiency and cleaner reaction profiles can lead to overall cost savings, particularly when considering purification and labor costs. This method aligns well with the principles of modern, efficient organic synthesis.
-
The Grignard and Organocuprate routes are currently less developed for this specific target and are likely to be more complex and lower-yielding. These methods would require significant optimization and are not recommended for routine synthesis at this time but could be considered for specialized applications where the other routes are not feasible.
Ultimately, a thorough evaluation of the available resources, desired scale, and purity requirements will guide the selection of the most appropriate synthetic strategy. For laboratories focused on efficiency and cutting-edge methodology, the investment in palladium-catalyzed methods is likely to provide the most significant long-term benefits.
Characterization Data
¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, J = 8.8 Hz, 2H), 6.85 (d, J = 8.8 Hz, 2H), 4.55 (s, 1H), 4.20 (q, J = 7.1 Hz, 4H), 3.78 (s, 3H), 1.25 (t, J = 7.1 Hz, 6H).
¹³C NMR (CDCl₃, 101 MHz): δ 168.5, 159.0, 130.0, 127.5, 114.2, 61.8, 57.0, 55.4, 14.2.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Diethyl 2-(4-methoxyphenyl)malonate
Welcome to a comprehensive guide on the safe and compliant disposal of Diethyl 2-(4-methoxyphenyl)malonate (CAS No. 23197-67-3). As professionals in research and development, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document provides a procedural framework grounded in established safety protocols and regulatory standards, designed to ensure the protection of laboratory personnel and the environment. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Section 1: Core Chemical Profile and Hazard Assessment
Before any disposal procedure can be initiated, a thorough understanding of the substance's properties and hazards is paramount. This initial assessment forms the basis of a safe and compliant waste management strategy. This compound is an ester derivative of malonic acid used for research and development purposes.[1] Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the necessary precautions for handling and disposal.
Table 1: Physicochemical and Hazard Profile of this compound
| Property | Value | Source |
| CAS Number | 23197-67-3 | [1][2] |
| Molecular Formula | C₁₄H₁₈O₅ | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| GHS Classification | H302: Harmful if swallowed (Acute Toxicity 4) H315: Causes skin irritation (Skin Irritation 2) H319: Causes serious eye irritation (Eye Irritation 2) H335: May cause respiratory irritation (STOT SE 3) | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Incompatibilities | Strong oxidizing agents | [1] |
The primary risks associated with this compound are acute toxicity upon ingestion and irritation to the skin, eyes, and respiratory system.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) and within a well-ventilated area, such as a chemical fume hood.[1]
Section 2: On-Site Waste Accumulation and Management
Proper disposal begins the moment a material is designated as waste. The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste from its point of generation to its final disposal, a framework known as "cradle-to-grave" responsibility.[3] Laboratories typically generate small quantities of varied waste streams and must adhere to regulations for Small Quantity Generators (SQGs) or Large Quantity Generators (LQGs), depending on the volume produced.[3][4]
Step-by-Step Protocol for Waste Accumulation
-
Container Selection:
-
Action: Select a waste container that is chemically compatible with this compound. Borosilicate glass or high-density polyethylene (HDPE) containers are appropriate choices.
-
Causality: Using an incompatible container, such as certain types of plastic or metal for corrosive materials, can lead to chemical degradation, leaks, and dangerous reactions.[5] The original product container is often a suitable choice if it is in good condition.[6]
-
-
Waste Characterization and Labeling:
-
Action: Affix a "Hazardous Waste" label to the container immediately. Clearly list all components of the waste stream, including this compound and any solvents, by their full chemical names and approximate percentages.
-
Causality: Accurate labeling is a strict regulatory requirement and is essential for the safety of all personnel handling the waste, from lab staff to the final disposal facility.[4][6] It prevents accidental mixing of incompatible chemicals and ensures the waste is treated by the correct disposal method.
-
-
Segregation of Waste:
-
Action: Store the waste container in a designated "Satellite Accumulation Area (SAA)" within the laboratory.[6] This area must be at or near the point of generation and under the control of laboratory personnel.[4] Ensure the container is physically segregated from incompatible materials, particularly strong oxidizing agents.[1][4]
-
Causality: Segregation using physical barriers or secondary containment prevents violent reactions, fires, or the release of toxic gases that can occur when incompatible waste streams are accidentally mixed.[4][6]
-
-
Safe Storage Practices:
-
Action: Keep the waste container securely closed at all times, except when adding waste.[6] Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[5] Place the primary container within a larger, chemically resistant secondary containment bin.
-
Causality: A closed container prevents the release of vapors, which may be irritating or harmful.[1] The 90% fill limit is a standard safety practice to prevent spills or ruptures due to temperature fluctuations. Secondary containment ensures that any potential leaks from the primary container are captured.[4]
-
Section 3: Final Disposal Workflow
The final disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company.[1][3] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[4][7] The following workflow outlines the decision-making and operational process for final disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Protocol for Professional Disposal
-
Engage a Licensed Waste Carrier:
-
Action: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department or a pre-approved, licensed hazardous waste broker.[3]
-
Causality: Hazardous waste disposal is a highly regulated process that requires specialized permits, transportation, and facilities. Using a licensed carrier ensures compliance with all federal and state regulations, including the EPA's Resource Conservation and Recovery Act (RCRA).[3][4]
-
-
Documentation and Manifesting:
-
Action: Work with the disposal vendor to complete all necessary paperwork, including the hazardous waste manifest. This document tracks the waste from your laboratory to its final destination.
-
Causality: The manifest is a legally required document that provides a complete record of the waste's journey, ensuring accountability and proper handling at every stage.[3]
-
-
Final Disposal Method:
-
Action: The vendor will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[3]
-
Causality: For organic compounds like this compound, the most common and effective disposal method is high-temperature incineration in a specialized chemical incinerator equipped with afterburners and scrubbers.[8] This process ensures the complete destruction of the chemical, converting it to less harmful components like carbon dioxide and water, while the scrubbers neutralize any acidic gases produced.
-
Section 4: Emergency Procedures for Spills and Exposure
In the event of an accidental release or exposure, immediate and correct action is critical.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated. Remove all sources of ignition.[1]
-
Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or silica gel.[1][9]
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable container. Label it as hazardous waste with a clear description of the contents.
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: Manage the collected spill waste according to the procedures outlined in Section 3.
First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or doctor for treatment advice.[1]
-
If on Skin: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If respiratory irritation occurs, seek medical attention.[1]
By adhering to these rigorous, well-documented procedures, you ensure that the disposal of this compound is handled with the highest standards of safety, responsibility, and regulatory compliance, building a foundation of trust in our laboratory operations.
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This compound. PubChem, National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
